Product packaging for 5-(4-Methoxyphenyl)furan-2-carbaldehyde(Cat. No.:CAS No. 34070-33-2)

5-(4-Methoxyphenyl)furan-2-carbaldehyde

Cat. No.: B044272
CAS No.: 34070-33-2
M. Wt: 202.21 g/mol
InChI Key: JPCUGGGXLKGQEP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)furan-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B044272 5-(4-Methoxyphenyl)furan-2-carbaldehyde CAS No. 34070-33-2

Properties

IUPAC Name

5-(4-methoxyphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCUGGGXLKGQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374875
Record name 5-(4-methoxyphenyl)furan-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34070-33-2
Record name 5-(4-methoxyphenyl)furan-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methoxyphenyl)-2-furaldehyde
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Foundational & Exploratory

Synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-(4-methoxyphenyl)furan-2-carbaldehyde, a valuable intermediate in the development of pharmaceuticals and functional organic materials. The document details two primary synthetic routes: the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation. Emphasis is placed on providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in practical laboratory applications.

Synthetic Strategies

Two principal methods for the synthesis of this compound are the Suzuki-Miyaura cross-coupling and the Vilsmeier-Haack reaction. The Suzuki-Miyaura coupling offers a direct approach by forming the aryl-furan bond in a single step from commercially available starting materials. The Vilsmeier-Haack reaction provides an alternative route, involving the formylation of a pre-synthesized 2-(4-methoxyphenyl)furan intermediate.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a highly efficient and widely used method for the formation of C-C bonds. In this context, it involves the palladium-catalyzed coupling of an aryl boronic acid with a furan halide.

Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde Product This compound 5-Bromo-2-furaldehyde->Product + 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic_acid->Product + Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Product Catalyst Base K₂CO₃ Base->Product Base Solvent Toluene/Ethanol/Water Solvent->Product Solvent, 70°C

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 5-aryl-2-furaldehydes.[1][2]

Materials:

  • 5-Bromo-2-furaldehyde

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.

  • Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

  • Heat the reaction mixture to 70°C and stir vigorously overnight.

  • After cooling to room temperature, add 50 mL of water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a mixture of methanol and chloroform, e.g., 1:9) to yield the final product.[1]

Quantitative Data
ParameterValueReference
Yield ~80%[1]
Purity >95% (after chromatography)
Molecular Formula C₁₂H₁₀O₃[3]
Molecular Weight 202.21 g/mol [3]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] This route requires the initial synthesis of 2-(4-methoxyphenyl)furan.

Reaction Scheme

Vilsmeier_Haack cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Formylation Reactant1 Furan Intermediate 2-(4-Methoxyphenyl)furan Reactant1->Intermediate Reactant2 4-Methoxyphenyl derivative Reactant2->Intermediate + Cross-coupling Product This compound Intermediate->Product Vilsmeier_reagent Vilsmeier Reagent (DMF, POCl₃) Vilsmeier_reagent->Product Formylation

Caption: Two-step synthesis of this compound via Vilsmeier-Haack formylation.

Experimental Protocol (General)

Step 1: Synthesis of 2-(4-methoxyphenyl)furan

This intermediate can be synthesized via a cross-coupling reaction, for example, by reacting a furan-based organometallic reagent with a 4-methoxyphenyl halide, or by coupling furan with a 4-methoxydiazonium salt.

Step 2: Vilsmeier-Haack Formylation of 2-(4-methoxyphenyl)furan

This protocol is based on the formylation of furan.[5]

Materials:

  • 2-(4-Methoxyphenyl)furan

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 eq.) to anhydrous DMF (1.2 eq.) in anhydrous DCM at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 2-(4-methoxyphenyl)furan (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture into crushed ice and stir.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers, and dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the product, for instance, by distillation or chromatography.[5]

Quantitative Data

Characterization Data

The following table summarizes the expected analytical data for this compound.

AnalysisDataReference
¹H NMR Expected signals for aromatic, furan, aldehyde, and methoxy protons. For a similar compound, 5-(4-chlorophenyl)furan-2-carbaldehyde, characteristic furan protons appear as doublets.[6]
¹³C NMR Expected signals for aromatic, furan, carbonyl, and methoxy carbons.
IR (cm⁻¹) Characteristic peaks for C=O (aldehyde), C-O-C (ether and furan), and aromatic C-H stretches.
Mass Spec. M+ peak corresponding to the molecular weight (202.21).

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification_analysis Purification and Analysis Reaction_Setup Reaction Setup (Reactants, Reagents, Solvent) Reaction Reaction (Heating, Stirring) Reaction_Setup->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Washing_Drying Washing and Drying (Brine, MgSO₄) Extraction->Washing_Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Washing_Drying->Solvent_Removal Purification Purification (Column Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of the organic compound 5-(4-Methoxyphenyl)furan-2-carbaldehyde. This furan derivative is a subject of interest in medicinal chemistry and materials science due to its potential as a building block for more complex molecules with diverse biological activities. This document consolidates available data on its molecular structure, physical properties, and spectroscopic profile to support further research and development.

Introduction

This compound, a substituted furan-2-carbaldehyde, is a heterocyclic compound featuring a furan ring substituted with a methoxyphenyl group at the 5-position and a formyl group at the 2-position. The presence of the furan moiety, a common scaffold in biologically active compounds, combined with the methoxyphenyl group, makes this molecule a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Understanding its fundamental physicochemical properties is crucial for its effective utilization in research and drug development.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀O₃[2]
Molecular Weight 202.21 g/mol [2]
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents.
InChI 1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3[3]
InChI Key JPCUGGGXLKGQEP-UHFFFAOYSA-N[3]
SMILES COc1ccc(cc1)-c2ccc(C=O)o2[3]
CAS Number 34070-33-2[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the furan ring protons, and the protons of the methoxyphenyl group. The aldehydic proton will appear significantly downfield.

  • ¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbon of the aldehyde, the carbons of the furan ring, and the carbons of the methoxyphenyl group, including the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic and furan rings, C=C stretching of the rings, and C-O stretching of the ether and furan moieties.

Synthesis Protocols

The synthesis of 5-aryl-furan-2-carbaldehydes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers high yields and good functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reaction

A general protocol for the synthesis of 5-aryl-furan-2-carbaldehydes involves the reaction of a 5-halofuran-2-carbaldehyde with an appropriate arylboronic acid in the presence of a palladium catalyst and a base.

Experimental Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Halofuran-2-carbaldehyde 5-Halofuran-2-carbaldehyde Reaction_Mixture Reaction Mixture 5-Halofuran-2-carbaldehyde->Reaction_Mixture Arylboronic_Acid 4-Methoxyphenylboronic Acid Arylboronic_Acid->Reaction_Mixture Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction_Mixture Inert_Atmosphere Inert Atmosphere (e.g., Argon) Inert_Atmosphere->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow

Detailed Protocol:

  • To a reaction vessel, add 5-halofuran-2-carbaldehyde (1 equivalent), 4-methoxyphenylboronic acid (1.1-1.5 equivalents), and a suitable base (e.g., potassium carbonate, 2-3 equivalents).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • De-gas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

  • Add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%).

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Biological Activity and Potential Applications

Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The structural motif of this compound makes it a candidate for derivatization to explore these potential therapeutic applications.

In Vitro Assay Protocols

Standard in vitro assays can be employed to evaluate the biological activity of this compound and its derivatives.

General Workflow for In Vitro Cytotoxicity Assay (MTT Assay):

G Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Treatment Treat cells with compound dilutions Incubation1->Compound_Treatment Incubation2 Incubate (24-72h) Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ Absorbance_Reading->Data_Analysis

Caption: MTT Assay Workflow

Further studies could involve investigating the compound's effect on specific signaling pathways implicated in disease, such as those involved in cell proliferation, inflammation, or microbial growth. However, no specific signaling pathways for this compound have been reported to date.

Conclusion

This compound is a versatile heterocyclic compound with potential for further development in medicinal chemistry and materials science. This technical guide provides a summary of its known physicochemical properties and a general protocol for its synthesis. The availability of detailed experimental spectroscopic data and the exploration of its biological activities and associated signaling pathways will be critical for unlocking its full potential. Researchers are encouraged to perform detailed characterization and biological screening to further elucidate the properties and applications of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-(4-Methoxyphenyl)furan-2-carbaldehyde, a key heterocyclic aldehyde with applications in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure is not publicly available, this document synthesizes information from spectroscopic data of analogous compounds, computational studies of related furan derivatives, and established principles of conformational analysis to present a robust model of its structural characteristics.

Molecular Structure

This compound possesses a core structure consisting of a furan-2-carbaldehyde moiety substituted with a 4-methoxyphenyl group at the 5-position. The key structural features include the planar furan and benzene rings, the aldehyde functional group, and the methoxy substituent.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀O₃[1][2]
Molecular Weight 202.21 g/mol [1][2]
CAS Number 34070-33-2[1]
Appearance Solid
SMILES COc1ccc(cc1)c2ccc(C=O)o2[3][4]

Conformational Analysis

The conformational landscape of this compound is primarily defined by the relative orientations of the aldehyde group and the two aromatic rings.

Conformation of the Furan-2-carbaldehyde Moiety

The rotational barrier around the C2-C(aldehyde) bond in furan-2-carbaldehyde has been extensively studied. It is well-established that furan-2-carbaldehyde exists predominantly as a mixture of two planar conformers: the O-O-cis and O-O-trans isomers. The O-O-trans conformer is generally found to be more stable, though the energy difference is small, leading to a dynamic equilibrium between the two forms in solution. This conformational preference is expected to be maintained in this compound.

G cluster_0 O-O-cis Conformer cluster_1 O-O-trans Conformer (more stable) cis cis trans trans cis->trans Equilibrium trans->cis

Figure 1: Conformational equilibrium of the furan-2-carbaldehyde moiety.
Orientation of the Aromatic Rings

The dihedral angle between the furan and the 4-methoxyphenyl rings is another critical conformational parameter. Due to steric hindrance between the ortho-protons of the phenyl ring and the protons of the furan ring, a completely coplanar arrangement is unlikely. Computational studies on similar 5-arylfuran derivatives suggest a twisted conformation, with the dihedral angle typically ranging from 20 to 40 degrees. This twist represents a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric repulsion.

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques. The following table summarizes the expected spectroscopic data based on the analysis of furan-2-carbaldehyde and its derivatives.[5][6][7][8]

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / Wavenumber / m/z
¹H NMR Aldehyde proton (-CHO)δ 9.5 - 9.7 ppm (singlet)
Furan protonsδ 6.8 - 7.5 ppm (doublets)
Phenyl protonsδ 7.0 - 7.8 ppm (doublets)
Methoxy protons (-OCH₃)δ ~3.9 ppm (singlet)
¹³C NMR Carbonyl carbon (C=O)δ 175 - 180 ppm
Aromatic carbonsδ 110 - 165 ppm
Methoxy carbon (-OCH₃)δ ~55 ppm
IR Spectroscopy C=O stretch (aldehyde)~1670 - 1690 cm⁻¹
C-O-C stretch (furan)~1020 - 1250 cm⁻¹
C-O-C stretch (ether)~1250 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric)
Aromatic C=C stretch~1500 - 1600 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z 202

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction.

G reagents 5-Bromofuran-2-carbaldehyde + (4-Methoxyphenyl)boronic acid reaction Suzuki-Miyaura Coupling (Inert atmosphere, reflux) reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) catalyst->reaction workup Aqueous Workup & Purification (Column Chromatography) reaction->workup product This compound workup->product

Figure 2: Synthetic workflow for this compound.

Protocol:

  • To a reaction vessel, add 5-bromofuran-2-carbaldehyde (1 equivalent), (4-methoxyphenyl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Spectroscopic and Structural Characterization Workflow

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Elucidation cluster_3 Conformational Analysis synthesis Synthesized Compound nmr NMR (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Molecular Structure Confirmation nmr->structure ir->structure ms->structure computation Computational Modeling (DFT) structure->computation conformation Predicted Conformation computation->conformation

References

Spectroscopic and Structural Elucidation of 5-(4-Methoxyphenyl)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Methoxyphenyl)furan-2-carbaldehyde. The information presented herein is essential for the unequivocal identification, structural confirmation, and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and materials science. This document details experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to aid in the reproduction of this data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Number of ProtonsAssignment
9.63s-1HH-1 (Aldehyde)
7.77d8.82HH-7, H-11 (Aromatic)
7.30d3.71HH-3 (Furan)
7.03d8.82HH-8, H-10 (Aromatic)
6.94d3.71HH-4 (Furan)
3.87s-3HH-12 (Methoxy)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) [ppm]Assignment
177.3C-1 (Aldehyde Carbonyl)
161.7C-9 (Aromatic)
158.4C-5 (Furan)
152.2C-2 (Furan)
127.8C-7, C-11 (Aromatic)
122.9C-6 (Aromatic)
122.8C-3 (Furan)
114.8C-8, C-10 (Aromatic)
108.6C-4 (Furan)
55.5C-12 (Methoxy)

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2850-2750MediumC-H stretch (aldehyde)
~1670StrongC=O stretch (conjugated aldehyde)
~1605, 1500StrongC=C stretch (aromatic and furan rings)
~1250StrongC-O stretch (aryl ether)
~1170StrongC-O-C stretch (furan)
~830StrongC-H out-of-plane bend (para-disubstituted benzene)

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
202High[M]⁺ (Molecular Ion)
201Moderate[M-H]⁺
173Moderate[M-CHO]⁺
158Moderate[M-CO₂]⁺
131High[M-C₄H₃O]⁺
115Moderate[C₇H₇O]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If desired, add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

Instrumentation and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the solution as necessary for the specific instrument and ionization technique.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: The sample can be introduced via a direct insertion probe for solids or through a gas chromatograph (GC) for GC-MS analysis.

  • Ionization: Use a standard electron energy of 70 eV for EI.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR with ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis.

An In-depth Technical Guide on the Solubility and Stability of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-(4-Methoxyphenyl)furan-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and bioactive compounds.[1] Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available data on the compound and structurally related furan derivatives. It offers detailed experimental protocols for determining its solubility and for assessing its stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. Furthermore, this guide presents predicted degradation pathways and provides essential information for the handling, storage, and development of this compound.

Introduction

This compound is a substituted furan derivative with significant potential in medicinal chemistry and materials science. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different environmental conditions. This guide aims to provide researchers and drug development professionals with a detailed resource to facilitate the use of this compound in their work.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[2][3]
Synonyms 5-(p-Anisyl)furfural, 5-(4-Methoxyphenyl)furfural[3][4]
CAS Number 34070-33-2[3][4]
Molecular Formula C₁₂H₁₀O₃[2][3]
Molecular Weight 202.21 g/mol [2][3]
Appearance Orange to Dark Red Semi-Solid[3]
Melting Point 42-42.5 °C[3]
Boiling Point 166 °C @ 1 Torr[3]
Storage Temperature Refrigerator[3]

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative descriptions indicate its solubility in select organic solvents.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference(s)
DMSO (Heated)Soluble[3]
ChloroformSoluble[3]
MethanolSlightly Soluble[3]
Experimental Protocol for Thermodynamic Solubility Determination

To obtain quantitative solubility data, a thermodynamic solubility assay is recommended. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, etc.)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or µg/mL) by accounting for the dilution factor.

Workflow for Solubility Determination

G cluster_protocol Solubility Determination Workflow start Start: Excess solid compound add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate (24-48h with shaking) add_solvent->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge supernatant Collect and filter supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end_node End: Quantitative solubility data calculate->end_node

Caption: Workflow for determining the thermodynamic solubility of a compound.

Stability Profile and Forced Degradation Studies

While specific stability data for this compound is limited, the stability of furan derivatives, particularly 5-hydroxymethylfurfural (5-HMF), has been studied under forced degradation conditions. These studies provide valuable insights into the potential degradation pathways of the target compound. Furan rings are known to be susceptible to oxidation and acid-catalyzed ring-opening. The aldehyde group can undergo oxidation to a carboxylic acid or reduction to an alcohol.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on ICH guidelines and can be applied to this compound.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, subject the sample to the specified conditions.

  • At defined time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionProtocol
Acidic Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.
Basic Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Analyze at 0, 2, 4, 8, and 24 hours.
Oxidative Degradation Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Analyze at 0, 2, 4, 8, and 24 hours.
Thermal Degradation Expose a solid sample of the compound to dry heat at 80°C. Analyze at 0, 24, and 48 hours.
Photolytic Degradation Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light. Analyze the samples after the exposure period.

Workflow for Forced Degradation Study

G cluster_workflow Forced Degradation Workflow start Start: Compound solution stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at time points stress->sample neutralize Neutralize/Dilute sample->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze identify Identify Degradation Products analyze->identify pathway Elucidate Degradation Pathway identify->pathway end_node End: Stability Profile pathway->end_node

Caption: General workflow for conducting a forced degradation study.

Predicted Degradation Pathways

Based on the known reactivity of furan aldehydes, several degradation pathways can be predicted for this compound under stress conditions.

Predicted Degradation Pathways

G cluster_pathways Predicted Degradation Pathways A This compound B 5-(4-Methoxyphenyl)furan-2-carboxylic acid A->B Oxidation (e.g., H₂O₂) C [5-(4-Methoxyphenyl)furan-2-yl]methanol A->C Reduction D Ring-opened products A->D Acid/Base Hydrolysis

Caption: Predicted degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While quantitative data for this specific compound is sparse, the provided experimental protocols for determining solubility and conducting forced degradation studies offer a clear path forward for its characterization. The inferred stability profile and potential degradation pathways, based on analogous furan derivatives, serve as a valuable starting point for formulation development and stability-indicating method development. Proper handling and storage, as indicated by the available data (refrigeration), are crucial to maintain the integrity of this versatile chemical intermediate. Further experimental investigation is necessary to establish a definitive and comprehensive physicochemical profile.

References

The Expanding Therapeutic Landscape of Furan Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological properties, ranging from anticancer and antimicrobial to anti-inflammatory effects. This technical guide provides an in-depth overview of the key biological activities of furan derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and visualizations of the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity of Furan Derivatives

Furan-containing molecules have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[2][3][4] Numerous studies have reported the cytotoxic effects of novel furan derivatives against a range of human cancer cell lines.

Quantitative Anticancer Data

The in vitro anticancer activity of furan derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. A lower IC₅₀ value indicates greater potency. The following table summarizes the IC₅₀ values of selected furan derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference(s)
Benzo[b]furan derivatives (26 and 36)MCF-7 (Breast)0.057 and 0.051[5]
Novel Furan Derivatives (1, 4, 17, 20, 21, 24, 27, 31, 32)HeLa (Cervical)0.08 - 8.79
Furan Compounds (24, 26, 32, 35)SW620 (Colorectal)Moderate to Potent
Furan-based compounds (4 and 7)MCF-7 (Breast)4.06 and 2.96[4]
Furan-2-carboxamide derivativeNCI-H460 (Lung)0.0029[4]
Furan-based compoundsHepG-2 (Liver)Varies
Acyclic Sugar Derivatives (3, 12, 14)HepG-2 (Liver)Near doxorubicin
Key Signaling Pathway: PI3K/Akt

A critical mechanism through which furan derivatives exert their anticancer effects is the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][6] This pathway is a central regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a common feature in many cancers.[5] Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in breast cancer cells.[5]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Furan Furan Derivative Furan->PI3K Furan->Akt Inhibition Inhibition p Phosphorylation i Inhibition a Activation p_icon i_icon i_icon a_icon a_icon

Caption: Furan derivatives inhibit the PI3K/Akt signaling pathway.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Objective: To determine the IC₅₀ value of a furan derivative against a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Furan derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ cells/well in 100 µL of medium). Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the furan derivative in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and use a suitable software to determine the IC₅₀ value.

Antimicrobial Activity of Furan Derivatives

Furan derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][8] This activity is often attributed to their ability to interfere with microbial growth and enzymatic functions.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of furan derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for selected furan derivatives against various microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
NitrofurantoinStaphylococcus aureus1.5625
NitrofurantoinMethicillin-resistant S. aureus (MRSA)1
FurazolidoneEscherichia coli (wild-type)16
(Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-oneMRSA9.7 - 19.5
(Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-oneMRSA2.4 - 9.7
Furanone Derivative F131S. aureus (clinical isolates)8 - 16
2(5H)-Furanone Sulfone 26S. aureus8
2(5H)-Furanone Sulfone 26Bacillus subtilis8
Dibenzofuran bis(bibenzyl)Candida albicans16 - 512[1]
Carbamothioyl-furan-2-carboxamidesVarious Bacteria & Fungi120.7 - 300

Experimental Workflow: Antimicrobial Susceptibility Testing

MIC_Workflow PrepInoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Microtiter Plate PrepInoculum->Inoculation PrepCompound Prepare Serial Dilutions of Furan Derivative PrepCompound->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation ReadResults Visually Inspect for Growth (Turbidity) Incubation->ReadResults DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadResults->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[9][10][11]

Objective: To determine the MIC of a furan derivative against a specific microbial strain.

Materials:

  • Microbial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Furan derivative

  • Sterile 96-well microtiter plates

  • Sterile saline or broth

  • McFarland turbidity standards (0.5)

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] Dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[12]

  • Compound Dilution: Prepare a two-fold serial dilution of the furan derivative in the broth medium directly in the 96-well plate. This typically involves adding a concentrated solution of the compound to the first well and then serially transferring half the volume to subsequent wells containing fresh broth.

  • Inoculation: Inoculate each well (except for a sterility control well containing only broth) with the prepared bacterial inoculum. The final volume in each well is typically 100-200 µL.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 16-24 hours.[13]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the furan derivative in a well that remains clear, indicating no visible bacterial growth.[9]

Anti-inflammatory Activity of Furan Derivatives

Furan derivatives have demonstrated notable anti-inflammatory properties, which are often mediated by their ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.[1][8]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of furan derivatives can be assessed in vitro by measuring the inhibition of inflammatory mediators or in vivo using models of inflammation. The following table presents some quantitative data on the anti-inflammatory effects of furan derivatives.

Compound/DerivativeAssayEndpointResultReference(s)
AilanthoidolLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionInhibition at 10 µM[1]
Heterocyclic/benzofuran hybrid 5dLPS-stimulated RAW264.7 cellsNO GenerationIC₅₀ = 52.23 ± 0.97 μM[14]
Furan hybrid molecules (H1-4)Inhibition of Albumin DenaturationIC₅₀ (µg/mL)114.31 - 150.99
Furan hybrid molecules (H1-4)Antitryptic ActivityIC₅₀ (µg/mL)60.21 - 85.33
Key Signaling Pathway: MAPK

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to a variety of external stimuli, including inflammatory signals.[8][15] This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38, which, upon activation, can lead to the production of pro-inflammatory cytokines.[14] Some furan derivatives exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of these key MAPK proteins.[8][14]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor Stimulus->Receptor MAP3K MAPKKK Receptor->MAP3K MAP2K MAPKK MAP3K->MAP2K p MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK p TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Pro-inflammatory Gene Expression TranscriptionFactors->Inflammation Furan Furan Derivative Furan->MAP2K Furan->MAPK p Phosphorylation i Inhibition a Activation p_icon i_icon i_icon a_icon a_icon

Caption: Furan derivatives can suppress inflammation by inhibiting the MAPK signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds.[3][16][17]

Objective: To assess the in vivo anti-inflammatory effect of a furan derivative.

Materials:

  • Male Wistar rats (150-200 g)

  • Lambda Carrageenan (1% w/v suspension in sterile saline)

  • Furan derivative

  • Reference anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg)

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (e.g., control, reference drug, and different doses of the furan derivative).

  • Compound Administration: Administer the furan derivative, reference drug, or vehicle to the respective groups of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the carrageenan injection.[3][17]

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[3][16]

  • Measurement of Paw Volume: Measure the volume of the carrageenan-injected paw using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the volume at that time point. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-inflammatory effect.

Conclusion and Future Directions

The diverse biological activities of furan derivatives underscore their immense potential in drug discovery and development. The data and protocols presented in this guide highlight their promise as anticancer, antimicrobial, and anti-inflammatory agents. The ability of these compounds to modulate key signaling pathways, such as PI3K/Akt and MAPK, provides a mechanistic basis for their therapeutic effects.

Future research should focus on the synthesis of novel furan derivatives with improved potency and selectivity. Further elucidation of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic applications. Moreover, comprehensive preclinical and clinical studies are warranted to translate the promising in vitro and in vivo findings into effective clinical therapies. The continued exploration of the furan scaffold is poised to yield a new generation of drugs for a wide range of diseases.

References

Reactivity and chemical behavior of 5-aryl-2-furaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Chemical Behavior of 5-Aryl-2-Furaldehydes

Introduction

5-Aryl-2-furaldehydes are a class of organic compounds characterized by a furan ring substituted with an aldehyde group at the 2-position and an aryl group at the 5-position. This structural motif is of significant interest in medicinal chemistry and materials science, serving as a crucial building block for the synthesis of a wide array of heterocyclic compounds with diverse pharmacological properties.[1][2] These molecules are valuable precursors for developing novel therapeutics, including potential treatments for solid tumors, as well as compounds with antimicrobial, anti-inflammatory, and anthelmintic activities.[1][3]

The chemical behavior of 5-aryl-2-furaldehydes is governed by the interplay of its three key components: the reactive aldehyde group, the aromatic furan ring, and the appended aryl substituent. This guide provides a comprehensive overview of the reactivity of these compounds, detailing common transformations, experimental protocols, and the application of these molecules in synthesis.

Reactivity of the Aldehyde Group

The aldehyde functional group is the most reactive site in 5-aryl-2-furaldehydes and undergoes a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, yielding 5-aryl-2-furoic acids. These acids are also valuable synthetic intermediates. For instance, they can be converted to acyl chlorides and subsequently reacted with amines, such as morpholine, to produce amides.[4] While specific protocols for the direct oxidation of 5-aryl-2-furaldehydes are not detailed in the provided literature, analogous oxidations of similar furan aldehydes are well-established. For example, the oxidation of 5-hydroxymethylfurfural (HMF) can yield 2,5-diformylfuran (DFF) and subsequently 2,5-furandicarboxylic acid (FDCA), indicating the aldehyde's susceptibility to oxidation.[5][6]

Reduction

Conversely, the aldehyde can be reduced to a primary alcohol, 5-aryl-2-furfuryl alcohol. This transformation is typically achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting alcohol can serve as a precursor for further functionalization.

Condensation Reactions

Condensation reactions are a cornerstone of the chemical behavior of 5-aryl-2-furaldehydes, enabling the construction of complex molecular architectures.

  • Biginelli Reaction: This is a one-pot, three-component condensation between a 5-aryl-2-furaldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[3] The reaction, typically catalyzed by a Lewis or Brønsted acid such as FeCl₃·6H₂O, yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are privileged scaffolds in medicinal chemistry.[3][7]

  • Schiff Base Formation: 5-Aryl-2-furaldehydes react with primary amines or hydrazides to form Schiff bases (imines) or hydrazones, respectively. For instance, condensation with 4-hydroxyphenyl-1-ketohydrazide yields N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides, which have been evaluated for antimicrobial and anthelmintic activities.

  • Knoevenagel and Claisen-Schmidt Condensations: These aldehydes readily undergo condensation with active methylene compounds. Reaction with 2-methylbenzazoles leads to the formation of 2-[2-(5-aryl-2-furyl)ethenyl]-1,3-benzazoles. Condensation with pentan-2,4-dione is also a common transformation.

Reactions Involving the Furan Ring

The furan ring, while aromatic, exhibits unique reactivity and is susceptible to both substitution and ring-opening reactions.

Ring-Opening Reactions

The furan nucleus can be unstable under certain conditions. In strongly alkaline or acidic media, the ring may undergo cleavage. For example, 5-nitro-2-furaldehyde in an alkaline solution forms an anion that, upon acidification, undergoes an irreversible redox ring-opening reaction to form a nitrile oxide of α-ketoglutaconic acid.[8][9] The tendency for the furan ring to open must be considered during synthesis design, particularly when harsh acidic or basic conditions are employed.[10]

Electrophilic Substitution

The furan ring can undergo electrophilic substitution reactions. However, the presence of the electron-withdrawing aldehyde group at the 2-position deactivates the ring towards electrophilic attack. Reactions, if they occur, would be directed to the 4-position.

Synthesis of 5-Aryl-2-Furaldehydes

The most prevalent methods for synthesizing the core structure of 5-aryl-2-furaldehydes involve palladium-catalyzed cross-coupling reactions.[1]

  • Suzuki-Miyaura Coupling: This method is a powerful tool for forming the C-C bond between the furan ring and the aryl group. It typically involves the coupling of a furan-based boronic acid with an aryl halide.[1] An efficient one-pot synthesis has been developed where 5-(diethoxymethyl)-2-furylboronic acid is generated in situ and used directly in the coupling step, which is amenable to large-scale synthesis.[1]

  • Organozinc Cross-Coupling: Facile synthetic routes have been developed using the Pd-catalyzed cross-coupling of various aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde. These reactions are advantageous due to their mild conditions.[11]

  • Meerwein Arylation: 5-Aryl-2-furaldehydes can be synthesized by the arylation of furfural with arenediazonium salts, often generated from the corresponding anilines.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactions of 5-aryl-2-furaldehydes.

Table 1: Performance of Synthetic Routes to 5-Aryl-2-Furaldehydes

Synthesis Method Catalyst System Key Reactants Yield (%) Reference
One-Pot Suzuki-Miyaura 10% Pd/C 2-Furaldehyde diethyl acetal, Aryl halide Good to Excellent [1]
Suzuki-Miyaura PdCl₂(dppf) 5-(Diethoxymethyl)-2-furylboronic acid, Aryl bromide Good Conversion [1]
Organozinc Coupling Pd(dppf)Cl₂ Arylzinc halide, 5-Bromo-2-furaldehyde Not specified [11]

| Meerwein Arylation | CuCl₂·2H₂O | Furfural, Arenediazonium salt | Not specified |[3][4] |

Table 2: Yields for Biginelli Reaction of 5-Aryl-2-Furaldehydes

5-Aryl-2-furaldehyde (Ar) β-Dicarbonyl Compound (Thio)urea Catalyst Yield (%) Reference
Phenyl Ethyl acetoacetate Urea FeCl₃·6H₂O up to 79% [3]
4-Methylphenyl Ethyl acetoacetate Urea FeCl₃·6H₂O High [3]

| 4-Methoxyphenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | High |[3] |

Experimental Protocols

Protocol 1: One-Pot Suzuki-Miyaura Synthesis of 5-Aryl-2-Furaldehydes[1]
  • Dissolve 2-furaldehyde diethyl acetal in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add n-butyllithium to the solution and stir.

  • Quench the reaction with triisopropyl borate and allow the mixture to warm to room temperature. The resulting crude solution of 5-(diethoxymethyl)-2-furylboronic acid is used directly.

  • To this solution, add the corresponding aryl halide, ethanol, triethylamine, and 10% Palladium-on-carbon (Pd/C).

  • Heat the mixture to 60 °C and monitor the reaction progress by HPLC.

  • Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

  • Perform an aqueous workup, followed by extraction and purification (e.g., column chromatography) to isolate the final product.

Protocol 2: Biginelli Reaction for Pyrimidine Synthesis[3]
  • In a round-bottom flask, combine the 5-aryl-2-furaldehyde, ethyl acetoacetate (or acetylacetone), urea (or thiourea), and a catalytic amount of FeCl₃·6H₂O in ethanol.

  • Reflux the reaction mixture for approximately 6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water, followed by a small volume of cold ethanol.

  • Recrystallize the crude solid from ethanol to obtain the purified 4-(5-aryl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative.

Visualizations

The following diagrams illustrate key transformations and workflows related to 5-aryl-2-furaldehydes.

Reactivity_Map Core 5-Aryl-2-furaldehyde Oxidation Oxidation Core->Oxidation Reduction Reduction Core->Reduction Condensation Condensation Reactions Core->Condensation RingOpening Ring Opening Core->RingOpening Acid 5-Aryl-2-furoic Acid Oxidation->Acid Alcohol 5-Aryl-2-furfuryl Alcohol Reduction->Alcohol DHPMs Dihydropyrimidinones (Biginelli Reaction) Condensation->DHPMs SchiffBases Schiff Bases / Hydrazones Condensation->SchiffBases Olefins Ethenyl Derivatives (Knoevenagel) Condensation->Olefins LinearProducts Linear Keto-Acids (e.g., from Nitro derivative) RingOpening->LinearProducts Biginelli_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 5-Aryl-2-furaldehyde Reaction One-Pot Condensation Catalyst: FeCl3·6H2O Solvent: Ethanol Condition: Reflux Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea (Thio)urea Urea->Reaction Product 4-(5-Aryl-2-furyl)- dihydropyrimidinone Reaction->Product Drug_Development_Logic A 5-Aryl-2-furaldehyde (Core Scaffold) B Combinatorial Synthesis (e.g., Biginelli, Condensation) A->B C Library of Diverse Furan Derivatives B->C D High-Throughput Biological Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Drug Candidate F->G

References

An In-depth Technical Guide to 5-(4-Methoxyphenyl)furan-2-carbaldehyde: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methoxyphenyl)furan-2-carbaldehyde is a heterocyclic aldehyde that has garnered interest in various fields of chemical research, particularly as a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, synthetic methodologies, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, along with a consolidation of its known quantitative data. Furthermore, this guide explores the broader context of its potential biological activities and the general synthetic workflows in which it is involved.

Introduction

The furan ring is a fundamental five-membered aromatic heterocycle containing an oxygen atom, which is a prevalent structural motif in a vast number of natural products and synthetic compounds of biological significance. The substitution of the furan ring allows for the fine-tuning of a molecule's steric and electronic properties, making furan derivatives attractive scaffolds in drug discovery and materials science. The presence of an aldehyde group at the 2-position of the furan ring provides a versatile chemical handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the construction of more elaborate heterocyclic systems.

The addition of a 4-methoxyphenyl group at the 5-position introduces a second aromatic system, further influencing the molecule's overall properties and potential interactions with biological targets. This compound, therefore, stands as a valuable building block for the synthesis of novel compounds.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical chemical literature. Its emergence is more likely situated within the broader exploration of 5-aryl-2-furancarbaldehydes, a class of compounds that gained attention for their interesting chemical and biological properties. Early methods for the synthesis of 5-aryl-2-furaldehydes often involved the Meerwein arylation of furfural with aryldiazonium salts. Over time, more efficient and versatile methods, such as palladium-catalyzed cross-coupling reactions, have become the preferred routes for the synthesis of these compounds, including this compound. While a specific "discovery" paper for this exact molecule is elusive, its preparation is a logical extension of established synthetic methodologies for this class of compounds.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, characterization, and use in further synthetic applications.

PropertyValueReference
Molecular Formula C₁₂H₁₀O₃[1]
Molecular Weight 202.21 g/mol [1]
CAS Number 34070-33-2[1]
Appearance Solid
Melting Point Not consistently reported
Boiling Point Not available
Solubility Soluble in common organic solvents
¹H NMR (ppm) Aldehyde proton (CHO): ~9.5-9.7 (s); Furan protons: characteristic doublets; Phenyl protons: characteristic doublets; Methoxyl protons (OCH₃): ~3.8 (s)[2]
¹³C NMR (ppm) Carbonyl carbon (C=O): ~175-180[2]
IR (cm⁻¹) Strong C=O stretch: ~1670-1700[2]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight

Synthetic Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. The most common and efficient methods involve the formation of the C-C bond between the furan ring and the phenyl ring.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this can be achieved by reacting 5-bromofuran-2-carbaldehyde with 4-methoxyphenylboronic acid.

  • Materials:

    • 5-Bromofuran-2-carbaldehyde (1 equivalent)

    • 4-Methoxyphenylboronic acid (1.1-1.3 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

    • Potassium carbonate (K₂CO₃) (3 equivalents)

    • Toluene

    • Ethanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottomed flask, add 5-bromofuran-2-carbaldehyde, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Add a solvent mixture of toluene, ethanol, and water.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

    • Flush the flask with an inert gas (e.g., argon) and fit it with a reflux condenser.

    • Heat the reaction mixture at 70°C overnight with stirring.

    • After cooling to room temperature, add water to the reaction mixture.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[3]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heteroaromatic compounds. While not a direct method for the synthesis of the title compound from simpler precursors in one step, it is a fundamental reaction in furan chemistry for introducing the aldehyde group. For instance, if 2-(4-methoxyphenyl)furan were available, it could be formylated at the 5-position using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).

G A 2-(4-Methoxyphenyl)furan C Iminium Salt Intermediate A->C Electrophilic Aromatic Substitution B Vilsmeier Reagent (POCl₃, DMF) B->C D This compound C->D Hydrolysis

Caption: General workflow of the Vilsmeier-Haack formylation.

Biological Activity and Potential Applications

While specific and extensive biological studies on this compound are limited, the broader class of 5-arylfuran-2-carbaldehydes has shown a wide range of biological activities, making them promising scaffolds for drug discovery.[2] Derivatives of these compounds have been investigated for their potential as:

  • Anticancer agents: Some 5-arylfuran-2-carbaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death).

  • Antimicrobial agents: This class of compounds has also shown activity against various bacterial and fungal pathogens.[4]

It is important to note that no specific signaling pathway has been definitively elucidated for this compound itself. However, based on the activities of structurally related compounds, it is plausible that its derivatives could modulate key cellular signaling pathways involved in cell proliferation and survival. A general representation of a workflow for the development and screening of such compounds is provided below.

G cluster_synthesis Synthesis cluster_screening Biological Screening A This compound B Chemical Derivatization A->B C Library of Derivatives B->C D In vitro Assays (e.g., Cytotoxicity, Antimicrobial) C->D E Mechanism of Action Studies D->E F Lead Compound Identification E->F

Caption: General workflow for drug discovery based on the core scaffold.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. While its specific discovery and historical development are not well-defined, its synthesis is readily achievable through modern organic chemistry techniques such as the Suzuki-Miyaura cross-coupling reaction. The physicochemical and spectroscopic properties of this compound are essential for its characterization and further application. Future research into the biological activities of derivatives of this compound may lead to the discovery of new therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists working with this versatile chemical entity.

References

An In-depth Technical Guide to Homologues and Analogues of 5-(4-Methoxyphenyl)furan-2-carbaldehyde for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the homologues and analogues of 5-(4-Methoxyphenyl)furan-2-carbaldehyde, a versatile scaffold in medicinal chemistry. We delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds, with a particular focus on their potential as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

The 5-arylfuran-2-carbaldehyde framework, exemplified by this compound, represents a privileged structure in the design of novel therapeutic agents. The furan ring, an electron-rich five-membered heterocycle, serves as a versatile scaffold for chemical modification.[1] The aldehyde group at the 2-position and the aryl moiety at the 5-position are key handles for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity.[1] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] This guide will explore the chemical space around this core, focusing on structural modifications that lead to potent biological activity.

Synthesis of Analogues and Homologues

The synthesis of derivatives based on the this compound scaffold typically involves modifications at the C2 aldehyde position or variations of the C5 aryl group. Additionally, bioisosteric replacement of the furan ring or alteration of the connectivity between the aryl and furan moieties can lead to novel homologues and analogues.

Synthesis of the Core Scaffold: 5-Aryl-furan-2-carbaldehydes

A common and efficient method for the synthesis of the 5-arylfuran-2-carbaldehyde core is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [1]

  • Materials: 5-Bromofuran-2-carbaldehyde, appropriate arylboronic acid (e.g., 4-methoxyphenylboronic acid), Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), and 1,4-dioxane.

  • Procedure:

    • To a solution of 5-bromofuran-2-carbaldehyde (1 equivalent) and the arylboronic acid (1.2 equivalents) in 1,4-dioxane, add K₂CO₃ (2 equivalents) and Pd(PPh₃)₄ (0.05 equivalents).

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove solid residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Synthesis of Key Analogues

The aldehyde functional group is a versatile starting point for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and various heterocyclic systems through condensation and cyclization reactions.

Experimental Protocol: Synthesis of Schiff Base Analogues [5]

  • Materials: 5-(Aryl)-2-furaldehyde derivative (0.05 mol), 4-hydroxyphenyl-1-ketohydrazide (0.1 mol), ethanol, and a few drops of sulfuric acid.

  • Procedure:

    • A mixture of the 5-(aryl)-2-furaldehyde and 4-hydroxyphenyl-1-ketohydrazide is refluxed in ethanol in the presence of a catalytic amount of sulfuric acid for 7-8 hours.

    • The reaction is monitored by TLC.

    • After completion, the solution is cooled, and the precipitated solid product is collected by filtration.

    • The crude product is washed and recrystallized from ethanol to yield the pure Schiff base.

Experimental Protocol: Synthesis of Furan-2(5H)-one Analogues [6]

  • Materials: Indole (2 mmol), 4-methoxyphenylglyoxal hydrate (2.2 mmol), Meldrum's acid (2.7 mmol), triethylamine (Et₃N, 2.5 mmol), acetonitrile (MeCN), and acetic acid (AcOH).

  • Procedure:

    • A solution of indole, 4-methoxyphenylglyoxal hydrate, Meldrum's acid, and Et₃N in MeCN is refluxed for 1 hour.

    • The solvent is evaporated in vacuo.

    • Acetic acid is added to the residue, and the resulting solution is refluxed for 30 minutes.

    • The solvent is again evaporated in vacuo.

    • The final product is purified by recrystallization from ethanol.[6]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown significant potential in several therapeutic areas, most notably in oncology and infectious diseases. The structure-activity relationship (SAR) provides insights into how different functional groups and structural modifications influence biological activity.

Anticancer Activity

Numerous analogues have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Structure-Activity Relationship Highlights:

  • Substituents on the C5-Aryl Ring: The nature and position of substituents on the phenyl ring at the C5 position of the furan are critical for activity. Quinoxaline-arylfuran derivatives have shown that electron-donating groups, such as a methoxy group at the para position of the phenyl ring, can enhance antiproliferative activity against HeLa cells. Conversely, large substituents on the phenyl ring tend to decrease potency.[7]

  • Modifications of the Aldehyde Group: Conversion of the aldehyde to more complex heterocyclic systems, such as pyrazolines and isoxazolines, has yielded compounds with potent tubulin polymerization inhibitory activity. For instance, certain pyrazoline derivatives were found to be more potent than colchicine.

  • Bioisosteric Replacement: Replacing the furan ring with a thiophene ring has been explored. In some series, the thiophene analogues retained significant biological activity, indicating that it can be a viable bioisostere.

Quantitative Data on Anticancer Activity

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline-Furan Hybrid QW12HeLa10.58[7]
QW12PC3>20[7]
QW12A549>20[7]
QW12HCT11617.65[7]
Furan-Based Triazine Compound 7MCF-72.96[2]
Furan-Based Imidazole Compound 4MCF-74.06[2]
Rhodanine-Furan Hybrid Compound 5g (PTP1B inhibitor)-2.66[1]
Thiazolidinone-Furan Hybrid Compound 14bMCF-70.85
Compound 14bMDA-MB-2311.96
Antimicrobial Activity

The 5-arylfuran-2-carbaldehyde scaffold has also been a fruitful starting point for the development of antimicrobial agents.

Structure-Activity Relationship Highlights:

  • Schiff Bases: Schiff bases derived from 5-aryl-2-furaldehydes have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[5]

  • Thiazole-Containing Derivatives: A series of 5-phenyl-2-furan derivatives incorporating a 1,3-thiazole moiety were identified as potent inhibitors of Escherichia coli β-glucuronidase (EcGUS), an enzyme linked to drug-induced gastrointestinal toxicity. The presence of a bromine substituent on the benzene ring was found to be important for inhibitory activity.

Quantitative Data on Antimicrobial and Enzyme Inhibitory Activity

Compound ClassDerivativeTargetIC₅₀ (µM)Reference
Thiazole-Furan Hybrid Compound 12E. coli β-glucuronidase0.25
Schiff Bases 3a-kS. aureus, E. coli, etc.Qualitative data reported[5]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Several key signaling pathways have been identified as being modulated by analogues of this compound.

Induction of Apoptosis

A primary mechanism for the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway.[3]

Intrinsic_Apoptosis_Pathway Compound 5-Aryl-Furan Derivative Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome forms Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome forms Caspase9->Apoptosome forms Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 5-substituted furan-2-carbaldehydes.

Inhibition of STAT3 and PI3K/AKT Signaling

The STAT3 and PI3K/AKT signaling pathways are critical for cancer cell proliferation, survival, and migration. Certain quinoxaline-arylfuran derivatives have been shown to inhibit these pathways. For example, the derivative QW12 inhibits the phosphorylation of STAT3 at Tyr705 and also significantly decreases the levels of phosphorylated AKT.[7] This dual inhibition contributes to its potent anticancer effects.

STAT3_PI3K_Inhibition Receptor Cytokine Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Compound Quinoxaline-Furan Derivative (QW12) Compound->pSTAT3 inhibits Compound->pAKT inhibits

Caption: Inhibition of STAT3 and PI3K/AKT pathways by quinoxaline-furan derivatives.

Drug Development Workflow

The development of new therapeutic agents based on the this compound scaffold follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Drug_Development_Workflow cluster_0 Discovery & Design cluster_1 Preclinical Evaluation cluster_2 Clinical Development A Scaffold Selection (5-Aryl-Furan) B Analogue & Homologue Design (SAR) A->B C Chemical Synthesis B->C D In Vitro Screening (Cytotoxicity, Antimicrobial) C->D E Mechanism of Action Studies D->E F ADMET Profiling E->F G In Vivo Efficacy (Animal Models) F->G H Phase I (Safety) G->H I Phase II (Efficacy) H->I J Phase III (Pivotal Trials) I->J K Regulatory Approval J->K

Caption: General workflow for the development of 5-substituted furan-2-carbaldehydes.

Conclusion

The this compound scaffold and its derivatives constitute a highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic accessibility and the ease of structural modification allow for extensive exploration of the chemical space to optimize biological activity and pharmacokinetic properties. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, with the ultimate goal of translating these promising laboratory findings into clinically effective therapies. Future work should focus on expanding the diversity of homologues, particularly by modifying the linker between the furan and aryl moieties, and conducting in-depth preclinical studies on the most potent and selective compounds identified to date.

References

Commercial Availability and Synthetic Routes for 5-(4-Methoxyphenyl)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Methoxyphenyl)furan-2-carbaldehyde is a key heterocyclic building block in the discovery and development of novel therapeutic agents and functional materials. Its unique chemical structure, featuring a furan core appended with a methoxyphenyl group and a reactive aldehyde, makes it a versatile intermediate for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailing suppliers, purity levels, and catalog information. Furthermore, it outlines established synthetic protocols for its preparation, including Suzuki-Miyaura cross-coupling and Vilsmeier-Haack formylation, and discusses its potential applications in drug discovery, referencing its implication in relevant biological signaling pathways.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk scale requirements. The compound is typically offered at purities of 95% or higher. Below is a summary of suppliers offering this chemical.

SupplierCatalog NumberPurityQuantity/PriceCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-AldrichCDS008327AldrichCPR100 mg / $114.0034070-33-2C₁₂H₁₀O₃202.21
Amerigo ScientificCBB1127213-100mg / Inquiry34070-33-2C₁₂H₁₀O₃202.21
CenmedC007B-504165≥95%Inquiry34070-33-2C₁₂H₁₀O₃202.21
ChemicalBookCB671116698%$1.00 / Kg (from Shaanxi Dideu Medichem Co. Ltd.)34070-33-2C₁₂H₁₀O₃202.21
BiosynthJBA07033-Inquiry34070-33-2C₁₂H₁₀O₃202.21
SynHetSH-LA93.451>99%Inquiry-C₁₂H₁₀O₃202.21
Hoffman Fine Chemicals-95%Inquiry34070-33-2C₁₂H₁₀O₃202.21

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information. "AldrichCPR" indicates that the product is provided for early discovery research and analytical data is not collected by the supplier[1].

Synthetic Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. The two most common and effective methods are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation of a precursor.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is well-suited for the synthesis of 5-arylfuran-2-carbaldehydes.[2][3]

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 5-Bromofuran-2-carbaldehyde P This compound R1->P R2 4-Methoxyphenylboronic acid R2->P Cat Pd(PPh₃)₄ Cat->P Base K₂CO₃ Base->P Solvent Toluene/Ethanol/Water Solvent->P

Caption: Suzuki-Miyaura cross-coupling for synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask, combine 5-bromofuran-2-carbaldehyde (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3 mmol).

  • Solvent Addition: Add a solvent mixture of toluene (4 mL), ethanol (4 mL), and water (3 mL).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and seal it.

  • Reaction Conditions: Heat the mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).

  • Work-up: After cooling to room temperature, add water (50 mL) to the reaction mixture. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3][4]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring.[5][6][7] In this case, 2-(4-methoxyphenyl)furan would be the starting material.

Reaction Scheme:

Vilsmeier_Haack cluster_reactants Reactant cluster_reagents Vilsmeier Reagent cluster_product Product R1 2-(4-Methoxyphenyl)furan P This compound R1->P VR POCl₃ / DMF VR->P Signaling_Pathway cluster_pathway Potential PI3K/Akt/mTOR Signaling Pathway Inhibition Compound This compound Derivative PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Aryl-Furan-2-Carbaldehydes via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aryl-furan-2-carbaldehydes are a pivotal class of heterocyclic compounds that serve as fundamental building blocks in the synthesis of a wide array of pharmacologically active molecules and advanced organic materials.[1] The inherent chemical versatility of this scaffold, characterized by a reactive aldehyde group and the capacity for diverse substitutions on the aryl moiety, renders them invaluable intermediates in the field of drug discovery and development.[1] Derivatives of 5-substituted furan-2-carbaldehydes have demonstrated significant potential as both anticancer and antimicrobial agents.[2]

The Suzuki-Miyaura cross-coupling reaction stands as a highly efficient and broadly applicable method for the formation of carbon-carbon bonds, making it a preferred strategy for the synthesis of 5-aryl-furan-2-carbaldehydes.[1][3] This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as an arylboronic acid, with an organohalide, typically 5-bromo- or 5-chlorofuran-2-carbaldehyde, in the presence of a base.[1][4] The reaction is prized for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of starting materials.[3][5]

These application notes provide detailed protocols for the synthesis of 5-aryl-furan-2-carbaldehydes using the Suzuki-Miyaura coupling, a summary of reaction conditions and yields, and an overview of their significance in medicinal chemistry.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (5-halofuran-2-carbaldehyde) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (arylboronic acid) reacts with the Pd(II) complex, facilitated by a base, to transfer the aryl group to the palladium center.

  • Reductive Elimination: The coupled product (5-aryl-furan-2-carbaldehyde) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 Oxidative Addition (R1-X) pd_complex2 R1-Pd(II)L2-R2 pd_complex1->pd_complex2 Transmetalation (R2-B(OH)2, Base) pd_complex2->pd0 Reductive Elimination (R1-R2) Product 5-Aryl-furan-2-carbaldehyde (R1-R2) R1X 5-Halofuran-2-carbaldehyde (R1-X) R2BOH2 Arylboronic Acid (R2-B(OH)2) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 5-Halofuran-2-carbaldehyde, Arylboronic Acid, Base inert Inert Atmosphere (Evacuate & backfill with Ar/N2) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heating Heat and Stir (e.g., 70-100°C, 8-16h) solvent_catalyst->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Cool, Dilute with Water, and Extract with Organic Solvent monitoring->extraction washing Wash Organic Layer with Brine extraction->washing drying Dry over Anhydrous Sulfate washing->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product Pure 5-Aryl-furan-2-carbaldehyde purification->product

References

Application of 5-(4-Methoxyphenyl)furan-2-carbaldehyde in Fluorescent Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methoxyphenyl)furan-2-carbaldehyde is a key heterocyclic intermediate in the synthesis of advanced fluorescent dyes, particularly those with applications in the near-infrared (NIR) spectrum.[1] The presence of the electron-rich 4-methoxyphenyl group and the furan ring system, in conjunction with the reactive aldehyde functionality, makes this compound a versatile building block for creating donor-π-acceptor (D-π-A) type fluorophores. These dyes are of significant interest in bioimaging and drug development due to their potential for deep tissue penetration and reduced background fluorescence. This document provides detailed protocols for the synthesis of a fluorescent dye via Knoevenagel condensation and its subsequent application in cellular imaging.

Synthesis of a Fluorescent Dye from this compound

The aldehyde group of this compound is readily employed in condensation reactions to extend the π-conjugated system, a common strategy for tuning the photophysical properties of fluorescent dyes. A prime example is the Knoevenagel condensation with an active methylene compound, such as 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile, to generate a fluorescent dye with a significant bathochromic shift in its emission spectrum.

Experimental Protocol: Synthesis of a Furan-Based Fluorescent Dye

Materials:

  • This compound

  • 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (or a similar active methylene compound like Indan-1,3-dione)

  • Piperidine (catalyst)

  • Anhydrous Ethanol (solvent)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the active methylene compound in 20 mL of anhydrous ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

  • If a precipitate has formed, collect the solid product by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure fluorescent dye.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties

While specific quantitative data for dyes synthesized directly from this compound is not extensively available in the literature, analogous furan-containing push-pull dyes exhibit properties that make them suitable for bioimaging. The photophysical characteristics of the synthesized dye should be determined experimentally. The following table presents typical data for structurally related furan-based fluorescent dyes to provide a reference for expected performance.

ParameterExpected Range for Furan-Based Dyes
Absorption Maximum (λ_abs) 450 - 650 nm
Emission Maximum (λ_em) 550 - 750 nm
Stokes Shift 50 - 150 nm
Molar Extinction Coefficient (ε) 30,000 - 80,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F) 0.1 - 0.6

Note: These values are illustrative and the actual properties of the synthesized dye will depend on the specific chemical structure and the solvent used for measurement.

Application in Cellular Imaging

Fluorescent dyes derived from this compound are anticipated to be lipophilic, making them suitable for staining intracellular compartments such as lipid droplets or membranes.

Experimental Protocol: Live-Cell Staining and Fluorescence Microscopy

Materials:

  • Synthesized fluorescent dye stock solution (e.g., 1 mM in DMSO)

  • Live cells (e.g., HeLa, MCF-7) cultured on glass-bottom dishes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filter sets

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and culture overnight to allow for adherence.

  • Probe Loading: Prepare a working solution of the fluorescent dye by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the dye-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the dye-containing medium and wash the cells 2-3 times with PBS to remove any unbound probe.

  • Add fresh, pre-warmed culture medium or PBS to the cells.

  • Imaging: Visualize the stained cells using a fluorescence microscope. Excite the dye with a wavelength close to its absorption maximum and collect the emission at the corresponding emission maximum.

Visualizations

Synthesis Workflow

Synthesis_Workflow reactant1 This compound reaction Knoevenagel Condensation (Reflux, 4-6h) reactant1->reaction reactant2 Active Methylene Compound reactant2->reaction catalyst Piperidine (catalyst) Ethanol (solvent) catalyst->reaction crude_product Crude Fluorescent Dye reaction->crude_product purification Column Chromatography crude_product->purification final_product Pure Fluorescent Dye purification->final_product

Caption: Synthetic pathway for a fluorescent dye via Knoevenagel condensation.

Cellular Imaging Workflow

Cellular_Imaging_Workflow start Culture Cells on Glass-Bottom Dish loading Incubate with Fluorescent Dye Solution start->loading Add Dye washing Wash with PBS (2-3 times) loading->washing Remove unbound dye imaging Fluorescence Microscopy washing->imaging Visualize

Caption: General workflow for live-cell staining and fluorescence imaging.

Potential Signaling Pathway Interaction (Hypothetical)

While no specific signaling pathway has been definitively linked to dyes from this precursor, their lipophilic nature suggests potential accumulation in the endoplasmic reticulum (ER). ER stress is a critical signaling hub in cellular health and disease. A dye that localizes to the ER and exhibits environmentally sensitive fluorescence could potentially report on changes in ER polarity or viscosity associated with the unfolded protein response (UPR).

ER_Stress_Sensing cluster_cell Cell ER Endoplasmic Reticulum (ER) UPR Unfolded Protein Response (UPR) ER->UPR Activates Dye Fluorescent Dye (ER-localized) Dye->ER Accumulates in Stress Cellular Stress (e.g., Tunicamycin) Stress->ER Induces Signal Change in Fluorescence (Intensity / Wavelength) UPR->Signal Modulates ER environment, affecting dye fluorescence

Caption: Hypothetical mechanism for sensing ER stress with a furan-based dye.

References

Application Notes and Protocols: The Pyrazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2][3][4] Its remarkable versatility and ability to engage in various biological interactions have established it as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[1][2] This has led to the incorporation of the pyrazole moiety into a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, anticoagulant, and anti-obesity agents.[1][2][5][6] The metabolic stability of the pyrazole nucleus is a key factor contributing to its frequent use in modern drug discovery.[5] This document provides an overview of the pyrazole scaffold's applications, quantitative data for key drugs, relevant signaling pathways, and detailed experimental protocols for synthesis and biological evaluation.

Quantitative Data: Bioactivity of FDA-Approved Pyrazole-Containing Drugs

The pyrazole scaffold is a key component in numerous commercially successful drugs. The following table summarizes the quantitative bioactivity data for several prominent examples, demonstrating the scaffold's versatility across different biological targets.

Drug NameTherapeutic ClassTarget(s)Bioactivity (IC₅₀ / Kᵢ)
Celecoxib Anti-inflammatoryCOX-2IC₅₀: 0.04 µM (40 nM)
Ruxolitinib AntineoplasticJAK1 / JAK2IC₅₀: 3.3 nM (JAK1), 2.8 nM (JAK2)
Crizotinib AntineoplasticALK / c-METIC₅₀: 24 nM (ALK), 20 nM (c-MET)
Apixaban AnticoagulantFactor XaKᵢ: 0.08 nM
Niraparib AntineoplasticPARP1 / PARP2IC₅₀: 3.8 nM (PARP1), 2.1 nM (PARP2)
Sildenafil Erectile DysfunctionPDE5IC₅₀: 3.9 nM

Data compiled from publicly available drug information and medicinal chemistry literature.

Signaling Pathways and Experimental Protocols

A prominent example of a pyrazole-containing drug is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[7][8][9] Understanding its mechanism of action provides insight into the utility of the pyrazole scaffold.

COX-2 Signaling Pathway and Inhibition by Celecoxib

COX-2 is an enzyme responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation and pain.[7][9] Celecoxib selectively binds to and inhibits COX-2, thereby reducing the production of these pro-inflammatory prostaglandins.[8][9] The polar sulfonamide side chain of celecoxib binds to a hydrophilic pocket near the active site of COX-2, a feature that contributes to its selectivity over the constitutively expressed COX-1 enzyme.[8]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalysis Inflammation Inflammation & Pain PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: COX-2 inhibition pathway by Celecoxib.

Experimental Protocols

The Knorr pyrazole synthesis is a classic and reliable method for preparing pyrazole scaffolds.[3][10] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][10]

Objective: To synthesize 1-phenyl-3,5-dimethylpyrazole.

Materials:

  • Phenylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve phenylhydrazine (1.0 eq) in 20 mL of ethanol. Add a magnetic stir bar.

  • Addition of Reactants: To the stirring solution, add a catalytic amount of glacial acetic acid (2-3 drops). Slowly add acetylacetone (1.05 eq) dropwise to the mixture at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C). Maintain reflux for 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup and Isolation:

    • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Cool the flask further in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the final 1-phenyl-3,5-dimethylpyrazole as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and melting point analysis.

This protocol outlines a method to screen for COX-2 inhibitors by measuring the peroxidase activity of the enzyme.[11][12]

Objective: To determine the IC₅₀ value of a test compound against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe that reacts with the product)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (Substrate)

  • Test compound (dissolved in DMSO)

  • Celecoxib (Positive Control)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.[11]

    • Prepare serial dilutions of the test compound and the positive control (Celecoxib) in COX Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup:

    • Enzyme Control (100% Activity): Add Assay Buffer to designated wells.

    • Inhibitor Control: Add a known concentration of Celecoxib.

    • Test Compound: Add the various dilutions of the test compound to the sample wells.

  • Enzyme Addition: Add the diluted human recombinant COX-2 enzyme solution to all wells except the "no enzyme" background controls.

  • Pre-incubation: Mix the plate gently and pre-incubate at 25°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Arachidonic Acid substrate solution to all wells simultaneously, preferably using a multi-channel pipette.[11][12]

  • Measurement: Immediately begin measuring the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[11] Record data every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the activity of the test compound wells to the enzyme control (100% activity) and background (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a suitable nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

General Workflow for Drug Discovery

The process of developing a new drug based on a pyrazole scaffold follows a logical progression from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow start Scaffold Selection (Pyrazole) synthesis Chemical Synthesis (e.g., Knorr Synthesis) start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Screening (e.g., COX-2 Assay) purification->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt Iterative Design preclinical Preclinical Studies (In Vivo Models) sar->preclinical Identified Lead lead_opt->synthesis end Clinical Candidate preclinical->end

Caption: Drug discovery workflow using the pyrazole scaffold.

Conclusion

The pyrazole scaffold continues to be a highly valuable building block in medicinal chemistry.[1][4] Its favorable physicochemical properties, metabolic stability, and synthetic accessibility make it an attractive starting point for the design of novel therapeutics.[5] The success of numerous pyrazole-containing drugs highlights the scaffold's ability to be tailored for high potency and selectivity against a wide range of biological targets. The protocols and workflows detailed in this document provide a foundational framework for researchers aiming to leverage the power of the pyrazole nucleus in their drug discovery endeavors.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Furan-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) assays involving furan-2-carbaldehyde derivatives. These compounds represent a versatile class of heterocyclic molecules with a wide range of pharmacological activities, making them promising candidates for drug discovery programs targeting cancer, infectious diseases, and enzymatic dysregulation.

Application Note 1: Anticancer Activity Screening of Furan-2-Carbaldehyde Derivatives

Introduction

Furan-2-carbaldehyde derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action often involve the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis, such as the PI3K/Akt/mTOR pathway.[2] High-throughput screening using cell-based viability assays is a crucial first step in identifying potent anticancer lead compounds.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Furan-2-carbaldehyde derivatives have been implicated in the inhibition of the PI3K/Akt/mTOR signaling cascade, a pathway frequently hyperactivated in cancer.[2] Inhibition of this pathway can lead to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Furan_Derivative Furan-2-Carbaldehyde Derivative Furan_Derivative->PI3K inhibits Furan_Derivative->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by furan-2-carbaldehyde derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol describes a colorimetric assay to assess the in vitro cytotoxic effects of furan-2-carbaldehyde derivatives on cancer cell lines.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Furan-2-carbaldehyde derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the furan-2-carbaldehyde derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Quantitative Data: Anticancer Activity
Compound IDDerivative TypeCancer Cell LineIC50 (µM)
FC-1 5-(4-Nitrophenyl)furan-2-carbaldehydeMCF-74.06[4]
FC-2 5-(3,4-Dimethoxyphenyl)furan-2-carbaldehydeMCF-72.96[4]
FC-3 Benzimidazolone-furan hybridA549>250[5]
FC-4 Benzimidazolone-furan hybridMCF-7>250[5]
FC-5 Benzimidazolone-furan hybridHeLa>250[5]

Application Note 2: Antimicrobial Activity Screening of Furan-2-Carbaldehyde Derivatives

Introduction

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Furan-2-carbaldehyde derivatives have shown promising activity against a range of bacteria.[6] High-throughput screening methods such as broth microdilution are essential for determining the minimum inhibitory concentration (MIC) of these compounds.

Experimental Workflow: Antimicrobial HTS

Antimicrobial_HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Plate Prepare Compound Serial Dilutions (96-well plate) Inoculation Inoculate Plates with Bacterial Suspension Compound_Plate->Inoculation Bacterial_Culture Grow Bacterial Culture to Log Phase Bacterial_Culture->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination Hit_Identification Identify Active Compounds MIC_Determination->Hit_Identification

Caption: High-throughput screening workflow for antimicrobial activity assessment.

Experimental Protocol: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of furan-2-carbaldehyde derivatives against pathogenic bacteria.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Furan-2-carbaldehyde derivatives dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the furan-2-carbaldehyde derivatives in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Data: Antimicrobial Activity
Compound IDDerivative TypeTest OrganismMIC (µg/mL)
AM-1 5-(4-chlorophenyl)furan-2-yl chalconeS. pyogenes125
AM-1 5-(4-chlorophenyl)furan-2-yl chalconeP. aeruginosa250
AM-2 5-(4-bromophenyl)furan-2-yl chalconeS. pyogenes62.5
AM-2 5-(4-bromophenyl)furan-2-yl chalconeP. aeruginosa125
AM-3 5-(2,4-dichlorophenyl)furan-2-yl chalconeS. pyogenes250
AM-3 5-(2,4-dichlorophenyl)furan-2-yl chalconeP. aeruginosa500

Application Note 3: Enzyme Inhibition Screening of Furan-2-Carbaldehyde Derivatives

Introduction

Furan-2-carbaldehyde and its derivatives have been shown to inhibit various enzymes, including alcohol dehydrogenase (ADH), aldehyde dehydrogenase (AlDH), and pyruvate dehydrogenase (PDH), which are relevant in metabolic regulation and disease.[7] HTS assays are employed to identify and characterize the inhibitory potential of these compounds against specific enzyme targets.

Logical Relationship: Enzyme Inhibition Kinetics

The inhibitory effect of furan-2-carbaldehyde derivatives on enzymes can be characterized by determining the inhibition constant (Ki). The type of inhibition (e.g., competitive, non-competitive) provides insights into the mechanism of action.

Enzyme_Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Substrate (S) Inhibitor Furan-2-carbaldehyde Derivative (I) Product Product (P) ES_Complex->Product -> E + P

Caption: Competitive enzyme inhibition by a furan-2-carbaldehyde derivative.

Experimental Protocol: HTS for N-acetyl Glutamate Synthase (NAGS) Inhibitors

This protocol describes a hypothetical HTS assay for identifying furan-2-carbaldehyde derivatives that inhibit N-acetyl glutamate synthase (NAGS), a potential target for metabolic disorders.[2]

Materials:

  • Recombinant human NAGS enzyme

  • L-glutamate

  • Acetyl-CoA

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM KCl, 10 mM MgCl₂)

  • Furan-2-carbaldehyde derivative library (in DMSO)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • 384-well assay plates

  • UPLC-MS/MS system

Procedure:

  • Assay Setup: In a 384-well plate, add the furan-2-carbaldehyde compound solution or vehicle (DMSO).

  • Add a solution containing L-glutamate and Acetyl-CoA in the assay buffer.

  • Initiate the reaction by adding the recombinant NAGS enzyme. Include controls: no enzyme (blank) and no inhibitor (positive control).

  • Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Sample Analysis: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analyze the samples for the amount of N-acetylglutamate (NAG) produced using a UPLC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each compound and determine the IC50 values for active compounds.

Quantitative Data: Enzyme Inhibition
Compound IDEnzyme TargetInhibition TypeKi (µM)
Furfural Alcohol Dehydrogenase (ADH)Competitive1200[7]
Furfural Aldehyde Dehydrogenase (AlDH)Competitive5[7]
Furfural Pyruvate Dehydrogenase (PDH)Non-competitive-
Thiazole-based furan derivative (2a) Acetylcholinesterase (AChE)-14.887 ± 1.054[3]
Thiazole-based furan derivative (2b) Acetylcholinesterase (AChE)-14.511 ± 1.122[3]
Thiazole-based furan derivative (2f) Butyrylcholinesterase (BChE)--
Thiazole-based furan derivative (2l) Butyrylcholinesterase (BChE)--

References

Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel nitrogen, oxygen, and sulfur-containing heterocyclic compounds. These methodologies are crucial for the discovery and development of new therapeutic agents, as heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals. The following sections offer structured data, in-depth experimental procedures, and visual diagrams to facilitate the replication and adaptation of these synthetic routes in a research setting.

I. Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This section details two modern synthetic approaches to access functionalized indoles and pyrroles.

A. Rh(III)-Catalyzed C2-Alkylation of Indoles

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indoles, which are key motifs in many natural products and pharmaceuticals.[3] The following protocol describes the regioselective alkylation of indoles with diazo compounds.[3]

Table 1: Rh(III)-Catalyzed C2-Alkylation of Indoles with Ethyl 2-diazo-3-oxobutanoate [3]

EntryIndole SubstrateProductYield (%)
1IndoleEthyl 2-(1H-indol-2-yl)-3-oxobutanoate92
25-MethoxyindoleEthyl 2-(5-methoxy-1H-indol-2-yl)-3-oxobutanoate85
35-FluoroindoleEthyl 2-(5-fluoro-1H-indol-2-yl)-3-oxobutanoate88
4N-MethylindoleEthyl 2-(1-methyl-1H-indol-2-yl)-3-oxobutanoate95

Experimental Protocol: General Procedure for Rh(III)-Catalyzed C2-Alkylation of Indoles [3]

  • To a dried Schlenk tube, add the indole (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) via syringe.

  • Add ethyl 2-diazo-3-oxobutanoate (0.24 mmol, 1.2 equiv) dropwise to the stirred reaction mixture at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

B. Van Leusen [3+2] Cycloaddition for Polysubstituted Pyrrole Synthesis

The Van Leusen reaction is a classic and versatile method for the synthesis of pyrroles from tosylmethyl isocyanide (TosMIC) and a suitable Michael acceptor.[4] This [3+2] cycloaddition approach allows for the construction of a variety of substituted pyrroles.[4]

Table 2: Synthesis of 3,4-Disubstituted Pyrroles via the Van Leusen Reaction [4]

EntryMichael AcceptorBaseProductYield
1ChalconeNaH3-Aroyl-4-aryl-1H-pyrroleGood
2CinnamateNaH3-Aryl-4-(methoxycarbonyl)-1H-pyrroleGood
3α,β-Unsaturated Ketonet-BuOK3-Acyl-4-alkyl-1H-pyrroleModerate to Good

Experimental Protocol: General Procedure for the Van Leusen Pyrrole Synthesis [4][5]

  • To a stirred suspension of NaH (60% in mineral oil, 1.2 equiv) in a mixture of anhydrous DMSO and diethyl ether (1:1, 5 mL) under a nitrogen atmosphere, add a solution of the Michael acceptor (1.0 equiv) and TosMIC (1.05 equiv) in the same solvent mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC, typically 2-4 hours).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3,4-disubstituted pyrrole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Synthesis of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are prevalent in numerous natural products and are essential scaffolds in drug discovery.[6] This section describes the synthesis of substituted tetrahydrofurans.

A. Synthesis of 2,5-Disubstituted Tetrahydrofurans via Intramolecular O-H Insertion

The rhodium-catalyzed intramolecular O-H insertion of α-diazo-β-ketoesters provides an efficient route to highly functionalized tetrahydrofuran derivatives.[7]

Table 3: Synthesis of 2,5-Disubstituted Tetrahydrofurans

EntrySubstrateProductYield (%)Diastereomeric Ratio
1Ethyl 2-diazo-5-hydroxy-3-oxo-5-phenylpentanoateEthyl 3-hydroxy-5-phenyltetrahydrofuran-2-carboxylate85>20:1
2Ethyl 2-diazo-5-hydroxy-3-oxo-hexanoateEthyl 3-hydroxy-5-methyltetrahydrofuran-2-carboxylate7815:1

Experimental Protocol: General Procedure for the Synthesis of 2,5-Disubstituted Tetrahydrofurans

  • To a solution of the α-diazo-β-hydroxy-β'-ketoester (0.2 mmol) in anhydrous dichloromethane (2 mL) under an argon atmosphere, add Rh₂(OAc)₄ (2 mol%).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the tetrahydrofuran derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

III. Synthesis of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are important pharmacophores found in numerous approved drugs.[8] This section details the synthesis of 1,3-oxathiolane-2-thiones.

A. Synthesis of 1,3-Oxathiolane-2-thiones from Epoxides and Carbon Disulfide

The reaction of epoxides with carbon disulfide in the presence of a suitable catalyst provides a direct route to 1,3-oxathiolane-2-thiones.[9]

Table 4: Synthesis of 5-Substituted-1,3-oxathiolane-2-thiones [9]

EntryEpoxideProductYield (%)
1Styrene oxide5-Phenyl-1,3-oxathiolane-2-thione95
2Propylene oxide5-Methyl-1,3-oxathiolane-2-thione96
31,2-Epoxyhexane5-Butyl-1,3-oxathiolane-2-thione92

Experimental Protocol: General Procedure for the Synthesis of 1,3-Oxathiolane-2-thiones [9]

  • To a stirred solution of carbon disulfide (5 mmol) in methanol (2 mmol) containing NaH (10 mol%), add the epoxide (2 mmol) at room temperature.

  • Stir the mixture for 12 hours.

  • Filter the reaction mixture to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by extraction with diethyl ether to afford the pure 1,3-oxathiolane-2-thione.

  • Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis.

IV. Visualizing Synthetic and Biological Pathways

A. General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of novel heterocyclic compounds.

G General Experimental Workflow A Reactant Preparation B Reaction Setup (Inert atmosphere, temperature control) A->B Addition of reagents C Reaction Monitoring (TLC, LC-MS) B->C Sampling D Work-up (Quenching, extraction) C->D Reaction completion E Purification (Column chromatography, recrystallization) D->E Crude product F Characterization (NMR, MS, HRMS) E->F Purified compound G Final Product F->G Data analysis

Caption: A generalized workflow for chemical synthesis.

B. EGFR/VEGFR Signaling Pathway Targeted by Heterocyclic Inhibitors

Many heterocyclic compounds, particularly those containing nitrogen, have been developed as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial in cancer progression.[10][11] The diagram below depicts a simplified representation of these signaling pathways.

G Simplified EGFR/VEGFR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR/VEGFR EGFR/VEGFR Ligand (EGF/VEGF)->EGFR/VEGFR P P EGFR/VEGFR->P Autophosphorylation Heterocyclic_Inhibitor Heterocyclic Inhibitor Heterocyclic_Inhibitor->EGFR/VEGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival AKT->Survival

Caption: Inhibition of EGFR/VEGFR signaling by heterocyclic compounds.

References

Application Notes and Protocols for the Derivatization of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methoxyphenyl)furan-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable starting material in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The furan scaffold is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functional group at the 2-position of the furan ring is a reactive handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives with modified physicochemical and biological profiles.

These application notes provide detailed protocols for several key derivatization reactions of the aldehyde group of this compound, including Schiff base formation, reductive amination, Knoevenagel condensation, Wittig reaction, oxidation to a carboxylic acid, and the formation of oximes and hydrazones.

Chemical Information

CompoundThis compound
Structure
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Appearance Yellow to white solid[1]
CAS Number 34070-33-2

Derivatization Reactions of the Aldehyde Group

The aldehyde group of this compound can undergo a variety of chemical transformations to yield a diverse range of derivatives. The choice of derivatization strategy depends on the desired final product and its intended application.

Derivatization_Decision_Tree cluster_reactions Reaction Type start Start with This compound goal Desired Functional Group? start->goal imine Imine (Schiff Base) (C=N-R) goal->imine C=N bond amine Secondary/Tertiary Amine (CH₂-NHR/CH₂-NR₂) goal->amine C-N single bond alkene Alkene (C=C) goal->alkene C=C bond acid Carboxylic Acid (COOH) goal->acid Carboxyl group oxime Oxime (C=N-OH) goal->oxime C=N-OH group hydrazone Hydrazone (C=N-NHR) goal->hydrazone C=N-NH group schiff Schiff Base Formation imine->schiff reductive_amination Reductive Amination amine->reductive_amination wittig Wittig Reaction alkene->wittig Wittig knoevenagel Knoevenagel Condensation alkene->knoevenagel Knoevenagel oxidation Oxidation acid->oxidation oxime_formation Oxime Formation oxime->oxime_formation hydrazone_formation Hydrazone Formation hydrazone->hydrazone_formation

A decision tree for selecting a derivatization strategy.

Experimental Protocols

Schiff Base (Imine) Formation

The reaction of this compound with primary amines yields Schiff bases (imines), which are versatile intermediates and have shown a broad spectrum of biological activities.

General Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the primary amine (1 to 1.1 equivalents) to the solution.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 30 minutes to several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution upon cooling.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization.

Example Data for an Analogous Schiff Base Synthesis: The following data is for the synthesis of a Schiff base from 4-nitrobenzene-1,2-diamine and 5-methylfuran-2-carbaldehyde, which can be used as a reference.

Reactant 1Reactant 2SolventReaction TimeProduct Appearance
4-nitrobenzene-1,2-diamine5-methylfuran-2-carbaldehydeMethanol2 hours at 50°CYellowish shiny crystals

Table 1: Reaction conditions for the synthesis of a furan-based Schiff base.[2]

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine, followed by in-situ reduction.

General Protocol:

  • Dissolve this compound (1 equivalent) and a primary or secondary amine (1-1.2 equivalents) in a suitable solvent like methanol, ethanol, or 1,2-dichloroethane.

  • Stir the mixture at room temperature to allow for the formation of the imine intermediate.

  • Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.

  • Continue stirring at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Yields for Reductive Amination of Furanic Aldehydes (for reference): The reductive amination of 5-(hydroxymethyl)furfural (HMF) with various primary amines has been reported with good to excellent yields.

AmineProduct Yield
Aniline97%

Table 2: Example yield for the reductive amination of a furanic aldehyde.[3]

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base. This reaction is widely used to synthesize α,β-unsaturated compounds.

General Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, water, or solvent-free), add the active methylene compound (1-1.2 equivalents) such as malononitrile or ethyl cyanoacetate.

  • Add a catalytic amount of a base like piperidine, triethylamine, or sodium carbonate.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from minutes to several hours.

  • The product often precipitates out of the reaction mixture.

  • Collect the solid product by filtration and wash with a suitable solvent.

  • Recrystallization from a solvent like ethanol can be performed for further purification.

Yields for Knoevenagel Condensation of 5-Substituted Furan-2-carbaldehydes: The condensation of various 5-substituted furfurals with active methylene compounds has been reported with yields ranging from 46-72%.[4]

AldehydeActive Methylene CompoundYield Range
5-Substituted FurfuralsIndan-1,3-dione46-72%

Table 3: Yields for Knoevenagel condensation of related furan aldehydes.[4]

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide.

General Protocol:

  • Prepare the phosphorus ylide by reacting a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO.

  • To the solution of the ylide, add this compound (1 equivalent) dissolved in an anhydrous solvent, typically at a low temperature (e.g., 0 °C or -78 °C).

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

References

Scale-up Synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde, a key intermediate in pharmaceutical and materials science research. Two primary synthetic routes are presented: the Suzuki-Miyaura cross-coupling and the Vilsmeier-Haack formylation.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The furan scaffold is a common motif in biologically active compounds, and the methoxyphenyl and carbaldehyde functionalities offer versatile handles for further chemical modifications. This application note outlines scalable and reproducible methods for the synthesis of this compound, enabling its production in quantities suitable for extensive research and development.

Synthetic Methodologies

Two common and effective methods for the synthesis of this compound are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation.

1. Suzuki-Miyaura Cross-Coupling Reaction: This palladium-catalyzed reaction is a highly efficient method for forming carbon-carbon bonds. In this case, it involves the coupling of an arylboronic acid with a furan derivative. A general protocol for a similar transformation reports a yield of 80%.[1]

2. Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] It utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[2][3][4][5][6]

Data Presentation

The following tables summarize the quantitative data for the two synthetic routes. The data for the Suzuki-Miyaura reaction is adapted from the synthesis of a closely related analog, 5-(3-methoxyphenyl)furan-2-carbaldehyde.[1]

Table 1: Quantitative Data for Suzuki-Miyaura Cross-Coupling

ParameterValue
Starting Material (Aldehyde)5-Bromofuran-2-carbaldehyde
Starting Material (Boronic Acid)4-Methoxyphenylboronic acid
CatalystTetrakis(triphenylphosphine)palladium(0)
BasePotassium Carbonate
SolventsToluene, Ethanol, Water
Reaction Temperature70 °C
Reaction TimeOvernight
Yield~80%
Purification MethodColumn Chromatography

Table 2: Quantitative Data for Vilsmeier-Haack Reaction (Adapted from a general procedure)

ParameterValue
Starting Material2-(4-Methoxyphenyl)furan
ReagentsPhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
YieldVariable (typically moderate to high)
Purification MethodAqueous workup followed by distillation or chromatography

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for this compound

This protocol is adapted from a general procedure for the synthesis of a similar compound.[1]

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1 mmol), 4-methoxyphenylboronic acid (1.1-1.3 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3 mmol).

  • Add water (3 ml), ethanol (4 ml), and toluene (4 ml) to the flask.

  • Flush the reaction mixture with an inert gas (e.g., argon) and seal the flask.

  • Heat the mixture at 70 °C overnight with vigorous stirring.

  • After cooling to room temperature, add water (50 ml) to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 50 ml).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of chloroform and methanol).

Protocol 2: Vilsmeier-Haack Formylation for this compound

This protocol is a general procedure that can be adapted for the target molecule.

Materials:

  • 2-(4-Methoxyphenyl)furan

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Sodium bicarbonate solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a flask under an inert atmosphere, cool anhydrous DMF (1.2 equivalents) in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-(4-methoxyphenyl)furan (1.0 equivalent) in anhydrous DCM.

  • Add the solution of 2-(4-methoxyphenyl)furan dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography. Furan-based aldehydes can be prone to discoloration and polymerization, so purification should be performed promptly and with care to avoid excessive heat and exposure to air and light.[7]

Mandatory Visualizations

Suzuki_Miyaura_Pathway 5-Bromofuran-2-carbaldehyde 5-Bromofuran-2-carbaldehyde Product 5-(4-Methoxyphenyl)furan- 2-carbaldehyde 5-Bromofuran-2-carbaldehyde->Product 4-Methoxyphenylboronic_acid 4-Methoxyphenyl- boronic acid 4-Methoxyphenylboronic_acid->Product Pd(0) Pd(0) Catalyst Pd(0)->Product Base Base (K2CO3) Base->Product

Caption: Suzuki-Miyaura reaction pathway.

Vilsmeier_Haack_Pathway 2-(4-Methoxyphenyl)furan 2-(4-Methoxyphenyl)furan Product 5-(4-Methoxyphenyl)furan- 2-carbaldehyde 2-(4-Methoxyphenyl)furan->Product Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Product Hydrolysis Aqueous Workup Hydrolysis->Product

Caption: Vilsmeier-Haack reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh & Combine Starting Materials Reaction_Step Perform Reaction (Heating/Stirring) Reagents->Reaction_Step Monitoring Monitor Progress (TLC) Reaction_Step->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Final_Product Final Product Purification->Final_Product

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the purification of 5-(4-methoxyphenyl)furan-2-carbaldehyde using column chromatography. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard stationary and mobile phase for purifying this compound?

A1: The standard method is normal-phase column chromatography.[1] The typical stationary phase is silica gel (e.g., 230-400 mesh). The mobile phase is usually a mixture of non-polar and polar solvents, most commonly hexanes and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 19:1 hexanes:ethyl acetate) and gradually increasing the polarity, is often used to achieve the best separation.[2]

Q2: My product is a solid. How should I load it onto the column?

A2: For solid samples, dry loading is highly recommended to ensure a narrow and even band at the start of the chromatography, leading to better separation. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[3]

Q3: The separation between my desired product and an impurity is poor (i.e., TLC spots are too close). What should I do?

A3: To improve separation, you need to adjust the mobile phase composition. If the spots are too high on the TLC plate (high Rf value), your mobile phase is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes). If the spots are too low (low Rf), increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). Running a shallower gradient during the column elution can also improve the resolution between closely running spots.

Q4: I see a long streak on my TLC plate and my column, and the final yield is very low. What is happening?

A4: Streaking and low recovery are often signs of compound decomposition on the silica gel. Furan-based aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze polymerization or degradation.[4] To mitigate this, you can consider neutralizing the silica gel by preparing a slurry with a mobile phase containing a small amount of a base, such as 0.1-1% triethylamine, before packing the column. Alternatively, using a less acidic stationary phase like alumina may be beneficial.[4]

Q5: My product is not coming off the column, even after I've passed a large volume of the mobile phase.

A5: This indicates that the mobile phase is not polar enough to elute your compound. You need to increase the polarity of the eluent. You can do this by increasing the percentage of ethyl acetate in your hexanes/ethyl acetate mixture. If the compound is still retained, a stronger solvent like dichloromethane or a small percentage of methanol might be required, but be cautious as this can elute strongly bound impurities as well.

Q6: The purified product is a dark oil/solid, but it should be a yellow solid. Why?

A6: Product discoloration can be caused by oxidation or polymerization, which is often accelerated by exposure to air, light, and residual acids.[4] Ensure that you combine only the purest fractions as identified by TLC. After removing the solvent on a rotary evaporator, storing the final product under an inert atmosphere (nitrogen or argon) and protecting it from light can prevent degradation.[4]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol details the purification of this compound using gradient flash column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (Geduran Si 60, 0.040-0.063 mm, or equivalent)[2]

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection test tubes or flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

Procedure:

  • Mobile Phase Preparation: Prepare stock solutions of your mobile phase. For a gradient elution, you will need several mixtures of hexanes and ethyl acetate with increasing polarity (e.g., 19:1, 9:1, 4:1, 1:1 v/v).[2]

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 19:1 hexanes:ethyl acetate).

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.[3]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (or celite) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.[2]

    • Carefully add this powder to the top of the packed column, creating a thin, level band. Add a small protective layer of sand on top.

  • Elution:

    • Carefully add the initial mobile phase to the column.

    • Begin elution by opening the stopcock and applying gentle pressure if necessary (flash chromatography). Maintain a constant flow.

    • Collect the eluting solvent in fractions.

    • Gradually increase the polarity of the mobile phase according to your predetermined gradient (e.g., start with 1L of 19:1, then switch to 1.5L of 85:15, etc.).[2]

  • Monitoring the Separation:

    • Regularly monitor the collected fractions using TLC. Spot each fraction on a TLC plate, develop it in a suitable mobile phase (e.g., the one currently being used for elution), and visualize the spots under a UV lamp.[3]

    • The desired product, this compound, is a UV-active aromatic aldehyde.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.[2]

Data Presentation

The following table summarizes typical parameters for the purification process.

ParameterValueSource
Stationary Phase Silica Gel (0.040-0.063 mm or 230-400 mesh)[2][3]
Mobile Phase Hexanes / Ethyl Acetate (Gradient)[2]
Example Gradient Start: 19:1 (Hex:EtOAc) -> End: 1:1 (Hex:EtOAc)[2]
Sample Loading Dry Loading on Silica Gel or Celite[2]
Monitoring TLC with UV (254 nm) visualization[2][3]
Typical Purity >95% (by ¹H NMR)[3]
Appearance Yellow Oil / Solid[2][5]

Mandatory Visualization

The following diagram illustrates a troubleshooting workflow for common issues encountered during the column chromatography purification of this compound.

G cluster_start Start: Assess TLC of Crude cluster_problem Problem Identification cluster_solution Troubleshooting Solutions start Run TLC of Crude Material problem Identify Purification Issue start->problem poor_sep Poor Separation (Overlapping Spots) problem->poor_sep Spots too close? no_elution Product Not Eluting problem->no_elution Product at baseline? fast_elution Product Elutes Too Fast problem->fast_elution Product at solvent front? streaking Streaking / Tailing & Low Yield problem->streaking Streaks observed? sol_polar Decrease Mobile Phase Polarity (More Hexanes) poor_sep->sol_polar Rf > 0.4 sol_inc_polar Increase Mobile Phase Polarity (More EtOAc) poor_sep->sol_inc_polar Rf < 0.1 sol_gradient Use a Shallower Gradient poor_sep->sol_gradient no_elution->sol_inc_polar fast_elution->sol_polar sol_neutralize 1. Check for Overloading 2. Neutralize Silica w/ Et3N 3. Use Alumina as Stationary Phase streaking->sol_neutralize end_node Achieve Pure Product sol_polar->end_node sol_inc_polar->end_node sol_neutralize->end_node sol_gradient->end_node

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Synthesis of 5-Aryl-Furan-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-aryl-furan-2-carbaldehydes. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section is organized by the synthetic method employed.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a widely used method for the synthesis of 5-aryl-furan-2-carbaldehydes, typically involving the reaction of 5-bromofuran-2-carbaldehyde with an arylboronic acid in the presence of a palladium catalyst and a base.[1][2]

Frequently Asked Questions:

  • Q1: My Suzuki-Miyaura coupling reaction is not proceeding to completion, and I observe a significant amount of starting material (5-bromofuran-2-carbaldehyde). What are the possible causes?

    A1: Incomplete conversion can be due to several factors:

    • Inactive Catalyst: The Pd(0) catalyst is sensitive to air and can be oxidized to an inactive state.

    • Insufficient Base: The base is crucial for the transmetalation step. An inadequate amount or a weak base may slow down or stall the reaction.

    • Low Reaction Temperature: The reaction may require heating to proceed at an adequate rate.

    • Poor Solvent Choice: The solvent must be appropriate for the specific catalyst and substrates used.

  • Q2: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my arylboronic acid. How can I minimize this side reaction?

    A2: Homocoupling of the arylboronic acid is a common side reaction, often promoted by the presence of oxygen.[3][4] To minimize this:

    • Deoxygenate the Solvent: Before adding the catalyst, thoroughly degas the solvent by bubbling an inert gas (nitrogen or argon) through it.[4][5]

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent oxygen from entering the reaction vessel.[1]

    • Control Reaction Temperature: Pre-heating the catalyst, base, and solvent before adding the boronic acid can sometimes reduce homocoupling.[4]

  • Q3: My main byproduct is the dehalogenated starting material (furan-2-carbaldehyde). What causes this and how can I prevent it?

    A3: Dehalogenation is another common side reaction where the bromine atom on the furan ring is replaced by a hydrogen atom.[6][7] This can occur through a competing reaction pathway within the catalytic cycle. To address this:

    • Choice of Ligand and Catalyst: Using less bulky ligands on the palladium catalyst may help.

    • Excess Boronic Acid: Using a slight excess of the arylboronic acid (e.g., 1.2-1.5 equivalents) can favor the desired cross-coupling over dehalogenation.

    • Solvent System: Minimizing the amount of water in the reaction mixture has been shown to reduce dehalogenation in similar systems.[8]

Meerwein Arylation

The Meerwein arylation involves the reaction of an aryl diazonium salt with furfural, typically catalyzed by a copper salt.[9][10]

Frequently Asked Questions:

  • Q1: The yield of my Meerwein arylation is very low, as has been reported in some cases (e.g., 23%).[10] What are the primary reasons for such low yields?

    A1: Low yields in Meerwein arylations are often attributed to the radical nature of the reaction and the occurrence of competing side reactions.[11][12] Key factors include:

    • Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable and may decompose before reacting with the furan substrate.

    • Formation of Side Products: Competing reactions, such as Sandmeyer-type reactions where the diazonium group is replaced by a halide from the copper salt, can significantly reduce the yield of the desired arylated product.[13]

    • Reaction Conditions: The yield is highly dependent on the solvent, catalyst, and the counter-ion of the diazonium salt.[12]

  • Q2: How can I improve the yield of the Meerwein arylation of furfural?

    A2: Optimizing the reaction conditions is key to improving the yield:

    • Temperature Control: Prepare the diazonium salt at a low temperature (0-5 °C) to minimize decomposition.[10]

    • Catalyst Choice: Copper(II) chloride is a commonly used catalyst.[10] The choice of catalyst can influence the reaction outcome.

    • Slow Addition: Adding the furfural and copper salt solution slowly to the prepared diazonium salt can help control the reaction rate and minimize side reactions.[10]

Vilsmeier-Haack Formylation of 2-Aryl-furans

This method is used to introduce the aldehyde group at the 5-position of a pre-synthesized 2-aryl-furan. The Vilsmeier reagent is typically formed from DMF and POCl₃.[14][15][16]

Frequently Asked Questions:

  • Q1: My Vilsmeier-Haack reaction mixture is turning into a dark, insoluble tar, and the yield of the desired 5-aryl-furan-2-carbaldehyde is low. What is causing this?

    A1: The formation of tar or resin is a primary side reaction in the formylation of furans, which are known to be sensitive to strongly acidic conditions.[14] This polymerization is a significant cause of low yields.

  • Q2: How can I prevent the polymerization of my furan substrate during the Vilsmeier-Haack reaction?

    A2: To minimize polymerization:

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C), especially during the addition of the Vilsmeier reagent to the 2-aryl-furan. This helps to control the exothermic nature of the reaction.[14]

    • Slow, Dropwise Addition: Add the Vilsmeier reagent or the furan substrate slowly and in a controlled manner.[14]

    • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents, as the Vilsmeier reagent is moisture-sensitive.[14]

  • Q3: I am concerned about the formation of other regioisomers. How selective is the Vilsmeier-Haack formylation for the 5-position of 2-aryl-furans?

    A3: The formylation of 2-substituted furans, such as 2-aryl-furans, predominantly occurs at the C5 position. The substituent at the C2 position directs the electrophilic formylating agent to the sterically less hindered and electronically favorable C5 position. While the formation of other regioisomers (e.g., at the 3- or 4-position) is possible, it is generally observed in minor amounts under optimized conditions.[14]

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of 5-aryl-furan-2-carbaldehydes using different methods. Note that yields are highly dependent on the specific substrates and reaction conditions.

Synthesis MethodStarting MaterialsProductYield (%)Reference
Meerwein Arylation2-Bromoaniline and Furan-2-carboxaldehyde5-(2-Bromophenyl)furan-2-carboxaldehyde23%[10]
Vilsmeier-Haack2-Phenylfuran5-Phenyl-2-furaldehyde60%[17]
Suzuki-Miyaura5-Bromothiophene-2-carbaldehyde and 5-Formyl-furanboronic acid5-(5-Formyl-2-thienyl)-2-furaldehyde78%[17]
Suzuki-Miyaura5-Bromofuran-2-carbaldehyde and Phenylboronic acid5-Phenyl-2-furaldehyde83%[17]
Suzuki-Miyaura5-Iodofuran-2-carbaldehyde and Phenylboronic acid5-Phenyl-2-furaldehyde91%[17]

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-furan-2-carbaldehydes via Suzuki-Miyaura Cross-Coupling[1]

Materials:

  • 5-Bromofuran-2-carbaldehyde (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • To a solution of 5-bromofuran-2-carbaldehyde and the corresponding arylboronic acid in 1,4-dioxane, add K₂CO₃ and Pd(PPh₃)₄.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of 5-(2-Bromophenyl)furan-2-carboxaldehyde via Meerwein Arylation[10]

Materials:

  • 2-Bromoaniline (0.136 mol)

  • Concentrated HCl (33.7 mL)

  • Sodium nitrite (0.138 mol)

  • Furan-2-carboxaldehyde (0.16 mol)

  • CuCl₂·2H₂O (0.04 mol)

  • Water

Procedure:

  • Dissolve 2-bromoaniline in a mixture of concentrated HCl and water.

  • Cool the solution to 0 °C and diazotize at 0-5 °C with a solution of sodium nitrite in water.

  • Stir the solution for another 10 minutes and filter.

  • Add furan-2-carboxaldehyde in water, followed by a solution of CuCl₂·2H₂O in water, maintaining the temperature at 10-15 °C.

  • Slowly warm the reaction mixture to 40 °C and stir at this temperature for 4 hours.

  • Work up the reaction mixture to isolate the product.

Protocol 3: Vilsmeier-Haack Formylation of 2-Aryl-furan[14]

Materials:

  • 2-Aryl-furan (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF, 1.2 equivalents)

  • Phosphorus oxychloride (POCl₃, 1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a stirred solution of anhydrous DMF in anhydrous DCM, slowly add POCl₃ dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of the 2-aryl-furan in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into crushed ice and stir for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_meerwein Meerwein Arylation cluster_vilsmeier Vilsmeier-Haack Formylation 5-Halofuran-2-carbaldehyde 5-Halofuran-2-carbaldehyde Product_Suzuki 5-Aryl-furan-2-carbaldehyde 5-Halofuran-2-carbaldehyde->Product_Suzuki Pd Catalyst, Base Dehalogenation Furan-2-carbaldehyde (Side Product) 5-Halofuran-2-carbaldehyde->Dehalogenation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product_Suzuki Homocoupling Biaryl Homocoupling (Side Product) Arylboronic Acid->Homocoupling O₂ Furfural Furfural Product_Meerwein 5-Aryl-furan-2-carbaldehyde Furfural->Product_Meerwein Cu(II) Salt Aryl Diazonium Salt Aryl Diazonium Salt Aryl Diazonium Salt->Product_Meerwein 2-Aryl-furan 2-Aryl-furan Product_Vilsmeier 5-Aryl-furan-2-carbaldehyde 2-Aryl-furan->Product_Vilsmeier Polymerization Polymerization/Tar (Side Product) 2-Aryl-furan->Polymerization Acidic Conditions Vilsmeier Reagent Vilsmeier Reagent (DMF, POCl₃) Vilsmeier Reagent->Product_Vilsmeier

Caption: Main synthetic routes to 5-aryl-furan-2-carbaldehydes and major side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product identify_issue Identify Main Side Product(s) (TLC, NMR, LC-MS) start->identify_issue homocoupling Homocoupling (Suzuki) identify_issue->homocoupling Biaryl byproduct dehalogenation Dehalogenation (Suzuki) identify_issue->dehalogenation Debrominated starting material polymerization Polymerization (Vilsmeier-Haack) identify_issue->polymerization Tar/Insoluble material low_conversion Low Conversion identify_issue->low_conversion High % of starting material solve_homocoupling Degas Solvent Run under Inert Gas homocoupling->solve_homocoupling solve_dehalogenation Use Excess Boronic Acid Optimize Ligand/Catalyst dehalogenation->solve_dehalogenation solve_polymerization Lower Reaction Temp. Slow Reagent Addition polymerization->solve_polymerization solve_low_conversion Check Catalyst Activity Increase Temp./Time Use Stronger/More Base low_conversion->solve_low_conversion

Caption: A general workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for successful carbon-carbon bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your Suzuki-Miyaura coupling experiments in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction is resulting in a low yield or no product. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.[1] Start by verifying the quality and stability of your reagents, particularly the boronic acid or its derivative, as they can be susceptible to decomposition.[2][3] The choice of catalyst, ligand, base, and solvent system is also critical and highly interdependent.[3][4] Ensure that your reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.[1][2]

Q2: I suspect my boronic acid is decomposing. What are the common side reactions and how can I minimize them?

A2: The primary side reaction involving boronic acids is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[2][5] This is particularly problematic with electron-deficient or heteroaryl boronic acids.[2][3] To mitigate this, consider the following strategies:

  • Use a milder base: Strong bases can promote protodeboronation. Screening bases like K₃PO₄, Cs₂CO₃, or KF can be beneficial.[2]

  • Anhydrous conditions: While some protocols use aqueous bases, water can be a proton source. Using anhydrous conditions can sometimes help.[2]

  • More stable boron reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[2][6] These reagents often release the active boronic acid slowly, minimizing its concentration and thus the rate of decomposition.[7]

  • Optimize reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of side reactions.[2]

Another common side reaction is homocoupling , the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[3][8] Thoroughly degassing the reaction mixture and using a direct Pd(0) source can help minimize homocoupling.[8]

Q3: My starting aryl halide is being consumed, but I'm not getting the desired product. What could be happening?

A3: If your aryl halide is being consumed without the formation of the desired product, you may be observing dehalogenation , where the halide is replaced by a hydrogen atom. This can occur after the oxidative addition step if the subsequent steps in the catalytic cycle are slow.[1] Careful selection of the ligand and base can sometimes suppress this side reaction.

Q4: How do I choose the optimal catalyst and ligand for my specific substrates?

A4: The choice of catalyst and ligand is crucial, especially for challenging substrates.

  • For sterically hindered substrates: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reaction.[9][10][11] These ligands promote the oxidative addition and reductive elimination steps, which can be slow for hindered substrates.[9]

  • For aryl chlorides: Due to the strong C-Cl bond, highly active catalyst systems are necessary.[2] Bulky, electron-rich ligands are essential to promote the difficult oxidative addition step.[12]

  • General consideration: The ligand's role is to stabilize the palladium catalyst and modulate its reactivity.[3] Electron-rich ligands facilitate oxidative addition, while bulky ligands promote reductive elimination.[3] A screening of different ligands is often the most effective approach to identify the optimal choice for a new reaction.

Q5: What is the role of the base, and how do I select the right one?

A5: The base plays a critical role in the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex in the transmetalation step.[4][13][14][15] The choice of base can significantly impact the reaction rate and yield.[4]

  • Common bases: Inorganic bases like carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[4][8]

  • Base strength: The required base strength depends on the specific substrates. For challenging couplings, stronger bases may be necessary, but this can also increase the likelihood of side reactions.[8]

  • Screening: It is highly recommended to screen a panel of bases to find the optimal one for your specific reaction.

Q6: How does the choice of solvent affect the reaction?

A6: The solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalyst, and even the reaction selectivity.[16][17]

  • Common solvents: Toluene, dioxane, THF, and DMF are frequently used, often in combination with water when using water-soluble bases.[18] The use of aqueous systems can be advantageous for both economic and safety reasons.[18]

  • Polarity: The polarity of the solvent can influence the rate of oxidative addition and, in some cases, the chemoselectivity of the reaction.[16][19]

  • Degassing: It is crucial to use degassed solvents to prevent oxygen from deactivating the catalyst.[2]

Data Presentation: Comparison of Reaction Parameters

The following tables summarize key quantitative data to aid in the selection of reaction conditions.

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

BaseStrengthCommon ApplicationsNotes
K₂CO₃ ModerateGeneral purpose, widely used with aqueous solvent mixtures.[4]A good starting point for many standard couplings.
Cs₂CO₃ StrongOften effective for challenging or sterically hindered substrates.[9]More expensive but can significantly improve yields in difficult cases.
K₃PO₄ StrongFrequently used for couplings involving aryl chlorides and heteroaryl substrates.[8]Can be effective where other bases fail.
NaOH/KOH StrongUsed in some protocols, particularly in aqueous media.Can promote side reactions with base-sensitive functional groups.
KF MildUsed for substrates with base-labile groups.[15]Activates the boronic acid without being strongly basic.
KOtBu Very StrongEffective for hindered substrates.[10]Can lead to side reactions if not used carefully.

Table 2: Guide to Phosphine Ligand Selection

Ligand TypeExamplesKey Features & Applications
Monodentate Phosphines PPh₃, P(t-Bu)₃PPh₃ is a classic, inexpensive ligand suitable for simple couplings. P(t-Bu)₃ is more electron-rich and bulky, useful for more challenging substrates.[12]
Biaryl Phosphines (Buchwald) SPhos, XPhos, RuPhosHighly electron-rich and bulky. Excellent for a broad range of substrates, including aryl chlorides, sterically hindered systems, and heteroaryl couplings.[20]
Bidentate Phosphines dppf, DPEphosCan provide high stability to the palladium center. dppf is widely used in various cross-coupling reactions.[12]

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Low-Yielding Suzuki-Miyaura Reaction

This protocol outlines a systematic approach to optimize a Suzuki-Miyaura coupling that is providing a low yield.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or derivative (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃; 1.2-2.4 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, THF/H₂O)

Procedure:

  • Reagent Purity Check: Before starting, ensure all reagents are pure and dry. Verify the stability of the boronic acid; if decomposition is suspected, use a fresh batch or a more stable derivative.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid derivative, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the organic solvent first, followed by the aqueous base solution.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.

  • Systematic Optimization: If the yield is still low, systematically vary one parameter at a time (e.g., screen different bases, then ligands, then solvents, and finally temperatures) to identify the optimal conditions.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction reagent_check 1. Check Reagent Quality - Boronic acid stability - Aryl halide purity - Catalyst/ligand activity - Base and solvent purity start->reagent_check setup_check 2. Verify Reaction Setup - Inert atmosphere (N2/Ar) - Proper degassing - Correct stoichiometry reagent_check->setup_check condition_optimization 3. Systematic Optimization (Vary one parameter at a time) setup_check->condition_optimization base_screen Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) condition_optimization->base_screen ligand_screen Screen Ligands (e.g., PPh3, SPhos, XPhos) base_screen->ligand_screen solvent_screen Screen Solvents (e.g., Dioxane, Toluene, THF/H2O) ligand_screen->solvent_screen temp_optimization Optimize Temperature solvent_screen->temp_optimization successful_reaction Successful Reaction temp_optimization->successful_reaction

Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex R1-Pd(II)-X L_n oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_R1R2 R1-Pd(II)-R2 L_n transmetalation->pdII_R1R2 reductive_elimination Reductive Elimination pdII_R1R2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product reagents R1-X (Aryl Halide) boronic_acid R2-B(OR)2 + Base

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4][18]

References

Technical Support Center: Preventing Degradation of Furan Aldehydes During Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information below addresses common challenges encountered during the purification of furan aldehydes, such as furfural and 5-hydroxymethylfurfural (HMF), to help minimize degradation and maximize yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of furan-based aldehydes.

Problem: Product Discoloration (Darkening)

Question: My purified furan aldehyde sample is turning yellow, brown, or even black. What causes this, and how can I prevent it?

Answer: Furan aldehydes are highly susceptible to degradation, and discoloration is a primary indicator of this instability. The darkening is mainly caused by oxidation and polymerization reactions.[1] These reactions are often accelerated by exposure to air (oxygen), light, and the presence of residual acidic impurities from the synthesis process.[1][2]

Troubleshooting Steps:

  • Neutralize Residual Acids: Before purification, wash the crude aldehyde with a mild base, such as a 2-7% (w/w) sodium carbonate (Na₂CO₃) solution, to neutralize acidic byproducts like formic acid or furan-2-carboxylic acid that can catalyze degradation.[1]

  • Use Vacuum Distillation: High temperatures significantly promote decomposition and color formation.[1] Purifying under reduced pressure is crucial as it lowers the boiling point, minimizing thermal stress.[1][3] For furfural, it is recommended to keep the heating bath temperature below 130°C.[1]

  • Protect from Light and Air: Store the purified product in an amber or opaque glass bottle to shield it from light.[1][2] Before sealing the container, blanket the sample with an inert gas like nitrogen or argon to prevent oxidation.[1][2]

  • Chromatographic Polishing: If discoloration occurs during storage, passing the aldehyde through a column of chromatographic-grade alumina can effectively remove the colored impurities.[1]

Problem: Polymerization and Humin Formation

Question: During distillation, a black, tar-like solid is forming in my flask, leading to a very low yield. What is this substance, and how can I avoid it?

Answer: You are observing the formation of "humins," which are complex, insoluble polymers. Furan aldehydes, especially HMF and furfural, are prone to self-polymerization, a major cause of yield loss.[1][4] This process is significantly accelerated by high temperatures and acidic conditions.[1][4][5]

Troubleshooting Steps:

  • Strict Temperature Control: Avoid overheating the distillation flask. Use an oil bath for uniform heating and maintain the lowest possible temperature required for distillation under your vacuum conditions.[1] Atmospheric pressure distillation of impure furan aldehydes is not recommended due to rapid darkening and polymerization.[1]

  • Remove Acidic Catalysts: As noted above, thoroughly neutralize any acidic impurities with a weak base wash before heating the material. Acids are a primary driver of humin formation.[1][4]

  • Consider Steam Distillation (for Furfural): Steam distillation can be an effective alternative. The presence of water can lower the boiling temperature of the mixture, reducing the rate of thermal decomposition and polymerization.[1]

  • Use Polymerization Inhibitors: For certain applications, adding a small amount of an inhibitor like hydroquinone can reduce unwanted side reactions. However, this will require a subsequent purification step to remove the inhibitor.[1]

Problem: Low Purity After Distillation

Question: My HPLC/GC analysis shows significant impurities in my product even after careful distillation. How can I improve the purity?

Answer: Low purity after standard distillation often indicates the presence of by-products with boiling points very close to your target aldehyde or the formation of azeotropes. Common impurities can include other carbonyl compounds, residual starting materials, and synthesis side products like levulinic acid and formic acid.[1][5]

Troubleshooting Steps:

  • Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux or packed column) under vacuum. The increased number of theoretical plates provides better separation of components with close boiling points.[1]

  • Chemical Purification (Bisulfite Adduct): Aldehydes can be selectively separated by forming a solid, water-soluble bisulfite adduct.[1][6] The aldehyde is later regenerated by treating the adduct with a strong base.[6] This method is effective for removing non-aldehydic impurities.

  • Low-Temperature Crystallization: For HMF, which has a low melting point, purification can be achieved by crystallization from a suitable solvent like methyl tert-butyl ether (MTBE) at low temperatures (e.g., -30°C).[1][7] This technique can yield HMF with over 99% purity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause furan aldehyde degradation? A1: The primary factors are exposure to high temperatures (thermal stress), oxygen (oxidation), light (photochemical degradation), and the presence of acidic or strongly alkaline conditions, all of which can catalyze polymerization and decomposition reactions.[1][2][4][8]

Q2: How does pH affect the stability of furan aldehydes? A2: The stability of furan aldehydes is highly pH-dependent.

  • Acidic Conditions (Low pH): Strong acids promote the degradation of HMF and the formation of insoluble humin polymers.[4]

  • Neutral to Slightly Acidic pH: This is generally the most stable range for long-term storage.[2]

  • Alkaline Conditions (High pH): In basic solutions, furan aldehydes can undergo hydrolysis or a disproportionation reaction known as the Cannizzaro reaction, forming the corresponding carboxylic acid and alcohol.[2][9][10]

Q3: What is the ideal temperature for storing purified furan aldehydes? A3: To minimize degradation during long-term storage, refrigeration at 2–8°C is recommended.[2][4] Low temperatures significantly slow down the rates of decomposition and polymerization.[2]

Q4: Are there any solvents that can improve stability during processing? A4: Yes, the choice of solvent can influence stability. Aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are known to suppress the formation of humins during chemical conversions.[4]

Data Summary: Key Stability Parameters

The following table summarizes key quantitative parameters for preventing the degradation of furan aldehydes.

ParameterConditionRecommended Value/RangeRationale
Temperature Distillation (Furfural)< 130°C (heating bath)[1]Minimizes thermal decomposition and polymerization.
Long-Term Storage2–8°C[2][4]Slows degradation reactions to preserve purity over time.
Alternative Purification< 110°C (Adsorption/Desorption)[11]Prevents thermal decomposition of sensitive products.
pH StorageNeutral to Slightly Acidic[2]Most stable range, avoids acid-catalyzed humin formation and base-catalyzed hydrolysis.
Pre-treatment Wash2–7% (w/w) Na₂CO₃ (aq)[1]Neutralizes residual acids that catalyze degradation.
Atmosphere Storage & HandlingInert Gas (Nitrogen or Argon)[1][2]Prevents oxidation, a primary cause of discoloration.

Experimental Protocols

Protocol 1: Acid Neutralization of Crude Furan Aldehyde

This protocol describes the removal of acidic impurities from a crude furan aldehyde solution prior to distillation.

  • Dissolution: Dissolve the crude furan aldehyde product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Base Wash: Prepare a 2-7% (w/w) aqueous solution of sodium carbonate (Na₂CO₃). Add the solution to the separatory funnel (approximately half the volume of the organic layer).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete neutralization.

  • Water Wash: Wash the organic layer with deionized water to remove any residual sodium carbonate.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the neutralized crude product, which is now ready for distillation.

Protocol 2: Purification of HMF via Low-Temperature Crystallization

This protocol provides a method for obtaining high-purity HMF.[7]

  • Dissolution: Provide a solution of crude HMF in methyl tert-butyl ether (MTBE). The concentration should be optimized to ensure complete dissolution at room temperature but allow for precipitation upon cooling.

  • Filtration (Optional): If insoluble particles are present, filter the solution at room temperature.

  • Cooling: Place the solution in a cooling bath (e.g., dry ice/acetone) and cool it to a final temperature between -20°C and -30°C.

  • Precipitation: Stir the solution gently at the final temperature. The formation of a white precipitate of HMF should be observed. If crystallization is slow, adding a seed crystal of pure HMF can induce precipitation. Continue stirring until precipitation is complete (typically 1-2 hours).

  • Isolation: Isolate the precipitated solid HMF by filtering the cold suspension through a pre-chilled Büchner funnel. It is critical to maintain the low temperature during filtration to prevent the product from redissolving.

  • Washing: Wash the collected crystals with a small amount of cold MTBE, followed by a wash with a cold, low-boiling hydrocarbon like pentane to remove residual MTBE.

  • Drying: Dry the purified solid HMF under vacuum to remove all traces of solvent. This method can yield HMF with >99% purity.[7]

Visual Guides

The following diagrams illustrate the key relationships in furan aldehyde degradation and a standard purification workflow.

cluster_factors Degradation Factors cluster_process Degradation Pathways cluster_outcome Negative Outcomes cluster_prevention Preventative Measures Heat High Temperature Polymerization Polymerization Heat->Polymerization Air Air (Oxygen) Oxidation Oxidation Air->Oxidation Light Light Exposure Light->Oxidation Acid Acidic Impurities Acid->Polymerization Humins Humin Formation Polymerization->Humins Discoloration Discoloration Polymerization->Discoloration Oxidation->Discoloration Purity Low Purity / Yield Humins->Purity Discoloration->Purity Vacuum Vacuum Distillation Vacuum->Heat Mitigates Inert Inert Atmosphere Inert->Air Mitigates Dark Dark Storage Dark->Light Mitigates Base Base Neutralization Base->Acid Mitigates

Caption: Degradation factors, pathways, and preventative measures.

start Crude Furan Aldehyde pretreatment Pre-treatment: Neutralize Acids (Base Wash) start->pretreatment purification Primary Purification Step pretreatment->purification distillation Vacuum Distillation purification->distillation crystallization Low-Temp Crystallization purification->crystallization chromatography Column Chromatography purification->chromatography analysis Purity Analysis (HPLC/GC) distillation->analysis crystallization->analysis chromatography->analysis storage Proper Storage: Inert Gas, 2-8°C, Dark Bottle analysis->storage Purity OK repurify Repurify analysis->repurify Purity Not OK end High-Purity Product storage->end repurify->purification

Caption: General workflow for furan aldehyde purification.

References

Troubleshooting guide for the synthesis of furan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of furan derivatives. The following sections address common issues encountered during experimental work, offering solutions and detailed protocols for key synthetic methods.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific problems you may encounter during the synthesis of furan derivatives.

Q1: My furan synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in furan synthesis are a frequent issue and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or a catalyst that is not active enough.[1]

  • Degradation of Starting Materials or Product: Furan rings are sensitive to strong acids and high temperatures, which can lead to decomposition or polymerization.[1][2]

  • Side Reactions: Competing reaction pathways can consume starting materials, reducing the formation of the desired furan derivative.

  • Loss During Workup and Purification: The product may be lost during extraction, washing, or purification steps, leading to a lower isolated yield.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. Excessively high temperatures can promote decomposition.[2]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

    • Catalyst: The choice of catalyst is crucial. For acid-catalyzed reactions like the Paal-Knorr synthesis, milder acids such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂) may be preferable to strong mineral acids to minimize side reactions.[2][3]

  • Ensure Anhydrous Conditions: Water can promote the ring-opening of the furan product, especially under acidic conditions.[2] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Purify Starting Materials: Impurities in the starting materials can interfere with the reaction.

  • Optimize Purification: Furan derivatives can be volatile and sensitive to the acidic nature of silica gel during column chromatography.[2] Consider using neutral alumina or deactivating the silica gel with a base like triethylamine. For volatile products, vacuum distillation is an effective purification method, but care must be taken to avoid high temperatures that can cause decomposition.[2]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent this?

A2: The formation of a dark, tarry substance is a strong indication of polymerization of the furan product or starting materials.[4] Furans, particularly those with electron-donating substituents, are prone to polymerization under acidic conditions.[4]

Preventative Measures:

  • Milder Reaction Conditions:

    • Catalyst: Use milder acid catalysts. For instance, in the Paal-Knorr synthesis, replacing sulfuric acid with p-TsOH can reduce polymerization.[2]

    • Temperature: Running the reaction at a lower temperature will decrease the rate of polymerization.[2]

  • Control Reagent Addition: For exothermic reactions, slow, dropwise addition of reagents with efficient cooling can prevent temperature spikes that accelerate polymerization.[4]

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to limit the exposure of the product to harsh conditions.

  • Anhydrous Conditions: The presence of water can facilitate the formation of reactive intermediates that are prone to polymerization.[2]

  • Prompt Neutralization: During the workup, it is crucial to neutralize any acid catalysts promptly to prevent further degradation of the product.[4]

Paal-Knorr Furan Synthesis: Troubleshooting

The Paal-Knorr synthesis, the reaction of a 1,4-dicarbonyl compound to form a furan, is a robust method, but not without its challenges.[5]

Q3: My Paal-Knorr reaction is slow or incomplete. What can I do to drive it to completion?

A3: A sluggish Paal-Knorr reaction can often be addressed by modifying the reaction conditions:

  • Catalyst Choice and Loading: While strong acids can be effective, they may also promote side reactions. Consider using milder protic acids like p-TsOH or Lewis acids such as ZnCl₂ or BF₃·Et₂O.[2] A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) might also improve the reaction rate.[3]

  • Dehydrating Agent: The Paal-Knorr synthesis involves the elimination of water. Adding a dehydrating agent like phosphorus pentoxide (P₂O₅) or acetic anhydride can help to drive the reaction forward.[2] Using a Dean-Stark apparatus to remove water azeotropically is also a common and effective strategy.[6]

  • Microwave Irradiation: Microwave-assisted Paal-Knorr reactions have been shown to significantly reduce reaction times and, in many cases, improve yields.[3]

Q4: I am observing significant side products in my Paal-Knorr synthesis. What are they and how can I minimize their formation?

A4: The primary side reactions in the Paal-Knorr synthesis are acid-catalyzed polymerization and ring-opening of the furan product.[2] If your reaction mixture is contaminated with an amine source, you may also form pyrrole byproducts.[3]

Strategies to Minimize Side Products:

  • Control Acidity: Use the mildest effective acid catalyst and ensure its prompt neutralization during workup.

  • Temperature Control: Avoid excessively high temperatures, which accelerate the rates of side reactions.

  • Anhydrous Conditions: The presence of water can lead to ring-opening.[2]

  • Purity of Reagents: Ensure that your starting materials and solvents are free from amine contaminants to avoid the formation of pyrroles.[3]

Feist-Benary Furan Synthesis: Troubleshooting

The Feist-Benary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[7]

Q5: My Feist-Benary synthesis is giving a low yield. What are the potential issues?

A5: Low yields in the Feist-Benary synthesis can be due to a number of factors:

  • Base Selection: The choice of base is critical. Mild bases like pyridine or triethylamine are generally preferred.[8] Strong bases such as sodium hydroxide can lead to the hydrolysis of ester groups if present in the substrate.[8]

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures (50–100°C).[8] However, prolonged heating can lead to decomposition of the product.

  • Side Reactions: The formation of furan isomers via a competing Paal-Knorr pathway can occur if a tricarbonyl intermediate is formed.[2][9]

  • Incomplete Dehydration: The final step of the reaction is a dehydration. In some cases, the reaction may stop at the hydroxydihydrofuran intermediate.[2]

Troubleshooting Approaches:

  • Optimize Base and Temperature: Experiment with different mild bases and reaction temperatures to find the optimal conditions for your specific substrates.

  • Control Reaction Conditions: Careful control of the reaction conditions, such as the choice of base and temperature, can help to favor the desired Feist-Benary product over isomeric side products.[2]

  • Promote Dehydration: If the hydroxydihydrofuran intermediate is isolated, it can often be converted to the desired furan by treatment with an acid catalyst.

Purification of Furan Derivatives: Troubleshooting

Q6: I am having difficulty purifying my furan derivative. What are the best practices?

A6: The purification of furan derivatives can be challenging due to their potential for decomposition and volatility.[2]

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used, but its acidic nature can cause degradation of sensitive furans.[2] Consider using neutral alumina or deactivating the silica gel by adding a small amount of a base like triethylamine to the eluent.

    • Solvent System: Use TLC to determine an appropriate solvent system that provides good separation of your product from impurities.

  • Distillation: For volatile furan derivatives, vacuum distillation is a good option as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.[2]

  • Adsorption on Activated Carbon: This can be an effective method for purifying certain furan derivatives, followed by desorption with a suitable solvent.

Data Presentation

Table 1: Comparison of Catalysts in Paal-Knorr Synthesis of 2,5-Dimethylfuran

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
p-TsOHTolueneReflux4-6 h85-95[6]
H₂SO₄Acetic Acid1002 h~90[5]
ZnCl₂None1501 h~80[5]
Microwave (no catalyst)Ethanol/Water1403-5 minHigh[3]

Table 2: Comparison of Reaction Conditions for Furan Synthesis

Synthesis MethodStarting MaterialsCatalyst/ReagentTypical ConditionsGeneral YieldsKey Considerations
Paal-Knorr 1,4-Dicarbonyl compoundsAcid (e.g., p-TsOH, H₂SO₄, Lewis acids)Heating, often with water removalGood to excellentAvailability of 1,4-dicarbonyls can be a limitation; harsh conditions may not be suitable for sensitive substrates.[6]
Feist-Benary α-Halo ketones and β-dicarbonyl compoundsBase (e.g., pyridine, ammonia)Mild heating (50-100°C)Moderate to goodReadily available starting materials; milder conditions are often advantageous for functionalized furans.[6][8]
Microwave-Assisted Paal-Knorr 1,4-Dicarbonyl compoundsOften no catalyst or mild acidMicrowave irradiation (120-150°C)Good to excellentSignificantly reduced reaction times.[3]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran (Conventional Heating)

Materials:

  • Hexane-2,5-dione

  • Toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexane-2,5-dione (10 mmol) and toluene (50 mL).[6]

  • Add p-toluenesulfonic acid monohydrate (1 mmol).[6]

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.[6]

  • Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by TLC.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the product by distillation if necessary.

Protocol 2: Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

Materials:

  • Ethyl acetoacetate

  • 2-Bromoacetophenone

  • Pyridine

  • Ethanol

  • Diethyl ether

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl acetoacetate (10 mmol) in ethanol (30 mL), add pyridine (11 mmol).[6]

  • Add 2-bromoacetophenone (10 mmol) portion-wise to the stirred solution at room temperature.[6]

  • Heat the reaction mixture to reflux for 4 hours.[6]

  • After cooling to room temperature, remove the solvent under reduced pressure.[6]

  • Dissolve the residue in diethyl ether (50 mL).[6]

  • Wash the organic layer with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[6]

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Purification of a Furan Derivative by Column Chromatography

Materials:

  • Crude furan derivative

  • Silica gel or neutral alumina

  • Appropriate eluent (determined by TLC)

  • Anhydrous sodium sulfate

  • Collection flasks

Procedure:

  • Determine the Eluent: Use TLC to find a solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired furan derivative and provides good separation from impurities.

  • Pack the Column: Prepare a chromatography column with silica gel or neutral alumina in the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions.

  • Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified furan derivative.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield in Furan Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Product Degradation / Polymerization? start->degradation purification_loss Loss During Purification? start->purification_loss incomplete_reaction->degradation No optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Change catalyst incomplete_reaction->optimize_conditions Yes degradation->purification_loss No milder_conditions Use Milder Conditions: - Lower temperature - Milder catalyst - Anhydrous solvent degradation->milder_conditions Yes optimize_purification Optimize Purification: - Use neutral chromatography media - Consider vacuum distillation purification_loss->optimize_purification Yes

Caption: A general troubleshooting workflow for addressing low yields in furan synthesis.

Paal_Knorr_Workflow cluster_start Starting Materials cluster_workup Workup diketone 1,4-Dicarbonyl Compound reaction Reaction: - Heat to reflux - Remove water (Dean-Stark) diketone->reaction catalyst Acid Catalyst (e.g., p-TsOH) catalyst->reaction cool Cool to RT reaction->cool wash Wash with NaHCO₃ (aq) and Brine cool->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purification Purification: - Distillation or - Column Chromatography concentrate->purification product Furan Derivative purification->product

Caption: A typical experimental workflow for the Paal-Knorr furan synthesis.

Logical_Relationships furan_synthesis Successful Furan Synthesis reaction_conditions Optimal Reaction Conditions furan_synthesis->reaction_conditions reagent_purity High Reagent Purity furan_synthesis->reagent_purity purification_method Effective Purification furan_synthesis->purification_method temperature Temperature reaction_conditions->temperature catalyst Catalyst Choice reaction_conditions->catalyst time Reaction Time reaction_conditions->time starting_materials Pure Starting Materials reagent_purity->starting_materials solvents Anhydrous Solvents reagent_purity->solvents chromatography Appropriate Chromatography purification_method->chromatography distillation Careful Distillation purification_method->distillation

References

Removal of palladium catalyst from 5-(4-Methoxyphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Palladium Catalyst from 5-(4-Methoxyphenyl)furan-2-carbaldehyde

This guide is intended for researchers, scientists, and drug development professionals to effectively remove residual palladium catalysts from this compound, a common challenge in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my this compound product?

A1: Residual palladium is a significant concern for several reasons. In pharmaceutical applications, regulatory bodies like the FDA and EMA strictly limit the presence of heavy metals in active pharmaceutical ingredients (APIs) due to their potential toxicity.[1][2][3] Furthermore, palladium residues can interfere with subsequent synthetic steps or biological assays, leading to inaccurate and unreliable results.[1] A dark coloration (grey, brown, or black) in your final product often indicates the presence of residual palladium, typically as palladium black.[4]

Q2: What are the most common methods for removing palladium catalysts?

A2: The primary methods for palladium removal include:

  • Adsorption: Using materials like activated carbon or filtration through Celite®.[1][5]

  • Metal Scavenging: Employing solid-supported reagents with a high affinity for palladium, such as silica or polymer-based scavengers functionalized with thiol or amine groups.[1][6][7][8]

  • Chromatography: Standard column chromatography can effectively separate the desired compound from palladium residues.[1][9]

  • Crystallization: Recrystallization of the final product can be an effective final purification step.[4][6]

  • Extraction: Liquid-liquid extraction may be suitable for removing some water-soluble palladium salts.[4][10]

Q3: My product contains a furan ring and an aldehyde. Are there any specific considerations for these functional groups during palladium removal?

A3: Yes, both functional groups require careful consideration. The furan ring can be sensitive to acidic conditions, which may cause it to open.[1] Therefore, it is crucial to avoid strongly acidic reagents or workup procedures. Aldehydes can be sensitive to certain nucleophiles and oxidizing/reducing conditions, so the chosen removal method should be chemically compatible.

Q4: How do I choose the right palladium removal method for my experiment?

A4: The optimal method depends on several factors:

  • The nature of the palladium species: Is it a soluble (homogeneous) or insoluble (heterogeneous) catalyst?[6][11]

  • The properties of your product: Consider its solubility, stability, and polarity.[1][10]

  • The required purity level: Pharmaceutical applications often demand very low palladium levels (ppm or even ppb).[6]

  • The scale of your reaction: Some methods are more easily scalable than others.[7]

The workflow diagram below can help guide your decision-making process.

Q5: What are "palladium scavengers" and how do they work?

A5: Palladium scavengers are materials, often based on silica or polymers, that are functionalized with groups that have a high affinity for palladium, such as thiols, amines, or phosphines.[6][8][10] When added to the reaction mixture, these scavengers selectively bind to the palladium, forming a solid that can be easily removed by filtration.[8] This is a highly effective method for removing both soluble and insoluble palladium species.[4]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from this compound.

Issue 1: After filtering through Celite®, my solution is still dark, and analysis shows significant palladium remaining.

  • Possible Cause: The palladium in your reaction is likely in a soluble (homogeneous) or colloidal form, which cannot be effectively removed by simple filtration.[9][10] Celite filtration is most effective for heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium black.[4]

  • Solution:

    • Switch to a Scavenger: Employ a metal scavenger with high affinity for palladium. Thiol-functionalized silica or polymer scavengers are often very effective.[1][12]

    • Use Activated Carbon: Treatment with activated carbon can adsorb soluble palladium species.[1][5]

    • Induce Precipitation: In some cases, you can try to precipitate the soluble palladium by adding an anti-solvent before filtration, though this is less controlled.[10]

Issue 2: The use of a palladium scavenger or activated carbon has resulted in a low yield of my product.

  • Possible Cause: Your product, this compound, may be non-specifically binding to the surface of the scavenger or activated carbon.[1][5] This is more likely if your product has high polarity.

  • Solution:

    • Optimize Loading: Reduce the amount of scavenger or activated carbon used. Start with a smaller quantity (e.g., 5 wt% relative to your crude product) and see if it is sufficient for palladium removal.[5]

    • Thorough Washing: After filtering off the scavenger or carbon, wash the filter cake extensively with the reaction solvent to recover any adsorbed product.[1][10]

    • Change Solvent: The choice of solvent can impact non-specific binding. Experiment with different solvents to find one that minimizes product loss.[5]

    • Test Different Scavengers: Some scavengers may have a lower affinity for your product than others. It may be beneficial to screen a few different types.[10]

Issue 3: Recrystallization is not effectively removing the palladium from my product.

  • Possible Cause: The palladium species may be co-crystallizing with your product. This can sometimes happen, especially if there is a strong interaction between your product and the palladium.

  • Solution:

    • Pre-treat Before Crystallization: Use a scavenger or activated carbon treatment before the final recrystallization step to remove the bulk of the palladium.[13]

    • Solvent System Optimization: Experiment with different solvent systems for your recrystallization. A different solvent may alter the solubility of the palladium impurities, leaving them in the mother liquor.

Quantitative Data on Palladium Removal Methods

The efficiency of palladium removal can vary significantly based on the specific conditions of your reaction. The table below provides a summary of reported efficiencies for various methods.

MethodStarting Pd ConcentrationFinal Pd ConcentrationEfficiencyReference Compound/ConditionsSource
Metal Scavenger (Smopex®-111) 100 ppm< 2 ppm> 98%Suzuki coupling product in toluene[6]
Metal Scavenger (PhosphonicS SPM32) 2100 ppm (calculated)< 10.5 ppm> 99.5%Pd(OAc)₂ in acetonitrile[11]
Activated Carbon (Darco KB-B) 300 ppm< 1 ppm> 99.6%THF solution, 45 °C, 18 h[7]
Thiol-functionalized Silica Not specifiedDesired levels achievedEffectiveGeneral pharmaceutical process[7]
Binary System (Activated Carbon + Chelating Agent) 2239 ppm20 ppm~99.1%Treatment of a specific compound (14)[7]
Si-TMT Scavenger Not specified< 1 ppmHighly effectivePost-hydrogenation cleanup[7]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium using Celite® Filtration

This method is suitable for removing insoluble palladium species, such as Pd/C or palladium black.[4]

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to lower the viscosity.[1]

  • Celite® Pad Preparation: Prepare a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel. Wet the pad with the solvent you used for dilution.[1][4]

  • Filtration: Gently pour the diluted reaction mixture onto the Celite® pad, applying a light vacuum if necessary.

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[1][4]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Removal of Soluble Palladium using Activated Carbon

This protocol is effective for adsorbing soluble palladium species.

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1][5]

  • Stirring: Stir the suspension at room temperature for 2-12 hours. The optimal time may need to be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[1][5]

  • Washing and Concentration: Wash the Celite®/carbon filter cake with fresh solvent and concentrate the combined filtrates.[1]

Protocol 3: Removal of Soluble Palladium using a Thiol-Based Scavenger

This is a highly efficient method for removing various forms of palladium.

  • Scavenger Selection: Choose a thiol-based scavenger (e.g., silica-supported) that is compatible with your solvent system.

  • Addition of Scavenger: After the reaction is complete, add the scavenger to the reaction mixture (typically 5-10 weight equivalents relative to the initial catalyst weight).[4]

  • Stirring: Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for 2 to 24 hours.[1]

  • Filtration: Remove the scavenger by filtration, washing it thoroughly with the reaction solvent to recover your product.[1]

  • Concentration: Concentrate the filtrate to obtain your product with a reduced palladium content.[1]

Visual Workflow and Troubleshooting Guides

Palladium_Removal_Workflow start Reaction Complete (Crude this compound) check_pd_form Is Palladium Heterogeneous? (e.g., Pd/C, black precipitate) start->check_pd_form celite_filtration Filter through Celite® Pad check_pd_form->celite_filtration Yes scavenger_treatment Treat with Scavenger (e.g., Thiol-Silica, Activated Carbon) check_pd_form->scavenger_treatment No (Soluble) check_purity Analyze for Residual Pd (e.g., ICP-MS, TLC staining) celite_filtration->check_purity scavenger_treatment->check_purity purified_product Purified Product check_purity->purified_product Purity OK further_purification Consider Further Purification (Chromatography, Recrystallization) check_purity->further_purification Purity Not OK further_purification->check_purity

Caption: A decision workflow for selecting a palladium removal method.

Troubleshooting_Guide start Problem Encountered issue_low_yield Low Product Yield after Scavenging/Carbon Treatment start->issue_low_yield issue_pd_remaining High Pd Levels after Celite Filtration start->issue_pd_remaining cause_binding Cause: Non-specific product binding issue_low_yield->cause_binding cause_soluble_pd Cause: Palladium is soluble or colloidal issue_pd_remaining->cause_soluble_pd solution_binding Solutions: - Reduce scavenger/carbon amount - Wash filter cake thoroughly - Change solvent - Try a different scavenger cause_binding->solution_binding solution_soluble_pd Solutions: - Use a metal scavenger - Treat with activated carbon - Consider chromatography cause_soluble_pd->solution_soluble_pd

Caption: A troubleshooting guide for common palladium removal issues.

References

Characterization of impurities in 5-(4-Methoxyphenyl)furan-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent and effective methods are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation. The Suzuki-Miyaura coupling involves the reaction of a furan-based boronic acid or ester with an aryl halide. The Vilsmeier-Haack reaction is an alternative route where 2-(4-methoxyphenyl)furan is formylated.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors depending on the synthetic route. For Suzuki-Miyaura coupling, inactive catalysts, poor quality of reagents (boronic acid or aryl halide), or non-optimal reaction conditions (temperature, base, solvent) are common culprits. In the Vilsmeier-Haack reaction, low yields are often due to the degradation of the furan ring under acidic conditions or incomplete formation of the Vilsmeier reagent.

Q3: I am observing a dark-colored, tar-like substance in my reaction flask. What is it and how can I prevent it?

A3: The formation of a dark, resinous material is a strong indication of furan ring polymerization or degradation. This is a common issue when working with furans under acidic conditions, such as in the Vilsmeier-Haack reaction. To prevent this, maintain strict temperature control, ensuring the reaction is cooled adequately, and consider using a milder formylating agent if possible.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can be achieved through several methods. Flash column chromatography on silica gel is a common and effective technique. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can also yield highly pure material. For impurities with different acid-base properties, a liquid-liquid extraction workup can be beneficial prior to chromatography or recrystallization.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Route

Problem 1: Low or no conversion of starting materials.

Possible Cause Troubleshooting & Optimization
Inactive Palladium Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.
Poor Quality Boronic Acid Boronic acids can dehydrate to form boroxines, which may have lower reactivity. Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester.
Inadequate Degassing Oxygen can deactivate the palladium catalyst. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
Incorrect Base or Solvent The choice of base and solvent is critical. Screen different conditions, such as K₂CO₃, K₃PO₄, or Cs₂CO₃ as the base, and solvents like dioxane, THF, or toluene, often with the addition of water.

Problem 2: Significant formation of homocoupling byproducts (biphenyl and/or bifuran).

Possible Cause Troubleshooting & Optimization
Presence of Oxygen As with low conversion, oxygen can promote homocoupling. Ensure rigorous exclusion of air from the reaction.
High Reaction Temperature Elevated temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer duration.
Incorrect Palladium to Ligand Ratio The ratio of the palladium precursor to the phosphine ligand can influence the selectivity of the reaction. Optimize this ratio to favor cross-coupling.
Vilsmeier-Haack Formylation Route

Problem 1: Low yield of the desired aldehyde.

Possible Cause Troubleshooting & Optimization
Degradation of the Furan Ring Furan derivatives are sensitive to strong acids. Maintain a low reaction temperature (0 °C or below) during the addition of reagents and throughout the reaction.
Moisture Contamination The Vilsmeier reagent is highly moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous.
Incomplete Vilsmeier Reagent Formation Use freshly distilled POCl₃ and anhydrous DMF. Allow sufficient time for the reagent to form before adding the furan substrate.

Problem 2: Formation of a complex mixture of products.

Possible Cause Troubleshooting & Optimization
Over-reaction or Side Reactions Use a stoichiometric amount of the Vilsmeier reagent. An excess can lead to the formation of di-formylated or other side products.
Non-optimal Reaction Temperature Higher temperatures can lead to a loss of regioselectivity and increased side product formation. Maintain strict temperature control.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Suzuki-Miyaura Coupling Vilsmeier-Haack Formylation
Starting Materials 5-Bromo-2-furaldehyde, 4-methoxyphenylboronic acid2-(4-Methoxyphenyl)furan, POCl₃, DMF
Typical Yield 70-90%60-80%
Purity Before Chromatography 85-95%75-90%
Key Advantages High yields, good functional group toleranceAtom economical, readily available starting materials
Key Disadvantages Cost of palladium catalyst, potential for heavy metal contaminationHarsh acidic conditions, potential for polymerization

Table 2: Characterization Data for this compound and Potential Impurities

Compound Structure ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compound (Product) 9.65 (s, 1H), 7.80 (d, J=8.8 Hz, 2H), 7.25 (d, J=3.6 Hz, 1H), 7.00 (d, J=8.8 Hz, 2H), 6.90 (d, J=3.6 Hz, 1H), 3.85 (s, 3H)177.5, 161.0, 158.0, 152.5, 127.0, 123.0, 122.0, 114.5, 108.0, 55.5
5-Bromo-2-furaldehyde (Starting Material) 9.50 (s, 1H), 7.20 (d, J=3.6 Hz, 1H), 6.60 (d, J=3.6 Hz, 1H)176.0, 153.0, 125.0, 122.0, 120.0
4-Methoxyphenylboronic Acid (Starting Material) 8.10 (d, J=8.4 Hz, 2H), 7.00 (d, J=8.4 Hz, 2H), 3.85 (s, 3H)162.0, 137.0, 130.0, 114.0, 55.5
4,4'-Dimethoxybiphenyl (Homocoupling Impurity) 7.45 (d, J=8.8 Hz, 4H), 6.95 (d, J=8.8 Hz, 4H), 3.85 (s, 6H)158.5, 133.0, 127.5, 114.0, 55.5
2-(4-Methoxyphenyl)furan (Starting Material) 7.60 (d, J=8.8 Hz, 2H), 7.40 (m, 1H), 6.90 (d, J=8.8 Hz, 2H), 6.60 (m, 1H), 6.40 (m, 1H), 3.80 (s, 3H)160.0, 155.0, 142.0, 125.5, 124.0, 114.0, 108.0, 105.0, 55.0

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Materials:

  • 5-Bromo-2-furaldehyde

  • 4-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Add Pd(PPh₃)₄ (0.05 eq.) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient).

Protocol 2: Synthesis via Vilsmeier-Haack Formylation

Materials:

  • 2-(4-Methoxyphenyl)furan

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ice bath

Procedure:

  • To a stirred solution of anhydrous DMF (1.2 eq.) in anhydrous DCM, slowly add POCl₃ (1.1 eq.) dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-(4-methoxyphenyl)furan (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 5-Bromo-2-furaldehyde, 4-Methoxyphenylboronic acid, K2CO3 degas Evacuate & Backfill with Inert Gas reagents->degas solvent Add Degassed Dioxane/Water degas->solvent catalyst Add Pd(PPh3)4 solvent->catalyst heat Heat to 80-90 °C (4-6 hours) catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification mix Add POCl3 to DMF in DCM at 0 °C stir Stir for 30 min mix->stir add_furan Add 2-(4-Methoxyphenyl)furan at 0 °C stir->add_furan warm Warm to RT (2-4 hours) add_furan->warm monitor Monitor by TLC warm->monitor quench Quench with Ice monitor->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract purify Dry, Concentrate & Column Chromatography extract->purify product product purify->product Pure Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation synthesis.

Troubleshooting_Logic cluster_suzuki Suzuki-Miyaura Route cluster_vh Vilsmeier-Haack Route start Low Yield or Reaction Failure suzuki_check Check Catalyst Activity & Reagent Quality start->suzuki_check Suzuki vh_temp Maintain Low Temperature start->vh_temp Vilsmeier-Haack suzuki_degas Ensure Proper Degassing suzuki_check->suzuki_degas suzuki_conditions Optimize Base/Solvent suzuki_degas->suzuki_conditions end Improved Yield suzuki_conditions->end vh_anhydrous Use Anhydrous Conditions vh_temp->vh_anhydrous vh_reagent Ensure Vilsmeier Reagent is Properly Formed vh_anhydrous->vh_reagent vh_reagent->end

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Alternative Purification Methods for Furan-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of furan-2-carbaldehydes and their derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of furan-2-carbaldehydes.

Issue 1: Product Discoloration and Instability

Question: My purified furan-2-carbaldehyde sample is turning yellow, brown, or even black over time. What causes this, and how can I prevent it?

Answer: Furan-2-carbaldehydes are prone to discoloration due to oxidation and polymerization.[1] This degradation is often accelerated by exposure to air (oxygen), light, heat, and residual acids from the synthesis.[1][2]

Troubleshooting Steps:

  • Neutralize Residual Acids: Before purification, wash the crude product with a mild basic solution, such as 2-7% (w/w) sodium carbonate (Na₂CO₃), to neutralize acidic impurities like formic acid or furan-2-carboxylic acid which can catalyze degradation.[1]

  • Use Vacuum Distillation: High temperatures promote decomposition.[1] Purifying under reduced pressure is crucial as it lowers the boiling point. For furfural, it is recommended to keep the heating bath temperature below 130°C.[1]

  • Proper Storage: Store the purified aldehyde in an amber or opaque, tightly sealed container to protect it from light.[2] To prevent oxidation, blanket the sample with an inert gas like nitrogen or argon before sealing.[1][2] For long-term stability, refrigeration at 2-8°C is recommended.[2]

Issue 2: Polymerization During Distillation

Question: During distillation, a black, tar-like solid is forming in my distillation flask, leading to a very low yield. What is this and how can I prevent it?

Answer: The black, tar-like substance is a polymer resulting from the self-polymerization of the furan-2-carbaldehyde. This is a common issue, especially when purification is attempted at atmospheric pressure or in the presence of acidic impurities.[1][3]

Troubleshooting Steps:

  • Acid Removal: Ensure all acidic catalysts and by-products are removed via a basic wash before distillation, as described in Issue 1.

  • Mandatory Vacuum Distillation: Distilling furan-2-carbaldehydes at atmospheric pressure is generally not recommended due to their high boiling points and thermal sensitivity.[1] Always use vacuum distillation to minimize thermal stress.

  • Add an Inhibitor: In some cases, adding a small amount of a polymerization inhibitor, like hydroquinone, to the distillation flask can reduce unwanted side reactions. Note that the inhibitor will need to be removed in a subsequent step.[1]

Issue 3: Low Purity After Distillation

Question: My HPLC/GC analysis shows significant impurities remaining in my product even after careful distillation. How can I improve the purity?

Answer: Low purity after distillation often indicates the presence of by-products with boiling points very close to your target compound or the formation of an azeotrope with water or other solvents.[1][4]

Troubleshooting Steps:

  • Fractional Distillation: For separating components with close boiling points, use a fractional distillation column (e.g., a Vigreux or packed column) under vacuum. This provides a greater number of theoretical plates, enhancing separation efficiency.[1]

  • Alternative Chemical Purification: If distillation is ineffective, consider a chemical purification method like bisulfite adduct formation, which is highly selective for aldehydes.[1]

  • Chromatography: For small to medium scales, column chromatography can be an effective alternative for achieving high purity.[5]

Issue 4: Poor Separation or Degradation During Column Chromatography

Question: I am trying to purify my furan-2-carbaldehyde derivative using column chromatography, but the separation is poor, or I suspect the compound is degrading on the column. What can I do?

Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[5] Poor separation is often due to an unoptimized solvent system.[5]

Troubleshooting Steps:

  • Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis to find the optimal eluent system. A gradient elution, where the solvent polarity is gradually increased, often yields better separation than an isocratic (constant polarity) system.[5][6]

  • Use Deactivated Silica: If you suspect degradation, consider using silica gel that has been deactivated by treatment with a base, such as triethylamine, or use an alternative stationary phase like neutral alumina.

  • Dry Loading: For oily or less soluble products, dry loading the sample onto an inert support like celite or a small amount of silica gel can lead to a more uniform application onto the column and result in sharper bands and better separation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude furan-2-carbaldehydes derived from biomass?

A1: Crude samples, particularly from biomass dehydration, often contain unreacted sugars (e.g., xylose, fructose), organic acids like formic acid and levulinic acid, and other furanic compounds such as 5-hydroxymethylfurfural (HMF) or 2-acetylfuran.[1]

Q2: Is distillation always the best method for purifying furan-2-carbaldehydes?

A2: While vacuum distillation is a common and scalable method, it is not always the best choice, especially if thermally liable impurities are present or if the product is extremely sensitive to heat.[1] Alternative methods like column chromatography, recrystallization (for solids), or chemical derivatization (e.g., bisulfite adduct formation) can provide higher purity for sensitive compounds.[5][6][7]

Q3: Can I use recrystallization to purify my furan-2-carbaldehyde?

A3: Recrystallization is only suitable for furan-2-carbaldehydes that are solid at room temperature. Many, like furfural itself, are liquids.[8] If you have a solid derivative, recrystallization can be a very effective method for achieving high purity. Finding a suitable single or two-solvent system is key.[6]

Q4: What is bisulfite adduct formation and when should I use it?

A4: This is a chemical purification technique where the aldehyde reacts with sodium bisulfite to form a water-soluble salt (the bisulfite adduct).[7] This allows you to separate the aldehyde from non-aldehydic impurities by liquid-liquid extraction. The reaction is reversible; after separation, the aldehyde can be regenerated by adding a base.[7][9] This method is particularly useful for removing aldehydes from a mixture or for purifying aldehydes from stubborn, non-aldehydic impurities that are difficult to separate by other means.[9][10]

Data Presentation

Table 1: Comparison of Purification Methods for Furan-2-Carbaldehyde Derivatives

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantagesReference(s)
Vacuum Distillation>98.5%VariableScalable, good for removing non-volatile impurities.Risk of thermal degradation and polymerization.[1][11][11]
Column Chromatography>95%~83%High purity achievable, good for complex mixtures.Not easily scalable, potential for product loss/degradation on column.[12]
Bisulfite Adduct Formation>97%HighHighly selective for aldehydes, avoids thermal stress.Requires chemical reagents and multiple steps (formation and reversal).[10][13]
Recrystallization (solids)>99%VariableCan yield very high purity, simple procedure.Only applicable to solid compounds, yield can be low.[6]

Table 2: Spectroscopic Data for Differentiating Nitrated Furan-2-Carbaldehyde Isomers

CompoundKey ¹H NMR Signals (indicative)Key IR Absorptions (cm⁻¹)
4-Nitro-2-furancarboxaldehydeDistinct aromatic proton signals different from the 5-nitro isomer.~1680 (C=O, aldehyde), ~1530 & ~1350 (NO₂, asymmetric & symmetric stretching)[6]
5-Nitro-2-furancarboxaldehydeAldehyde proton (~9.6 ppm), Furan protons with characteristic coupling.~1685 (C=O, aldehyde), ~1540 & ~1340 (NO₂, asymmetric & symmetric stretching)[6]
2-Furancarboxaldehyde (starting material)Aldehyde proton (~9.6 ppm), Furan protons at different chemical shifts.~1675 (C=O, aldehyde), No nitro group absorptions.[6]
Note: Exact spectroscopic values may vary depending on the solvent and instrument used.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol details the purification of an oily furan-2-carbaldehyde derivative using flash column chromatography.[12]

Materials and Equipment:

  • Crude furan-2-carbaldehyde derivative

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Collection tubes, TLC plates, and developing chamber

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a 15:1 (v/v) mixture of hexanes and ethyl acetate. This is a starting point and should be optimized using TLC for your specific compound.[12]

  • Column Packing: Create a slurry of silica gel in the mobile phase. Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Ensure the solvent level never drops below the top of the silica.[12]

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Add the mobile phase to the column and begin elution. Collect fractions of a consistent volume.

  • Monitoring: Monitor the separation by spotting collected fractions on a TLC plate. Visualize the spots under a UV lamp or with a suitable stain (e.g., potassium permanganate).[12]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification via Bisulfite Adduct Formation and Reversal

This protocol describes a general method for purifying an aldehyde from a mixture of organic compounds.[7][9]

Materials and Equipment:

  • Crude mixture containing the furan-2-carbaldehyde

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Water-miscible organic solvent (e.g., THF, methanol)

  • Immiscible organic extraction solvent (e.g., hexanes, dichloromethane)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Separatory funnel

Procedure:

  • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like THF. Add a freshly prepared saturated solution of sodium bisulfite and stir vigorously.

  • Extraction: Add an immiscible organic solvent (e.g., hexanes) and additional water to the mixture. Transfer to a separatory funnel and shake. The bisulfite adduct of the aldehyde will partition into the aqueous layer, while other organic impurities remain in the organic layer.[7]

  • Separation: Separate the two layers. The organic layer contains the impurities and can be discarded (if the aldehyde is the target).

  • Reversal: Place the aqueous layer containing the adduct back into the separatory funnel. Add a fresh layer of an organic extraction solvent (e.g., dichloromethane). Slowly add NaOH solution while monitoring the pH until it is strongly basic. This reverses the reaction, regenerating the aldehyde.[7]

  • Final Isolation: Shake the separatory funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, dry the organic phase (e.g., with anhydrous Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified aldehyde.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Furan-2-Carbaldehyde Purification start Crude Product check_purity Analyze Purity (TLC, GC/MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purification_method Select Purification Method is_pure->purification_method No final_product Pure Product is_pure->final_product Yes distillation Vacuum Distillation purification_method->distillation chromatography Column Chromatography purification_method->chromatography bisulfite Bisulfite Adduct Formation purification_method->bisulfite problem Problem Encountered? distillation->problem chromatography->problem bisulfite->problem discoloration Discoloration / Polymerization problem->discoloration Yes, Color/Tar low_purity Low Purity / Poor Separation problem->low_purity Yes, Purity problem->final_product No solution1 Neutralize Acids Lower Temperature Add Inhibitor discoloration->solution1 solution2 Optimize Eluent Use Fractional Column Change Method low_purity->solution2 solution1->purification_method solution2->purification_method

Caption: Troubleshooting workflow for furan aldehyde purification.

Column_Chromatography_Workflow Workflow for Purification by Column Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_eluent 1. Optimize & Prepare Mobile Phase (Eluent) via TLC pack_column 2. Pack Column with Silica Gel Slurry prep_eluent->pack_column prep_sample 3. Prepare Sample (Dry or Wet Loading) pack_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Mobile Phase load_sample->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions using TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent (Rotary Evaporator) combine->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for purification by column chromatography.[6]

Bisulfite_Adduct_Formation Logical Diagram of Bisulfite Adduct Purification cluster_formation Adduct Formation & Separation cluster_reversal Aldehyde Regeneration start Crude Mixture (Aldehyde + Impurities) in Organic Solvent add_bisulfite Add NaHSO₃ (aq) start->add_bisulfite extract1 Liquid-Liquid Extraction add_bisulfite->extract1 aqueous_phase Aqueous Layer: Water-Soluble Aldehyde Adduct extract1->aqueous_phase organic_phase Organic Layer: Impurities extract1->organic_phase add_base Add Base (NaOH) + Fresh Organic Solvent aqueous_phase->add_base extract2 Liquid-Liquid Extraction add_base->extract2 final_organic Organic Layer: Purified Aldehyde extract2->final_organic final_aqueous Aqueous Layer: Salts extract2->final_aqueous

Caption: Purification via bisulfite adduct formation and reversal.

References

Technical Support Center: Preventing Compound Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of chemical compounds to prevent decomposition and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that lead to chemical decomposition?

A1: The most common environmental factors are exposure to heat, light (especially UV), moisture, and oxygen.[1][2] The specific sensitivity of a compound to these factors depends on its chemical structure.

Q2: How do I determine the optimal storage temperature for my compounds?

A2: Always refer to the Safety Data Sheet (SDS) or the supplier's technical data sheet for specific storage temperature recommendations.[3] Many laboratory chemicals require cold storage to prevent deterioration.[4] For sensitive biological samples like RNA, freezing at -80°C is a common practice to preserve molecular structures.[1][5]

Q3: What type of container should I use for storing my compounds?

A3: The container material must be compatible with the chemical it holds to prevent reactions and leaching.[3][6] For light-sensitive compounds, use amber or opaque vials.[2] Volatile or reactive compounds often require sealed glass containers.[1] Always ensure containers are clean, dry, and properly sealed to protect from moisture and atmospheric components.[1][6]

Q4: How can I prevent oxidation of sensitive compounds?

A4: For compounds prone to oxidation, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[1] This can be achieved by flushing the container with the inert gas before sealing.

Q5: Is it acceptable to store chemicals alphabetically?

A5: No, chemicals should never be stored alphabetically unless they are compatible.[7][8] They must be segregated according to their hazard class (e.g., flammables, corrosives, oxidizers) to prevent dangerous reactions in case of a leak or spill.[7][9]

Troubleshooting Guides

Issue: Unexpected Decomposition of a Compound During an Experiment

This guide will help you identify potential causes for compound decomposition during your experimental workflow.

Step 1: Review Your Experimental Protocol and Reagent Quality

  • Purity of Starting Materials: Was your starting material pure? Impurities can sometimes catalyze decomposition.[10]

  • Reagent Quality: Are you using fresh, properly stored reagents? Degraded reagents can lead to unexpected side reactions and decomposition of your compound of interest.[2][10]

  • Solvent Purity: Were the solvents used of appropriate grade and purity? Were they dry and free of dissolved gases if the reaction is sensitive to moisture or oxygen?[10]

Step 2: Analyze the Reaction Conditions

  • Temperature Control: Was the reaction temperature accurately monitored and controlled throughout the experiment?[10][11] Excursions from the optimal temperature range can lead to decomposition.

  • Reaction Time: Did you monitor the reaction progress? Leaving a reaction for too long can sometimes lead to the decomposition of the desired product.[10][11]

  • Order and Rate of Addition: Were reagents added in the correct order and at the specified rate?[10][11] Incorrect addition can lead to localized high concentrations or temperature spikes, causing decomposition.

  • Atmosphere: Was the reaction performed under an inert atmosphere if your compound or reagents are sensitive to air or moisture?[10]

Step 3: Evaluate Post-Reaction Work-up and Handling

  • Work-up Conditions: Were the work-up procedures (e.g., quenching, extraction, washing) performed promptly and at the appropriate temperature? Delays or improper conditions can expose the product to reagents or environments that cause decomposition.

  • Purification Method: Could the purification method (e.g., chromatography, distillation) have contributed to the decomposition? Some compounds are unstable on certain stationary phases or at elevated temperatures.

  • Storage of Isolated Product: How was the final product stored? Ensure it was stored under the recommended conditions immediately after isolation.

Issue: Compound Degradation Observed in Stored Samples

Use this guide to troubleshoot the degradation of compounds during storage.

Step 1: Verify Storage Conditions

  • Temperature: Confirm that the storage unit (refrigerator, freezer) is maintaining the correct temperature.[12] Use a calibrated thermometer to check.

  • Light Exposure: Were the samples protected from light, especially if they are known to be light-sensitive?[2] Check if the storage location is exposed to ambient light.

  • Container Integrity: Inspect the container and seal for any damage or signs of leakage.[6] A poor seal can allow moisture and air to enter.

  • Freeze-Thaw Cycles: For frozen samples, have they been subjected to multiple freeze-thaw cycles? This can be detrimental to the stability of many biological and chemical samples.[5]

Step 2: Assess the Chemical's Inherent Stability

  • Review Literature: Check the literature for any known stability issues with the compound or similar structures.

  • Date of Receipt and Opening: Always label containers with the date of receipt and the date they were first opened.[6] Older chemicals are more likely to have degraded over time.[13]

Step 3: Consider Potential Contamination

  • Cross-Contamination: Could the sample have been contaminated during a previous handling event? Ensure proper techniques are used to avoid cross-contamination.[1]

  • Container Contamination: Was the storage container thoroughly cleaned and dried before use? Residual impurities on the container surface can initiate decomposition.

Data Presentation

Table 1: General Temperature Storage Guidelines

Storage ConditionTemperature RangeTypical Compounds
Room Temperature15°C to 25°CGeneral, stable chemicals
Refrigerated2°C to 8°CMany reagents, biological samples
Frozen-15°C to -25°CLong-term storage of many compounds, enzymes
Ultra-Low Temperature-70°C to -86°CRNA, DNA, highly sensitive biologicals[1]

Table 2: Common Incompatible Chemical Storage Groups

Hazard ClassShould Be Stored Separately From
Flammable LiquidsOxidizing Acids, Oxidizing Agents
Corrosive AcidsCorrosive Bases, Flammable Liquids
OxidizersFlammable Liquids, Organic Materials, Reducing Agents
Water-ReactiveAqueous Solutions

Experimental Protocols

Protocol 1: General Procedure for Storing a New Chemical Compound

  • Inspect: Upon receipt, inspect the container for any damage.[13]

  • Label: Ensure the container is clearly labeled with the chemical name, hazard information, date of receipt, and date of opening.[6][14]

  • Review SDS: Consult the Safety Data Sheet (SDS) for specific storage requirements, including temperature, light sensitivity, and compatibility.

  • Segregate: Store the chemical in the appropriate designated storage area based on its hazard class.[7]

  • Inventory: Update your chemical inventory log with the new compound's details.[6]

Protocol 2: Handling Air and Moisture-Sensitive Reagents

  • Inert Atmosphere: Work in a glovebox or use Schlenk line techniques to handle the reagent under an inert atmosphere (e.g., argon or nitrogen).

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

  • Dry Solvents: Use anhydrous solvents that have been appropriately dried and stored.

  • Transfer: Use syringes or cannulas for transferring liquid reagents to avoid exposure to the atmosphere.

  • Seal: Tightly seal the reagent container under a positive pressure of inert gas after use.

Mandatory Visualization

Decomposition_Factors cluster_factors Factors Leading to Decomposition cluster_prevention Preventative Measures Decomposition Compound Decomposition Temperature Inappropriate Temperature Temperature->Decomposition Light Light Exposure Light->Decomposition Oxygen Oxygen (Oxidation) Oxygen->Decomposition Moisture Moisture (Hydrolysis) Moisture->Decomposition pH Incorrect pH pH->Decomposition Contaminants Contaminants Contaminants->Decomposition Storage Proper Storage Conditions Storage->Temperature Storage->Light Handling Correct Handling Techniques Handling->pH Handling->Contaminants Container Appropriate Container Container->Oxygen Container->Moisture Atmosphere Inert Atmosphere Atmosphere->Oxygen

Caption: Factors contributing to compound decomposition and preventative measures.

Troubleshooting_Workflow Start Decomposition Observed CheckStorage Review Storage and Handling Procedures Start->CheckStorage CheckExperiment Analyze Experimental Protocol and Conditions CheckStorage->CheckExperiment CheckPurity Verify Purity of Reagents and Solvents CheckExperiment->CheckPurity IdentifyCause Potential Cause Identified? CheckPurity->IdentifyCause ImplementChanges Implement Corrective Actions IdentifyCause->ImplementChanges Yes Consult Consult with Senior Researcher or Support IdentifyCause->Consult No Monitor Monitor Future Experiments ImplementChanges->Monitor End Issue Resolved Monitor->End Consult->CheckStorage

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-methoxyphenyl)furan-2-carbaldehyde. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes predicted data for the structurally analogous compound, 5-(4-bromophenyl)furan-2-carbaldehyde, as a close approximation. This data is compared with the experimental spectra of furan-2-carbaldehyde to highlight the influence of the 4-methoxyphenyl substituent on the furan ring's spectral properties.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted 1H and 13C NMR chemical shifts for 5-(4-bromophenyl)furan-2-carbaldehyde, which serves as an estimation for this compound, and the experimental data for furan-2-carbaldehyde. This comparison illustrates the electronic effects of the substituent at the 5-position of the furan ring.

Table 1: 1H NMR Spectral Data

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
5-(4-Bromophenyl)furan-2-carbaldehyde (Predicted)Aldehyde-H~9.65s-
Furan-H3~7.35d~3.7
Furan-H4~6.80d~3.7
Phenyl-H~7.65d~8.5
Phenyl-H~7.60d~8.5
Furan-2-carbaldehyde (Experimental)[1]Aldehyde-H9.64s-
H57.68dt1.6, 0.7
H37.25dt3.6, 0.7
H46.59ddd3.6, 1.7, 0.5

Table 2: 13C NMR Spectral Data

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)
5-(4-Bromophenyl)furan-2-carbaldehyde (Predicted)C=O~177.0
C2~153.0
C5~158.0
C3~125.0
C4~112.0
Phenyl-C1~129.0
Phenyl-C2,6~128.0
Phenyl-C3,5~132.0
Phenyl-C4~125.0
Furan-2-carbaldehyde (Experimental)[1]C1 (CHO)177.9
C2152.9
C5148.1
C3121.1
C4112.6

Experimental Protocols

The following is a generalized protocol for the acquisition of 1H and 13C NMR spectra for compounds similar to this compound.

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For 13C NMR, a higher concentration of 20-50 mg is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1H NMR Spectroscopy Acquisition:

  • Spectrometer: A 300 MHz or higher field strength NMR spectrometer is recommended.

  • Pulse Sequence: A standard one-pulse sequence is typically used.

  • Acquisition Parameters:

    • Spectral Width: 0-10 ppm

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 2-4 seconds

13C NMR Spectroscopy Acquisition:

  • Spectrometer: A 75 MHz or higher field strength NMR spectrometer is recommended.

  • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Acquisition Parameters:

    • Spectral Width: 0-200 ppm

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds

Mandatory Visualization

To aid in the interpretation of the NMR data, the chemical structure of this compound with atom numbering is provided below.

Caption: Structure of this compound.

References

A Comparative Guide to the Synthesis of 5-Aryl-Furan-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aryl-furan-2-carbaldehyde scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The ability to efficiently and selectively synthesize these compounds is therefore of significant interest. This guide provides a comparative overview of the most common and effective synthetic routes to 5-aryl-furan-2-carbaldehydes, offering a critical evaluation of their advantages and disadvantages, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

The synthesis of 5-aryl-furan-2-carbaldehydes can be broadly categorized into two main approaches: the construction of the furan ring with the aryl substituent already in place, and the arylation of a pre-formed furan-2-carbaldehyde derivative. The most prominent methods include Palladium-catalyzed cross-coupling reactions, direct C-H arylation, and the classical Paal-Knorr furan synthesis.

Synthetic Route General Approach Key Advantages Potential Disadvantages
Suzuki-Miyaura Coupling Cross-coupling of a 5-halofuran-2-carbaldehyde with an arylboronic acid.High yields, excellent functional group tolerance, commercially available starting materials.Requires pre-functionalized starting materials, potential for palladium contamination in the product.
Direct C-H Arylation Direct coupling of furan-2-carbaldehyde with an aryl halide.Atom-economical, avoids pre-functionalization of the furan ring.Can require harsh reaction conditions, potential for issues with regioselectivity and homocoupling.
Paal-Knorr Furan Synthesis Cyclization of a 1-aryl-substituted 1,4-dicarbonyl compound.Builds the furan core, allows for substitution at other positions.The synthesis of the 1,4-dicarbonyl precursor can be multi-stepped and challenging.[1]
Heck and Sonogashira Coupling Palladium-catalyzed coupling of a halofuran with an alkene or alkyne, respectively.Can introduce vinylic or alkynyl linkages which can be further modified.Less commonly reported for this specific target, may require subsequent transformations to achieve the aryl group.

Comparative Performance Data

The following table summarizes typical experimental data for the different synthetic routes, providing a quantitative basis for comparison.

Synthetic Route Catalyst/Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / K₂CO₃Toluene/Ethanol/Water70-8012-1685-95[2]
One-Pot Suzuki-Miyaura 10% Pd/C / Et₃NTHF/Ethanol60Not specifiedHigh[3]
Direct C-H Arylation PdCl₂ / KOAcDMF11010 (slow addition)60-85[4]
Paal-Knorr Synthesis Acid catalyst (e.g., p-TsOH)TolueneRefluxVariesGood to excellent[5][6]
Photochemical Arylation N/ABenzeneAmbientNot specified64 (from 5-bromo), 91 (from 5-iodo)[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to enable researchers to replicate and adapt these procedures.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a standard Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-furaldehyde and an arylboronic acid.

Materials:

  • 5-Bromo-2-furaldehyde

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), the corresponding arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).[2]

  • Add a solvent mixture of toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.[2]

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.[2]

  • Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.[2]

  • Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, add 50 mL of water to the reaction mixture.[2]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Direct C-H Arylation

This protocol outlines a direct C-H arylation of furan-2-carbaldehyde with an aryl halide.

Materials:

  • Furan-2-carbaldehyde

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium(II) chloride (PdCl₂)

  • Potassium acetate (KOAc)

  • Tetrabutylammonium bromide (Bu₄NBr)

  • Tricyclohexylphosphine (Cy₃P)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare a degassed mixture of palladium(II) chloride (5 mol %), potassium acetate (2.0 eq.), tetrabutylammonium bromide (1.0 eq.), and tricyclohexylphosphine (10 mol %) in DMF.[4]

  • Heat the mixture to 110°C.[4]

  • Slowly add a solution of the aryl halide (1.0 eq.) in DMF to the heated mixture over a period of 10 hours using a syringe pump.[4] This slow addition is crucial to minimize homocoupling of the aryl halide.[3]

  • After the addition is complete, continue to stir the reaction for an additional period, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and isolate the product by extraction and purification via column chromatography.[3]

Protocol 3: Paal-Knorr Furan Synthesis (Conceptual)

The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[5][6] For the synthesis of a 5-aryl-furan-2-carbaldehyde, a 1-aryl-1,4-dicarbonyl precursor with a protected aldehyde at the 4-position would be required.

Step 1: Synthesis of the 1,4-Dicarbonyl Precursor (Illustrative) The synthesis of the required 1-aryl-1,4-dicarbonyl precursor is a key challenge and can be accomplished through various methods, such as the Stetter reaction or acylation of an appropriate enolate.

Step 2: Cyclization

  • Dissolve the 1-aryl-1,4-dicarbonyl precursor in a suitable solvent such as toluene.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid).[5][6]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After cooling, neutralize the acid, and work up the reaction mixture by extraction with an organic solvent.

  • Purify the resulting 5-aryl-furan-2-carbaldehyde derivative by column chromatography or distillation.

Visualizing the Synthetic Pathways

To further clarify the relationships between the starting materials and products for each synthetic route, the following diagrams are provided.

Suzuki_Miyaura_Coupling 5-Halofuran-2-carbaldehyde 5-Halofuran-2-carbaldehyde Pd Catalyst / Base Pd Catalyst / Base 5-Halofuran-2-carbaldehyde->Pd Catalyst / Base Arylboronic acid Arylboronic acid Arylboronic acid->Pd Catalyst / Base 5-Aryl-furan-2-carbaldehyde 5-Aryl-furan-2-carbaldehyde Pd Catalyst / Base->5-Aryl-furan-2-carbaldehyde

Caption: Suzuki-Miyaura Cross-Coupling Pathway.

Direct_CH_Arylation Furan-2-carbaldehyde Furan-2-carbaldehyde Pd Catalyst / Base Pd Catalyst / Base Furan-2-carbaldehyde->Pd Catalyst / Base Aryl halide Aryl halide Aryl halide->Pd Catalyst / Base 5-Aryl-furan-2-carbaldehyde 5-Aryl-furan-2-carbaldehyde Pd Catalyst / Base->5-Aryl-furan-2-carbaldehyde

Caption: Direct C-H Arylation Pathway.

Paal_Knorr_Synthesis 1-Aryl-1,4-dicarbonyl 1-Aryl-1,4-dicarbonyl Acid Catalyst Acid Catalyst 1-Aryl-1,4-dicarbonyl->Acid Catalyst 5-Aryl-furan-2-carbaldehyde 5-Aryl-furan-2-carbaldehyde Acid Catalyst->5-Aryl-furan-2-carbaldehyde

Caption: Paal-Knorr Furan Synthesis Pathway.

Conclusion

The choice of synthetic route to 5-aryl-furan-2-carbaldehydes depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance of functional groups.

  • Suzuki-Miyaura coupling stands out as a robust and high-yielding method, particularly for laboratory-scale synthesis with a wide variety of commercially available arylboronic acids. The one-pot variation further enhances its practicality.[3]

  • Direct C-H arylation offers a more atom-economical and convergent approach, which is attractive for large-scale synthesis by avoiding the preparation of organometallic reagents.[4] However, it may require more optimization to control regioselectivity and minimize side reactions.

  • The Paal-Knorr synthesis is a classic and effective method for constructing the furan ring itself. Its main limitation lies in the accessibility of the requisite 1,4-dicarbonyl precursors, which often require separate multi-step syntheses.[1]

For researchers in drug development, the Suzuki-Miyaura coupling often provides the most reliable and flexible route for accessing a diverse range of analogs for structure-activity relationship studies. For process chemistry and large-scale production, the direct C-H arylation presents a more sustainable and cost-effective long-term strategy, provided the initial optimization challenges are addressed. The Paal-Knorr synthesis remains a valuable tool, especially when the required dicarbonyl compounds are readily accessible or when specific substitution patterns on the furan ring are desired.

References

Unveiling the Biological Potential: A Comparative Analysis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity: A Tale of Substituents

Derivatives of 5-phenylfuran-2-carbaldehyde have shown notable cytotoxic effects against various cancer cell lines. The nature of the substituent on the phenyl ring plays a crucial role in modulating this activity. The following table summarizes the anticancer activity of several analogs, highlighting the impact of different functional groups.

Table 1: Anticancer Activity of 5-Aryl-furan-2-carbaldehyde Derivatives and Related Compounds

Compound/DerivativeCell LineIC50 (µM)Reference
5-(4-chlorophenyl)furan-2-yl chalconeMCF-7 (Breast)10.2[1]
5-(4-bromophenyl)furan-2-yl chalconeMCF-7 (Breast)8.5[1]
5-(2,4-dichlorophenyl)furan-2-yl chalconeMCF-7 (Breast)6.3[1]
5-(4-Methoxyphenyl) thiosemicarbazoneLNCaP (Prostate)13.31[1]
5-(4-Nitrophenyl)furan-2-carbaldehydeNot SpecifiedNot SpecifiedPotent Activity Reported

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that electron-withdrawing groups, such as halogens, on the phenyl ring can enhance the anticancer activity of these compounds. Furthermore, the modification of the aldehyde group into derivatives like chalcones and thiosemicarbazones appears to be a viable strategy for potentiation of their cytotoxic effects.

Potential Signaling Pathways in Anticancer Activity

The anticancer activity of furan derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with key signaling pathways that regulate cell growth and proliferation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to the activation of apoptotic cascades.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Furan_Derivative 5-Aryl-furan-2-carbaldehyde Derivative Furan_Derivative->Akt inhibits

Another key mechanism involves the intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are counteracted by anti-apoptotic proteins like Bcl-2. Furan derivatives can shift this balance towards apoptosis by promoting the activity of pro-apoptotic members.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Furan_Derivative 5-Aryl-furan-2-carbaldehyde Derivative Bcl2 Bcl-2 (Anti-apoptotic) Furan_Derivative->Bcl2 inhibits Bax Bax (Pro-apoptotic) Furan_Derivative->Bax promotes Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Antimicrobial Activity: Broad Spectrum Potential

Furan derivatives have also demonstrated significant activity against a range of microbial pathogens. The antimicrobial efficacy is influenced by the nature of the substituents on the furan and phenyl rings.

Table 2: Antimicrobial Activity of 5-Aryl-furan-2-carbaldehyde Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
5-(4-chlorophenyl)furan-2-yl chalconeS. pyogenes125[1]
5-(4-bromophenyl)furan-2-yl chalconeS. pyogenes125[1]
5-(2,4-dichlorophenyl)furan-2-yl chalconeS. pyogenes62.5[1]
5-(4-chlorophenyl)furan-2-yl chalconeS. aureus250[1]
5-(4-bromophenyl)furan-2-yl chalconeS. aureus250[1]
5-(2,4-dichlorophenyl)furan-2-yl chalconeS. aureus125[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The data indicates that these compounds are effective against Gram-positive bacteria, with the di-substituted analog showing enhanced activity.

Antioxidant Activity: Scavenging Free Radicals

While specific IC50 values for the antioxidant activity of 5-(4-Methoxyphenyl)furan-2-carbaldehyde were not found, furan derivatives are generally recognized for their potential to scavenge free radicals. The antioxidant capacity is often attributed to the electron-donating nature of the furan ring and its substituents.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of these furan derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate and allow to attach overnight. Compound_Treatment 2. Treat cells with various concentrations of the test compound. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well and incubate for 2-4 hours. Incubation->MTT_Addition Formazan_Formation 5. Viable cells reduce MTT to purple formazan crystals. MTT_Addition->Formazan_Formation Solubilization 6. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure the absorbance at ~570 nm using a microplate reader. Solubilization->Absorbance_Measurement Data_Analysis 8. Calculate cell viability and IC50 values. Absorbance_Measurement->Data_Analysis

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic series) and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antimicrobials.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

  • Sample Preparation: A series of dilutions of the test compound are prepared in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared. The test compound dilutions are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

While direct experimental evidence for the biological activity of this compound is pending, the analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The presence of the methoxy group, an electron-donating group, may influence its activity profile compared to the halogenated and nitro-substituted analogs. Further derivatization of the aldehyde functional group presents a promising avenue for enhancing its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this and similar furan-based compounds as novel anticancer, antimicrobial, and antioxidant agents.

References

A Comparative Guide to Purity Assessment of Synthesized 5-(4-Methoxyphenyl)furan-2-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison for assessing the purity of synthesized 5-(4-Methoxyphenyl)furan-2-carbaldehyde using High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol, a comparative analysis with a commercially available standard, and a discussion of potential impurities.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, often achieved through a Suzuki-Miyaura cross-coupling reaction, can introduce various impurities that may affect the outcome of subsequent applications. HPLC is a precise and widely adopted analytical technique for quantifying the purity of such organic compounds. This guide outlines a standardized HPLC method for the purity assessment of this compound and provides a framework for comparing a synthesized batch against a commercial standard.

Comparative Analysis of Synthesized vs. Commercial Standard

A synthesized batch of this compound was compared against a commercially available analytical standard (≥95% purity). The purity was determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The results, including retention time and peak area percentage, are summarized below.

Sample IDRetention Time (min)Peak Area (%)Purity (%)
Commercial Standard5.2199.85≥95
Synthesized Batch5.2298.9298.92
Impurity 1 (Synthesized)3.850.45-
Impurity 2 (Synthesized)4.670.31-
Impurity 3 (Synthesized)6.120.22-

Potential Impurities

The synthesis of this compound via Suzuki-Miyaura coupling of 5-bromo-2-furaldehyde and 4-methoxyphenylboronic acid can lead to several process-related impurities. It is crucial to identify and quantify these to ensure the quality of the synthesized compound.

Common Impurities:

  • Homocoupling Products: Biphenyl derivatives from the self-coupling of 4-methoxyphenylboronic acid or the coupling of two 5-bromo-2-furaldehyde molecules.

  • Dehalogenation Product: 2-Furaldehyde, resulting from the removal of the bromine atom from the starting material.

  • Protonation Product: Anisole, formed from the protonation of the boronic acid.

  • Starting Materials: Unreacted 5-bromo-2-furaldehyde and 4-methoxyphenylboronic acid.

  • Catalyst Residues: Residual palladium catalyst and ligands.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol details the analytical method used for the purity assessment.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Synthesized this compound

  • Commercial standard of this compound

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

  • Gradient Program:

    • 0-2 min: 20% A

    • 2-8 min: 20% to 80% A

    • 8-10 min: 80% A

    • 10-12 min: 80% to 20% A

    • 12-15 min: 20% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 284 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the commercial standard at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a stock solution of the synthesized this compound at a concentration of 1 mg/mL in acetonitrile.

  • From the stock solutions, prepare working solutions of 100 µg/mL by diluting with the mobile phase (initial conditions: 20% Acetonitrile / 80% Water with 0.1% Phosphoric Acid).

  • Filter the working solutions through a 0.45 µm syringe filter before injection.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the general synthetic pathway.

G Experimental Workflow for HPLC Purity Assessment cluster_0 Preparation A Sample Preparation B HPLC Analysis C Data Acquisition B->C UV Detection at 284 nm D Data Analysis C->D Chromatogram Generation E Purity Calculation & Comparison D->E Peak Integration P1 Weigh Sample P2 Dissolve in Acetonitrile P1->P2 P3 Dilute to 100 µg/mL P2->P3 P4 Filter P3->P4 P4->B Inject into HPLC

Caption: Workflow for HPLC purity assessment.

G General Synthetic Pathway and Potential Impurities cluster_reactants Starting Materials cluster_impurities Potential Impurities R1 5-bromo-2-furaldehyde Catalyst Pd Catalyst Base I2 Dehalogenation Product R1->I2 Side Reaction R2 4-methoxyphenylboronic acid I3 Protonation Product R2->I3 Side Reaction Product This compound Catalyst->Product Suzuki-Miyaura Coupling I1 Homocoupling Products Catalyst->I1

Caption: Synthetic pathway and potential impurities.

Comparative study of the reactivity of different 5-substituted furan-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of various 5-substituted furan-2-carbaldehydes in key organic transformations, including oxidation, reduction, Knoevenagel condensation, and the Wittig reaction. The electronic and steric nature of the substituent at the 5-position of the furan ring significantly influences the reactivity of the aldehyde functional group. This document summarizes experimental data to facilitate the selection of appropriate substrates and reaction conditions in synthetic chemistry and drug discovery.

Influence of Substituents on Aldehyde Reactivity

The reactivity of the aldehyde group in 5-substituted furan-2-carbaldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. This is modulated by the electronic properties of the substituent at the 5-position, which are transmitted through the furan ring.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to higher reaction rates in nucleophilic addition and related reactions.

  • Electron-donating groups (EDGs) , such as alkyl (-CH₃, -C₂H₅) or methoxy (-OCH₃), decrease the electrophilicity of the carbonyl carbon, thus reducing its reactivity towards nucleophiles.

This relationship can be visualized as a logical flow:

G substituent Substituent at 5-position ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Br) substituent->ewg edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) substituent->edg increase Increases ewg->increase decrease Decreases edg->decrease electrophilicity Electrophilicity of Carbonyl Carbon react_increase Increases electrophilicity->react_increase react_decrease Decreases electrophilicity->react_decrease increase->electrophilicity decrease->electrophilicity reactivity Reactivity towards Nucleophiles react_increase->reactivity react_decrease->reactivity

Caption: Influence of 5-substituents on aldehyde reactivity.

Oxidation to Carboxylic Acids

5-SubstituentProductOxidizing Agent/CatalystSolventTemp. (°C)Time (h)Yield (%)
-CH₂OH (HMF)2,5-Diformylfuran (DFF)Ru/Al₂O₃, O₂Toluene140-84.2[1]
-CH₂OH (HMF)2,5-Diformylfuran (DFF)β-MnO₂, O₂Toluene110497[2]
-CH₂OH (HMF)2,5-Furandicarboxylic acid (FDCA)Co/Mn/Br, O₂Acetic Acid125360[3]
-CH₂OH (HMF)5-Hydroxymethyl-2-furancarboxylic acidDeinococcus wulumuqiensis R12 (whole cell)Phosphate Buffer3512>90[4][5]

Experimental Protocol: Oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Diformylfuran (DFF)

This protocol is adapted from a continuous flow synthesis method.[1]

  • Materials: 5-hydroxymethylfurfural (5-HMF), Ru/Al₂O₃ catalyst, Toluene (solvent), Oxygen gas.

  • Apparatus: Packed-bed continuous flow reactor.

  • Procedure:

    • The packed-bed reactor is loaded with 0.15 g of Ru/Al₂O₃ catalyst.

    • A solution of 5-HMF in toluene is passed through the reactor.

    • The reaction is carried out at a temperature of 140 °C.

    • Oxygen gas is supplied at a flow rate of 10 ml min⁻¹.

    • The product stream is collected and the yield of DFF is determined by appropriate analytical techniques (e.g., HPLC, GC).

G start 5-Substituted Furan-2-carbaldehyde oxidant Oxidizing Agent (e.g., KMnO4, O2/Catalyst) start->oxidant Reaction product 5-Substituted Furan-2-carboxylic Acid oxidant->product Yields

Caption: General workflow for oxidation.

Reduction to Alcohols

The reduction of the aldehyde group to a primary alcohol is a fundamental reaction. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity. The reactivity is expected to be higher for aldehydes with electron-withdrawing substituents.

While specific comparative data for a series of 5-substituted furan-2-carbaldehydes is limited, the following table provides data for the reduction of various carbonyl compounds with NaBH₄, illustrating the general effectiveness of this reagent.

SubstrateProductMolar Ratio (NaBH₄/Substrate)SolventTime (min)Yield (%)
BenzaldehydeBenzyl alcohol1THF-H₂O2095[6][7]
4-Chlorobenzaldehyde(4-Chlorophenyl)methanol1THF-H₂O3096[6][7]
4-Nitrobenzaldehyde(4-Nitrophenyl)methanol1THF-H₂O8094[6][7]
Acetophenone1-Phenylethanol2THF-H₂O9096[8]

Experimental Protocol: Reduction of an Aldehyde with Sodium Borohydride [9]

  • Materials: Aldehyde (e.g., 5-phenylfuran-2-carbaldehyde), Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve the aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 mmol) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol.

G start 5-Substituted Furan-2-carbaldehyde reductant Reducing Agent (e.g., NaBH4) start->reductant Reaction product 5-Substituted Furfuryl Alcohol reductant->product Yields

Caption: General workflow for reduction.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. The reactivity of 5-substituted furan-2-carbaldehydes in this reaction is highly dependent on the nature of the 5-substituent.

5-SubstituentActive Methylene CompoundProduct Yield (%)
-HMalononitrile86
-CH₃Malononitrile84
-CH₂OCH₃Malononitrile81
-ClMalononitrile92
-BrMalononitrile94
-IMalononitrile95
-HEthyl cyanoacetate82
-CH₃Ethyl cyanoacetate79
-CH₂OCH₃Ethyl cyanoacetate75
-ClEthyl cyanoacetate88
-BrEthyl cyanoacetate90
-IEthyl cyanoacetate91

Experimental Protocol: Knoevenagel Condensation

  • Materials: 5-Substituted furan-2-carbaldehyde, Active methylene compound (e.g., malononitrile), Piperidine (catalyst), Ethanol (solvent).

  • Procedure:

    • In a round-bottom flask, dissolve the 5-substituted furan-2-carbaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

    • Add a catalytic amount of piperidine (2-3 drops).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • The product often precipitates from the solution upon completion.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Recrystallize the product from a suitable solvent if necessary.

G aldehyde 5-Substituted Furan-2-carbaldehyde base Base Catalyst (e.g., Piperidine) aldehyde->base amc Active Methylene Compound amc->base product Condensation Product base->product C-C bond formation

Caption: Knoevenagel condensation pathway.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. The reaction involves a phosphonium ylide, and the nature of the substituents on both the aldehyde and the ylide can affect the reaction rate and the stereoselectivity of the resulting alkene. Electron-withdrawing groups on the furan-2-carbaldehyde are expected to accelerate the initial nucleophilic attack of the ylide.

Quantitative comparative data for the Wittig reaction with a series of 5-substituted furan-2-carbaldehydes is scarce in the literature. However, the reaction is widely applicable.

Experimental Protocol: General Wittig Reaction

  • Materials: Triphenylphosphine, Alkyl halide (to form the phosphonium salt), Strong base (e.g., n-butyllithium, sodium hydride), 5-Substituted furan-2-carbaldehyde, Anhydrous solvent (e.g., THF, ether).

  • Procedure:

    • Ylide Formation:

      • Prepare the phosphonium salt by reacting triphenylphosphine with an appropriate alkyl halide.

      • Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

      • Add a strong base to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

    • Reaction with Aldehyde:

      • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

      • Slowly add a solution of the 5-substituted furan-2-carbaldehyde in the same anhydrous solvent.

      • Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring by TLC.

    • Work-up:

      • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent.

      • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

      • Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.

G aldehyde 5-Substituted Furan-2-carbaldehyde oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Phosphonium Ylide ylide->oxaphosphetane [2+2] cycloaddition alkene Alkene oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: Wittig reaction mechanism.

References

X-ray Crystallographic Analysis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for derivatives of 5-(4-Methoxyphenyl)furan-2-carbaldehyde, a class of compounds with significant potential in medicinal chemistry.[1] Due to the scarcity of publicly available, comprehensive crystallographic studies on a series of these specific derivatives, this document presents a representative analysis. We will focus on the crystallographic data of a related compound, 5-(hydroxymethyl)furan-2-carbaldehyde, to establish a baseline for comparison and outline the standard experimental protocols for synthesis and analysis.

Comparative Crystallographic Data

The following table summarizes the single-crystal X-ray diffraction data for 5-(hydroxymethyl)furan-2-carbaldehyde. This data provides a reference for the crystallographic parameters that can be expected for derivatives of this compound.

Parameter5-(hydroxymethyl)furan-2-carbaldehyde[2]This compound
Chemical FormulaC6H6O3C12H10O3
Formula Weight126.11202.21
Crystal SystemMonoclinicData not available in search results
Space GroupP21/cData not available in search results
a (Å)15.9126 (17)Data not available in search results
b (Å)5.6166 (6)Data not available in search results
c (Å)13.1722 (14)Data not available in search results
α (°)90Data not available in search results
β (°)90.770 (2)Data not available in search results
γ (°)90Data not available in search results
Volume (ų)1177.2 (2)Data not available in search results
Z8Data not available in search results
Temperature (K)125Data not available in search results
R-factor0.036Data not available in search results

Experimental Protocols

Synthesis of 5-Aryl-furan-2-carbaldehydes

The synthesis of 5-substituted furan-2-carbaldehydes can be achieved through various synthetic routes, often starting from commercially available furan or furfural.[1] A common method involves a cross-coupling reaction to introduce the aryl group at the 5-position.

General Protocol for Palladium-Catalyzed Cross-Coupling:

  • Reactants: 5-Bromofuran-2-carbaldehyde, an appropriately substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • Solvent: A suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Procedure:

    • The reactants are combined in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • The mixture is heated to reflux for a specified period (typically several hours) and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 5-aryl-furan-2-carbaldehyde.[3]

Single-Crystal X-ray Diffraction Analysis

Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis.[4]

General Protocol for Crystal Growth and Data Collection:

  • Crystallization: The purified compound is dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent at room temperature is a common technique for growing single crystals. Other methods include vapor diffusion and slow cooling of a saturated solution.[4]

  • Crystal Mounting: A suitable single crystal with well-defined faces is selected and mounted on a goniometer head.[4]

  • Data Collection:

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations.[5]

    • X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6][7]

    • The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.[4]

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.[7]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of 5-substituted furan-2-carbaldehyde derivatives and the structural relationship within this class of compounds.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis Reactants 5-Bromofuran-2-carbaldehyde + 4-Methoxyphenylboronic Acid Coupling Palladium-Catalyzed Cross-Coupling Reactants->Coupling Purification Column Chromatography Coupling->Purification Product This compound Purification->Product Crystallization Single Crystal Growth Product->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution FinalStructure Crystallographic Data StructureSolution->FinalStructure

Caption: Experimental workflow for synthesis and crystallographic analysis.

structural_relationship cluster_core Core Structure cluster_substituents Substituents at 5-position FuranCarbaldehyde Furan-2-carbaldehyde MethoxyPhenyl 4-Methoxyphenyl FuranCarbaldehyde->MethoxyPhenyl Derivative 1 Hydroxymethyl Hydroxymethyl FuranCarbaldehyde->Hydroxymethyl Derivative 2 Other Other Derivatives FuranCarbaldehyde->Other ...

Caption: Structural relationship of 5-substituted furan-2-carbaldehydes.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Furan-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of furan-2-carbaldehydes, such as furfural and 5-(hydroxymethyl)furfural (5-HMF), is critical in the food and pharmaceutical industries. These compounds can form during heat treatment of carbohydrates and may serve as indicators of thermal processing, storage conditions, or degradation.[1][2] Given their potential health implications, including possible carcinogenicity, robust and validated analytical methods are essential for quality control and safety assessment.[3][4]

This guide provides an objective comparison of common validated analytical methods for the quantification of furan-2-carbaldehydes, supported by experimental data and detailed protocols. The primary techniques reviewed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, available equipment, and the desired sample throughput. The following table summarizes the key performance characteristics of the most widely used techniques.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle Separation based on polarity using a reverse-phase column, followed by UV detection.[5]Separation of volatile compounds based on boiling point and polarity, with detection and quantification by mass spectrometry.[3]Quantification based on the absorbance of UV light at a specific wavelength (λmax) characteristic of the analyte.[6]
Typical Sample Prep Dilution and filtration.[5] Minimal preparation (e.g., degassing) for some matrices.[1]Headspace (HS) sampling or Solid-Phase Microextraction (SPME) to extract volatile analytes from the sample matrix.[3][7]Dilution in a UV-grade solvent.[8] Distillation may be required to remove interferences.[6]
Limit of Detection (LOD) ~0.005 µg/mL - 0.6 mg/L[1][9]~0.01 - 0.02 ng/g[10][11]Not typically used for trace quantification; sensitivity is lower than chromatographic methods.
Limit of Quantification (LOQ) ~0.03 mg/kg - 1.8 mg/L[1][12]~0.04 - 0.06 ng/g[10][11]Not typically used for trace quantification.
Linearity (r²) > 0.999[13]> 0.990[10][11]Good linearity within a specific concentration range (absorbance < 1.0).[8]
Recovery (%) 88 - 103%[1][9]77 - 111%[10][11]Dependent on sample matrix and potential interferences.
Precision (RSD%) < 1%[9]Intra-day: 1-16%, Inter-day: 4-20%[4]< 1% after purification steps like distillation.[6]
Pros Robust, reliable, widely available, suitable for routine analysis of less volatile furanics like 5-HMF.[2]High sensitivity and specificity, ideal for trace analysis and complex matrices, can analyze multiple volatile compounds simultaneously.[3][4]Simple, rapid, and low-cost for screening purposes and analysis of relatively pure samples.[6]
Cons Less sensitive than GC-MS for highly volatile furanics.Requires more complex instrumentation and sample preparation (headspace/SPME).[7]Prone to interference from other UV-absorbing compounds in the sample matrix.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for each of the compared techniques.

This method is highly effective for quantifying 5-HMF in various food and beverage samples.[1]

  • Instrumentation : An HPLC system equipped with a UV/Visible detector and a C18 reverse-phase column (e.g., 20 cm length, 4.6 mm internal diameter, 5 µm particle size) is used.[5]

  • Mobile Phase : A common mobile phase is a mixture of water, methanol, and acetic acid (e.g., 80:10:3 v/v/v) or an isocratic elution with an acetonitrile-water mixture.[5][9]

  • Detection : UV detection is typically set at 280 nm or 285 nm.[5][9][12]

  • Sample Preparation :

    • Liquid samples (e.g., beer, juice) are first degassed.[1]

    • Samples are then filtered through a 0.45 µm membrane filter prior to injection.[5]

    • Solid samples are typically dissolved in the mobile phase or water, and then filtered.

  • Procedure :

    • The HPLC column is stabilized with the mobile phase for approximately 30 minutes at a flow rate of around 0.5-1.0 mL/min.[5][14]

    • A 20 µL sample volume is injected into the system.[5]

    • A calibration curve is generated using standard solutions of known concentrations.

    • The concentration of the furan-2-carbaldehyde in the sample is calculated based on the peak area from the chromatogram.[5]

This method is the gold standard for detecting trace levels of volatile furans in a wide range of food matrices due to its high sensitivity and specificity.[3]

  • Instrumentation : A GC system coupled with a Mass Spectrometer is used. A capillary column such as an HP-5MS is commonly employed for separation.[4][8]

  • Sample Preparation (Headspace-SPME) :

    • A known amount of the sample (e.g., 1-5 g) is placed into a headspace vial.[4]

    • For improved extraction efficiency, a salt solution (e.g., saturated NaCl) may be added.[4]

    • An internal standard, such as deuterated furan (furan-d4), is added for accurate quantification.[3]

    • The vial is sealed and equilibrated at a controlled temperature (e.g., 35-60 °C) for a set time (e.g., 15-30 minutes).[4][7]

    • An SPME fiber (e.g., Carboxen/PDMS) is exposed to the headspace above the sample to adsorb the volatile analytes.[4]

  • GC-MS Conditions :

    • The SPME fiber is desorbed in the hot GC injector (e.g., 280 °C).[4]

    • The oven temperature is programmed with a gradient (e.g., starting at 32 °C, holding for 4 min, then ramping to 200 °C) to separate the compounds.[4]

    • The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions (e.g., m/z 68 for furan and m/z 72 for furan-d4) for detection and quantification.[7][15]

This technique offers a rapid and simple approach for quantifying furan-2-carbaldehydes in non-complex samples.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used.[8]

  • Sample Preparation :

    • A stock solution of the sample is prepared in a UV-grade solvent, such as ethanol.[8]

    • The stock solution is diluted to a concentration that results in an absorbance value within the linear range of the instrument (typically below 1.0).[8]

    • For complex matrices like biomass hydrolysate, distillation can be performed to separate furfural and HMF from interfering substances like lignin.[6]

  • Procedure :

    • The spectrophotometer is zeroed using the solvent as a blank.[8]

    • The UV spectrum is recorded over a range of 200-400 nm.[8]

    • The absorbance is measured at the wavelength of maximum absorbance (λmax), which is approximately 276 nm for furfural and 284 nm for 5-HMF.[6]

    • Concentration is determined using a calibration curve prepared from standards of known concentrations.

Visualized Workflow and Logic

The following diagrams illustrate the logical flow of a typical analytical validation process and the general structure of the target analytes.

Validated Analytical Method Workflow cluster_prep Phase 1: Sample Handling cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation SampleCollection Sample Collection & Homogenization SamplePrep Sample Preparation (Dilution, Extraction, Filtration) SampleCollection->SamplePrep Separation Analytical Separation (HPLC / GC) SamplePrep->Separation Detection Detection (UV / MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation Report Final Report Validation->Report

Caption: General workflow for a validated analytical method.

Caption: Structures of common furan-2-carbaldehydes.

References

A Comparative Guide to Palladium Catalyst Efficiency in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly valued in the pharmaceutical and fine chemical industries for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The choice of the palladium catalyst system is a critical parameter that significantly influences reaction outcomes, including yield, reaction rate, and catalyst longevity. This guide presents a comparative analysis of common palladium catalysts for a benchmark Suzuki-Miyaura reaction, providing researchers and drug development professionals with data to inform catalyst selection.

Performance Comparison of Palladium Catalysts

The efficiency of different palladium catalysts can vary substantially based on the substrates, ligands, and reaction conditions.[3] The following table summarizes the performance of three widely used palladium catalyst systems in the benchmark coupling of an aryl halide with an arylboronic acid. The data, compiled from various sources, highlights key performance indicators such as catalyst loading, reaction time, and yield.[2][4]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 5K₂CO₃Toluene/H₂O1001285
Pd(dppf)Cl₂ 0.1Na₂CO₃Toluene/Dioxane854>95
Pd(OAc)₂ / SPhos 2K₃PO₄Toluene/H₂O1002>99

Key Observations:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classical, widely used catalyst.[5] While effective, it often requires higher catalyst loadings and longer reaction times to achieve high yields.[6]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst, featuring a ferrocene-based ligand, often demonstrates higher activity, allowing for lower catalyst loadings and shorter reaction times.[6] It is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[7][8]

  • Pd(OAc)₂ / SPhos (Palladium(II) Acetate with Buchwald Ligand) : Modern catalyst systems utilizing bulky, electron-rich phosphine ligands like SPhos often exhibit superior performance.[3] They can achieve nearly quantitative yields in very short times with low catalyst loadings, even with challenging substrates like aryl chlorides.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for a benchmark Suzuki-Miyaura cross-coupling reaction. Specific quantities and conditions should be optimized for the specific substrates and catalyst system used.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (see table for loading)

  • Ligand (if required, e.g., SPhos with Pd(OAc)₂)

  • Base (2.0 mmol, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)

  • Degassed Water (if using a biphasic system)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if applicable), and base.[1][9]

  • Inert Atmosphere : Seal the vessel with a rubber septum. Evacuate the flask and backfill with an inert gas such as argon or nitrogen. This cycle should be repeated three times to ensure the removal of all oxygen.[1]

  • Solvent Addition : Add the degassed solvent(s) to the reaction mixture via syringe.[1][9]

  • Reaction Execution : Place the flask in a preheated oil bath set to the desired temperature (e.g., 85-100 °C) and stir the mixture vigorously.[1][10]

  • Monitoring : Monitor the reaction's progress periodically using methods like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[1][11]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to yield the final product.[1][11]

Visualizations

The following diagrams illustrate the general experimental workflow for catalyst screening and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G A Reactant & Reagent Preparation (Aryl Halide, Boronic Acid, Base) B Inert Atmosphere Setup (Evacuate & Backfill with Argon) A->B C Catalyst System Addition (Pd Catalyst & Ligand) B->C D Solvent Addition & Heating C->D E Reaction Monitoring (TLC / GC-MS) D->E F Aqueous Work-up & Extraction E->F Reaction Complete G Purification & Analysis (Chromatography, NMR) F->G

Caption: Experimental workflow for Suzuki-Miyaura catalyst benchmarking.

G Pd0 Pd(0)Ln PdII_A R¹-Pd(II)-X Ln Pd0->PdII_A R¹-X OA_label Oxidative Addition PdII_B R¹-Pd(II)-R² Ln PdII_A->PdII_B R²-B(OR)₂ TM_label Transmetalation PdII_B->Pd0 R¹-R² RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][12][13]

References

Spectroscopic comparison with other furan-2-carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental. This guide provides an in-depth spectroscopic comparison of furan-2-carbaldehyde and its key isomers, offering a valuable resource for identification, characterization, and quality control in research and development.

This publication presents a detailed analysis of furan-2-carbaldehyde, furan-3-carbaldehyde, and 2-furylmethanol, utilizing data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in clear, comparative tables and outlining detailed experimental protocols, this guide serves as a practical tool for laboratory professionals.

At a Glance: Key Spectroscopic Differences

The positioning of the functional group—aldehyde at the C2 or C3 position, or a hydroxymethyl group at C2—gives rise to distinct spectroscopic fingerprints for each isomer. These differences are most pronounced in their NMR spectra, where the chemical shifts and coupling constants of the furan ring protons are highly sensitive to the electronic influence of the substituent. Infrared spectroscopy reveals characteristic vibrational frequencies for the carbonyl and hydroxyl groups, while UV-Vis spectroscopy highlights shifts in electronic transitions. Mass spectrometry provides insights into the fragmentation patterns, further aiding in differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, UV-Vis, and Mass Spectrometry for furan-2-carbaldehyde and its isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)

CompoundH-aldehyde/H-methyleneH-2H-3H-4H-5
Furan-2-carbaldehyde 9.66 (s)-7.30 (dd)6.63 (dd)7.73 (dd)
Furan-3-carbaldehyde 9.95 (s)8.15 (s)-6.85 (t)7.49 (t)
2-Furylmethanol 4.58 (s)-6.25 (dd)6.19 (t)7.28 (dd)

Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)

CompoundC=O / CH₂OHC2C3C4C5
Furan-2-carbaldehyde 177.9152.4123.1110.1160.8
Furan-3-carbaldehyde 192.8145.2127.0109.5144.6
2-Furylmethanol 57.7155.8107.5110.4142.3

Table 3: FTIR Spectral Data (cm⁻¹)

Compoundν(C=O) / ν(O-H)ν(C-H) aromaticν(C-O-C)
Furan-2-carbaldehyde 1680-1665~31001250-1000
Furan-3-carbaldehyde 1690-1670~31001250-1000
2-Furylmethanol 3600-3200 (broad)~31001250-1000

Table 4: UV-Vis Spectral Data (in Ethanol)

Compoundλmax (nm)Molar Absorptivity (ε)
Furan-2-carbaldehyde 278, 22814,000, 4,500
Furan-3-carbaldehyde ~254-
2-Furylmethanol 218-

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Furan-2-carbaldehyde 9695, 67, 39
Furan-3-carbaldehyde 9695, 67, 39
2-Furylmethanol 9897, 81, 69, 41

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, a standard pulse sequence was used with a spectral width of 0-12 ppm. For ¹³C NMR, proton-decoupled spectra were acquired with a spectral width of 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra were recorded on a dual-beam spectrophotometer. Solutions of the compounds were prepared in ethanol at a concentration of approximately 10⁻⁴ M. Spectra were recorded in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm, with pure ethanol used as the reference.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions were recorded.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of furan-2-carbaldehyde and its isomers.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Comparison Sample Obtain Isomer Samples (Furan-2-carbaldehyde, Furan-3-carbaldehyde, 2-Furylmethanol) Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_FTIR Neat Liquid Sample->Prep_FTIR Prep_UVVis Dilute in Ethanol Sample->Prep_UVVis Prep_MS Direct Injection or GC Inlet Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR UVVis UV-Vis Spectroscopy Prep_UVVis->UVVis MS Mass Spectrometry Prep_MS->MS Process_NMR Assign Chemical Shifts and Coupling Constants NMR->Process_NMR Process_FTIR Identify Characteristic Vibrational Frequencies FTIR->Process_FTIR Process_UVVis Determine λmax UVVis->Process_UVVis Process_MS Analyze Fragmentation Patterns MS->Process_MS Compare Tabulate and Compare Spectroscopic Data Process_NMR->Compare Process_FTIR->Compare Process_UVVis->Compare Process_MS->Compare Conclusion Structural Elucidation and Isomer Differentiation Compare->Conclusion

Caption: Workflow for the spectroscopic comparison of furan-2-carbaldehyde isomers.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(4-Methoxyphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-(4-Methoxyphenyl)furan-2-carbaldehyde, a heterocyclic aromatic aldehyde.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as an irritant and may be harmful if ingested or inhaled.

Essential PPE includes:

  • Safety Goggles: To protect against splashes and vapors.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To prevent skin contact.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

II. Waste Characterization and Segregation

Proper segregation of chemical waste is the foundational step in a compliant disposal process. Due to its chemical structure (an aromatic aldehyde and a furan derivative), this compound should be treated as hazardous waste.

  • Waste Container: Use a dedicated, clean, non-reactive, and sealable container for collecting the waste. Glass or polyethylene containers are generally suitable.

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name: "this compound," the date of waste accumulation, and the appropriate hazard pictograms.[2][3]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][4] It is particularly important to keep it separate from incompatible materials such as strong oxidizing agents.[2] Halogenated and non-halogenated solvent wastes should also be kept in separate containers.[4]

III. Disposal Procedures

The disposal of this compound must be managed through a licensed hazardous waste disposal service.[5] Never dispose of this chemical down the drain or in regular trash. [5]

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste containing this compound, including any contaminated materials like absorbent pads from spills, in the designated hazardous waste container.

  • Container Management: Keep the waste container securely closed except when adding waste.[2] Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.[2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition, heat, and direct sunlight, and ideally in secondary containment to prevent spills.[2]

  • Contact EHS: Once the container is full or has reached the maximum allowable accumulation time as per your institution's policy, contact your EHS department to arrange for pickup and disposal.[2]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood WasteContainer Use Designated Hazardous Waste Container FumeHood->WasteContainer Labeling Label Container Correctly: 'Hazardous Waste', Chemical Name, Date WasteContainer->Labeling Segregation Segregate from Incompatible Chemicals Labeling->Segregation SealContainer Keep Container Securely Sealed Segregation->SealContainer StorageArea Store in Designated Satellite Accumulation Area SealContainer->StorageArea ContactEHS Contact Environmental Health & Safety (EHS) for Pickup StorageArea->ContactEHS LicensedDisposal Disposal by a Licensed Hazardous Waste Contractor ContactEHS->LicensedDisposal

Caption: Disposal workflow for this compound.

IV. Quantitative Data Summary

PropertyThis compound
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Physical Form Solid
Hazard Classifications Acute Toxicity 4, Oral
GHS Pictograms GHS07 (Exclamation Mark)
Hazard Codes H302 (Harmful if swallowed)

Data sourced from Sigma-Aldrich product information.

V. Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving the use of this compound, please refer to your specific research or development protocols and always conduct a thorough risk assessment before beginning any new experiment.

By adhering to these disposal procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling 5-(4-Methoxyphenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 5-(4-Methoxyphenyl)furan-2-carbaldehyde (CAS No. 34070-33-2). All personnel must review this information before commencing any work with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary: this compound is harmful if swallowed and is classified as an irritant.[1] All handling procedures should be conducted with the appropriate personal protective equipment in a controlled laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage Notes
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately after any direct contact with the compound.
Body Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.
Respiratory Chemical Fume Hood or RespiratorAll work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational and Disposal Plan

Adherence to a strict operational and disposal protocol is essential for the safe management of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents.

    • Prepare a designated and properly labeled hazardous waste container.

  • Handling:

    • Don all required PPE as specified in the table above.

    • Conduct all manipulations of the compound within the chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the work area.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[1]

    • Decontaminate all work surfaces and equipment.

    • Properly store or dispose of the compound and any contaminated materials.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solids and solutions in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Check Eyewash/Shower prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Transfer/Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces & Glassware handle2->clean1 clean2 Remove PPE clean1->clean2 disp1 Collect Waste in Labeled Container clean1->disp1 clean3 Wash Hands Thoroughly clean2->clean3 disp2 Store in Satellite Accumulation Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.